(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
Description
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Properties
IUPAC Name |
(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2)14-8-10(13)11(15-12)9-6-4-3-5-7-9/h3-7,10-11H,8,13H2,1-2H3/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNGCJMEDIBPTL-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(C(O1)C2=CC=CC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35019-66-0 | |
| Record name | (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35019-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035019660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
This guide provides a comprehensive technical overview of the synthesis and characterization of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine, a chiral amine of significant interest in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and thorough analytical methodologies.
Introduction: The Significance of a Chiral 1,3-Dioxane Amine
This compound is a valuable chiral building block. Its rigid 1,3-dioxane scaffold, derived from the versatile chiral precursor (1S,2S)-2-amino-1-phenyl-1,3-propanediol, locks the stereochemistry of the two adjacent chiral centers. This conformational constraint, coupled with the presence of a primary amine and a phenyl group, makes it a sought-after intermediate in the asymmetric synthesis of complex molecules, including chiral ligands for catalysis and pharmacologically active compounds. The strategic placement of the amino and phenyl groups on the stereochemically defined dioxane ring allows for precise control over the three-dimensional arrangement of substituents in subsequent synthetic transformations.
Strategic Synthesis: From a Chiral Amino Diol to a Protected Amine
The most direct and efficient synthetic route to this compound involves the protection of the 1,3-diol functionality of the commercially available (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol. This protection is achieved through the formation of an acetal, specifically a dimethyl ketal, which masks the hydroxyl groups, allowing for selective reactions at the amine functionality if required.
Causality Behind Experimental Choices
The choice of 2,2-dimethoxypropane as the protecting agent is strategic for several reasons. The reaction is typically acid-catalyzed, and the byproducts, methanol and acetone, are volatile and can be easily removed to drive the equilibrium towards the formation of the desired 1,3-dioxane. This method is generally high-yielding and preserves the stereochemistry of the starting material. The use of a Lewis acid or a Brønsted acid catalyst facilitates the reaction by activating the carbonyl group of the acetone precursor (formed in situ from 2,2-dimethoxypropane) towards nucleophilic attack by the diol.
Synthetic Pathway Visualization
Caption: Synthetic route to the target molecule.
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst
-
Anhydrous solvent (e.g., Dichloromethane or Acetone)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser (if heating is required)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies if necessary)
Procedure:
-
Reaction Setup: To a solution of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (1.0 eq) in the chosen anhydrous solvent, add 2,2-dimethoxypropane (1.2-1.5 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating may be applied to accelerate the reaction if necessary.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.
Comprehensive Characterization: Validating Structure and Purity
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Spectroscopic Analysis
Table 1: Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | Phenyl protons (multiplet, ~7.2-7.4 ppm), benzylic proton (doublet), dioxane ring protons (multiplets), amine protons (broad singlet), and two singlets for the diastereotopic methyl groups of the acetal. The coupling constants between the dioxane ring protons are indicative of the cis relationship between the phenyl and amino groups. |
| ¹³C NMR (CDCl₃) | Aromatic carbons, benzylic carbon, dioxane ring carbons, quaternary acetal carbon, and the two methyl carbons of the acetal. |
| IR Spectroscopy | N-H stretching of the primary amine (two bands, ~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C-O stretching of the dioxane ring, and aromatic C=C bending. |
| Mass Spectrometry | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₁₂H₁₇NO₂). |
Note: Specific chemical shifts and coupling constants should be determined from the acquired spectra and compared with literature values where available.
Chiral Purity Assessment
The enantiomeric and diastereomeric purity of the final product is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.
Experimental Workflow for Chiral HPLC Analysis:
Physical and chemical properties of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
An In-Depth Technical Guide to (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
Introduction and Compound Profile
This compound is a chiral amine built upon a dioxane scaffold. Its stereochemically defined structure, featuring a phenyl group and an amine functional group in a specific spatial arrangement, makes it a valuable intermediate in advanced organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthetic utility, and safety protocols, intended for professionals in chemical research and drug development. The compound is primarily utilized as a stereodefined building block for creating complex chiral molecules, particularly in the synthesis of chiral ligands and as a component in catalyst development.[]
The core structure consists of a 1,3-dioxane ring, which adopts a stable chair conformation. The trans relationship between the C4-phenyl group and the C5-amino group is fixed by the (4S,5S) stereochemistry. This rigid conformational arrangement is critical to its function in asymmetric synthesis, as it allows for predictable facial selectivity in reactions involving the amine group.
Compound Identifiers [][2][3][4]
| Identifier | Value |
| IUPAC Name | This compound[] |
| CAS Number | 35019-66-0[2][3][4] |
| Molecular Formula | C₁₂H₁₇NO₂[][2][3] |
| Molecular Weight | 207.27 g/mol [3] |
| EINECS | 252-319-1[][3] |
| MDL Number | MFCD00070017[3] |
| Synonyms | (4S,5S)-(+)-5-Amino-2,2-dimethyl-4-phenyl-1,3-dioxane[] |
Physicochemical and Computed Properties
The physical and chemical characteristics of a compound are fundamental to its handling, reactivity, and application. The data presented below have been aggregated from various chemical data sources.
Table of Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 303.1°C at 760 mmHg | [] |
| Density | 1.043 g/cm³ | [] |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C | [2] |
| Topological Polar Surface Area | 44.5 Ų | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Defined Atom Stereocenter Count | 2 | [2] |
| Complexity | 212 | [2] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [5] |
Spectroscopic Profile
Full characterization of this compound relies on standard spectroscopic techniques. While raw spectra are proprietary to data vendors, the availability of reference spectra is confirmed across multiple sources.
-
Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR data are available, typically recorded in CDCl₃.[2] These spectra are essential for confirming the structural integrity and stereochemical purity of the compound.
-
Infrared (IR) Spectroscopy: IR spectra, often from a liquid film, are available and would be used to identify key functional groups, such as the N-H stretches of the primary amine and C-O stretches of the dioxane ring.[2][6]
-
Mass Spectrometry (MS): Mass spectral data is used to confirm the molecular weight of the compound.[2]
Researchers can access reference spectra through chemical databases such as ChemicalBook to verify the identity of synthesized or purchased materials.[6]
Applications in Asymmetric Synthesis and Drug Discovery
The primary value of this compound lies in its application as a chiral intermediate. Its rigid stereodefined structure is leveraged to introduce chirality in the synthesis of more complex molecules.
Key Applications Include:
-
Chiral Ligand Synthesis: The amine functionality provides a convenient handle for elaboration into ligands used in asymmetric catalysis. These ligands can coordinate with transition metals to create catalysts for enantioselective reactions.[]
-
Reductive Amination and Amide Coupling: The primary amine is readily functionalized via reductive amination or amide bond formation, allowing it to be incorporated into a wide range of target molecules, including pharmaceutical candidates.[]
-
Intramolecular Hydrogen Bonding Studies: The fixed spatial relationship between the amine and the dioxane oxygens makes it a useful model compound for studying the effects of intramolecular hydrogen bonding on conformation and reactivity.[]
-
Drug Development Intermediate: Dioxane structures are present in various biologically active compounds. This specific chiral amine can serve as a key building block for synthesizing analogues of existing drugs or novel therapeutic agents.[7][8] The broader class of dimethylamine derivatives, to which this compound belongs after N-alkylation, exhibits a wide range of pharmacological activities, underscoring the potential utility of this scaffold in medicinal chemistry.[9]
The following diagram illustrates a generalized workflow where this chiral amine is used as a synthetic intermediate.
Caption: Synthetic utility workflow for the title compound.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential. While specific toxicity data for this compound is limited, information derived from safety data sheets for structurally related compounds provides a basis for safe handling protocols.
-
GHS Hazard Classification: Based on data for similar amine compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[10][11]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust/fumes. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[10]
-
Response: IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[10]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and dry.[5] Store locked up.[10]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12]
-
Skin Protection: Handle with impervious gloves and wear protective clothing to prevent skin exposure.[10]
-
Respiratory Protection: If working outside of a fume hood or in conditions with poor ventilation, use a government-approved respirator.[13]
-
References
-
Supplementary Information for General. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
(4S,5R)-4-decyl-2,2-dimethyl-1,3-dioxan-5-amine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
4,5-Dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Shainyan, B. A., Nindakova, L. O., Ustinov, M. V., Chipanina, N. N., & Sherstyannikova, L. V. (2002). New Chiral Diamines of the Dioxolane Series. ResearchGate. Retrieved January 22, 2026, from [Link]
-
¹H and ¹³C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Wold, E. A., et al. (2021). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central. Retrieved January 22, 2026, from [Link]
-
Haines, A. H., & Hughes, D. L. (2013). (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Fatima, Z., et al. (n.d.). N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine. National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
trans-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
4,5-Dimethyl-1,2-phenylenediamine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
2,5-Dimethylpyrimidin-4-Amine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Li, S., et al. (2016). Discovery and Rational Design of Natural-Product-Derived 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as Novel and Potent Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes. PubMed. Retrieved January 22, 2026, from [Link]
- WO2007144005A1 - 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl] piperazine as a compound with combined serotonin reuptake, 5-ht3 and 5-ht1a activity for the treatment of cognitive impairment. (n.d.). Google Patents.
- US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one. (n.d.). Google Patents.
- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.). Google Patents.
-
Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
Sources
- 2. Page loading... [guidechem.com]
- 3. This compound , 95+% , 35019-66-0 - CookeChem [cookechem.com]
- 4. echemi.com [echemi.com]
- 5. chiralen.com [chiralen.com]
- 6. This compound(35019-66-0) IR Spectrum [chemicalbook.com]
- 7. WO2007144005A1 - 1- [2- (2, 4-dimethylphenylsulfanyl) -phenyl] piperazine as a compound with combined serotonin reuptake, 5-ht3 and 5-ht1a activity for the treatment of cognitive impairment - Google Patents [patents.google.com]
- 8. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents [patents.google.com]
- 9. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. fishersci.com [fishersci.com]
- 11. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. enamine.enamine.net [enamine.enamine.net]
An In-depth Technical Guide to (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine (CAS: 35019-66-0)
A Note on Chemical Identity: It is important to clarify that CAS Number 35019-66-0 is authoritatively assigned to the compound (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine . The name 2-((4-ethyl-1-piperazinyl)methyl)-5-nitro-1H-benzimidazole appears to be incorrectly associated with this CAS number in some contexts. This guide will focus exclusively on the verified compound associated with CAS 35019-66-0.
Abstract
This compound, registered under CAS number 35019-66-0, is a stereodefined chiral amine of significant value in asymmetric synthesis.[] Its rigid dioxane backbone, derived from chiral precursors, provides a well-defined spatial arrangement of its amine and phenyl functionalities. This structural feature makes it a critical intermediate and building block in the synthesis of chiral ligands, catalysts, and complex molecular targets in pharmaceutical and materials science research.[] This guide provides a comprehensive overview of its chemical properties, synthesis, and core applications, with a focus on its utility in amide coupling and reductive amination protocols for drug discovery professionals.
Physicochemical and Spectroscopic Properties
The compound's physical and chemical characteristics are fundamental to its application in organic synthesis. These properties dictate solubility, reactivity, and appropriate handling conditions.
| Property | Value | Source |
| CAS Number | 35019-66-0 | [2][3] |
| Molecular Formula | C₁₂H₁₇NO₂ | [][2] |
| Molecular Weight | 207.27 g/mol | [][2] |
| IUPAC Name | This compound | [] |
| Boiling Point | 303.1°C at 760 mmHg | [] |
| Density | 1.043 g/cm³ | [] |
| Appearance | Solid (Typical) | |
| Purity | ≥95% (Commercially available) | [] |
| InChI Key | ILNGCJMEDIBPTL-QWRGUYRKSA-N | [][2] |
| Canonical SMILES | CC1(OCC(C(O1)C2=CC=CC=C2)N)C | [2] |
Core Applications in Asymmetric Synthesis
The primary utility of this compound lies in its application as a chiral building block. The fixed stereochemistry at the C4 and C5 positions of the dioxane ring allows for the transfer of chirality to new products.
Key applications include:
-
Stereodefined Intermediate: It serves as a precursor for more complex chiral molecules. Its amine group provides a reactive handle for a variety of transformations.
-
Chiral Ligand Synthesis: The amine can be elaborated to create novel chiral ligands for asymmetric catalysis, influencing the stereochemical outcome of metal-catalyzed reactions.[]
-
Catalyst Prototype Development: It is used in the development of new organocatalysts where the stereochemistry of the amine is crucial for enantioselective transformations.[]
-
Amide Coupling & Reductive Amination: It is a valuable substrate for creating chiral amides and secondary amines, which are common motifs in biologically active molecules.[]
Key Synthetic Protocols
The amine functionality of CAS 35019-66-0 is its primary site of reactivity. The following sections detail validated protocols for its use in two of the most common transformations in drug discovery: amide coupling and reductive amination.
Protocol: Amide Bond Formation via EDC/HOBt Coupling
Amide coupling is one of the most frequently used reactions in medicinal chemistry.[4] This protocol describes a robust method for coupling a carboxylic acid to this compound using the common carbodiimide reagent EDC (EDCI) with HOBt as an additive to minimize racemization and improve efficiency.[5]
Causality: The carboxylic acid is first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. HOBt intercepts this intermediate to form an active ester, which is more stable and reacts cleanly with the primary amine of CAS 35019-66-0 to form the target amide with high fidelity.[5]
Step-by-Step Methodology:
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the desired carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.1 M).
-
Activator Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes to allow for the formation of the HOBt active ester.
-
Amine Addition: To the activated acid mixture, add a solution of this compound (1.0 eq) in a minimal amount of the reaction solvent.
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq) to scavenge the HCl produced and drive the reaction to completion.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-18 hours).
-
Workup and Purification:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure chiral amide.
-
Protocol: Reductive Amination with Sodium Triacetoxyborohydride
Reductive amination is a powerful method for forming C-N bonds, converting the primary amine of CAS 35019-66-0 into a secondary amine by reacting it with an aldehyde or ketone.[6][7] Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its mild nature and tolerance of a wide range of functional groups.
Causality: The reaction proceeds via the initial formation of a Schiff base (or iminium ion) between the amine and the carbonyl compound. STAB is a selective reducing agent that readily reduces the protonated iminium ion much faster than it reduces the starting ketone or aldehyde, minimizing side reactions like alcohol formation. The bulky nature of STAB also contributes to its selectivity.
Step-by-Step Methodology:
-
Reaction Setup: To a flask containing a stirred solution of the aldehyde or ketone (1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add this compound (1.0 eq).
-
Imine Formation: If desired, a small amount of acetic acid (catalytic to 0.5 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. The reaction is often mildly exothermic.
-
Reaction Monitoring: Continue stirring at room temperature and monitor for the disappearance of the iminium intermediate and starting materials by TLC or LC-MS (typically 2-24 hours).
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude secondary amine by flash column chromatography.
-
Visualized Workflows
Amide Coupling Workflow
Caption: Workflow for Reductive Amination using CAS 35019-66-0.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors. [8]Avoid contact with skin, eyes, and clothing. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. [8]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.
This information is intended as a guide and does not replace a full Safety Data Sheet (SDS), which should be consulted before use.
Conclusion
This compound (CAS 35019-66-0) is a valuable and versatile chiral building block for modern organic synthesis. Its well-defined stereochemistry and reactive primary amine group make it an ideal starting material for constructing complex chiral molecules. The protocols detailed herein for amide coupling and reductive amination provide reliable and field-proven methods for its incorporation into drug discovery pipelines, enabling researchers and scientists to access novel chiral amines and amides with high fidelity.
References
-
Guidechem. This compound CAS 35019-66-0 WIKI.
-
Echemi. This compound.
-
BOC Sciences. CAS 35019-66-0 this compound.
-
Fisher Scientific. SAFETY DATA SHEET.
-
PubChem. (4S,5R)-4-decyl-2,2-dimethyl-1,3-dioxan-5-amine.
-
Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction.
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
ResearchGate. New Chiral Diamines of the Dioxolane Series.
-
National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
-
Aapptec Peptides. Coupling Reagents.
-
Semantic Scholar. Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
-
ResearchGate. Reductive amination of various amines.
-
Journal of Visualized Experiments. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents.
-
Junyuan Petroleum Group. Chemical Safety Data Sheet.
-
ChemRxiv. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents.
-
CPAChem. Safety data sheet.
-
ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals.
Sources
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.it [fishersci.it]
Spectroscopic data (NMR, IR, MS) of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
An In-Depth Technical Guide to the Spectroscopic Characterization of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a critical chiral intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, protocols, and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to ensure structural integrity and purity.
Introduction: The Role and Structure of a Key Chiral Amine
This compound is a dioxane-based chiral amine notable for its stereodefined structure.[] Its chemical identity is established by a 1,3-dioxane ring, a phenyl group at the C4 position, an amine group at the C5 position, and two methyl groups forming a gem-dimethyl acetal at the C2 position. The specific stereochemistry, (4S,5S), makes it a valuable building block in asymmetric synthesis, particularly for creating chiral ligands and developing novel catalysts.[]
Given its application in stereoselective transformations, rigorous structural confirmation is paramount. Spectroscopic methods provide the necessary tools for this validation. This guide explains how NMR spectroscopy elucidates the precise connectivity and stereochemical relationships of the hydrogen and carbon framework, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry verifies the molecular weight and elemental composition.
Molecular Properties Summary
A summary of the key physical and chemical properties of the title compound is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 35019-66-0 | [2][3] |
| Molecular Formula | C₁₂H₁₇NO₂ | [][2][3][4] |
| Molecular Weight | 207.27 g/mol | [2][3] |
| IUPAC Name | This compound | [] |
| Synonyms | (4S,5S)-(+)-5-Amino-2,2-dimethyl-4-phenyl-1,3-dioxane | [] |
| Purity | Typically ≥95% | [][3] |
| Boiling Point | 303.1°C at 760 mmHg | [] |
| Density | 1.043 g/cm³ | [] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C NMR are essential for confirming the carbon skeleton, the hydrogen environment, and the relative stereochemistry of the chiral centers.
Principle and Rationale
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb electromagnetic radiation at specific frequencies. This frequency, or "chemical shift," is highly sensitive to the local electronic environment, providing a unique fingerprint for each atom in the molecule. Furthermore, interactions between neighboring nuclei ("spin-spin coupling") cause signals to split, revealing connectivity information. For this molecule, the key diagnostic features are the signals for the phenyl group, the dioxane ring protons (especially the stereochemically distinct H4 and H5), and the gem-dimethyl groups.
Experimental Protocol: NMR Analysis
The following protocol outlines a standard procedure for acquiring high-quality NMR spectra for a small organic molecule like the title compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a clean, dry NMR tube. CDCl₃ is chosen for its excellent solubilizing power for moderately polar compounds and its single, well-defined residual solvent peak.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).
-
Use a standard pulse sequence (e.g., a 30° or 90° pulse).
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line.
-
Set a wider spectral width (e.g., 0 to 200 ppm).
-
Increase the number of scans significantly (e.g., 128-1024) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform a baseline correction.
-
Calibrate the chemical shift axis using the TMS signal (0 ppm for ¹H) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C).
-
Integrate the ¹H NMR signals to determine the relative number of protons for each peak.
-
Caption: Workflow for NMR Spectroscopic Analysis.
¹H and ¹³C NMR Spectral Data
The following data is representative for this compound dissolved in CDCl₃.[2]
Table 1: ¹H NMR Data (90 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35 | m | 5H | Phenyl (Ar-H) |
| 4.85 | d | 1H | H-4 (CH-Ph) |
| 4.20 | t | 1H | H-6 (OCH₂) |
| 3.60 | dd | 1H | H-6 (OCH₂) |
| 2.90 | m | 1H | H-5 (CH-N) |
| 1.50 | s | 3H | C(CH₃)₂ |
| 1.45 | s | 3H | C(CH₃)₂ |
| 1.30 | br s | 2H | NH₂ |
Table 2: ¹³C NMR Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 140.0 | Phenyl C (quaternary) |
| 128.5 | Phenyl CH |
| 127.8 | Phenyl CH |
| 126.0 | Phenyl CH |
| 98.5 | C-2 (O-C-O) |
| 81.0 | C-4 (CH-Ph) |
| 68.0 | C-6 (OCH₂) |
| 55.0 | C-5 (CH-N) |
| 29.0 | C(CH₃)₂ |
| 19.5 | C(CH₃)₂ |
Interpretation of NMR Spectra
-
¹H NMR: The multiplet at 7.35 ppm integrating to 5 protons is characteristic of the monosubstituted phenyl ring. The signal at 4.85 ppm is a doublet corresponding to the benzylic proton at C-4, which is coupled to the proton at C-5. The two protons on C-6 are diastereotopic, appearing as separate signals (a triplet at 4.20 ppm and a doublet of doublets at 3.60 ppm). The proton at C-5, adjacent to the amine, appears as a multiplet around 2.90 ppm. The two singlet signals at 1.50 and 1.45 ppm are assigned to the two methyl groups at C-2; they are chemically non-equivalent due to the chiral environment of the dioxane ring. The broad singlet at 1.30 ppm, integrating to 2 protons, is typical for the amine (NH₂) protons.
-
¹³C NMR: The aromatic region shows four distinct signals, consistent with a monosubstituted benzene ring. The signal at 98.5 ppm is characteristic of the acetal carbon (C-2). The signals at 81.0 ppm and 55.0 ppm are assigned to the chiral carbons C-4 and C-5, respectively. The C-6 methylene carbon appears at 68.0 ppm. Finally, the two diastereotopic methyl carbons give rise to two separate signals at 29.0 and 19.5 ppm, confirming the rigidity and chirality of the ring system.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Principle and Rationale
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). An IR spectrum provides a pattern of absorption bands that is unique to the molecule's functional groups. For the title compound, IR is used to confirm the presence of the N-H bonds of the primary amine, the C-O bonds of the dioxane ether linkages, and the C-H bonds of the aromatic and aliphatic parts of the structure.
Experimental Protocol: IR Analysis
-
Sample Preparation (Liquid Film):
-
Place one drop of the neat liquid sample of this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film between the plates.
-
-
Data Acquisition:
-
Place the salt plates into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path to subtract atmospheric (H₂O, CO₂) absorbances.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks with their wavenumber values (cm⁻¹).
-
Caption: Workflow for Infrared (IR) Spectroscopic Analysis.
IR Spectral Data
The following table summarizes the key absorption bands observed in the IR spectrum (liquid film) of the compound.[2][5]
Table 3: IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380-3300 | Medium, Broad | N-H stretch (primary amine) |
| 3060-3030 | Medium | Aromatic C-H stretch |
| 2980-2850 | Strong | Aliphatic C-H stretch |
| 1600, 1495, 1450 | Medium-Weak | C=C aromatic ring stretch |
| 1150-1050 | Strong | C-O stretch (acetal, ether) |
| 760, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Interpretation of IR Spectrum
The broad absorption in the 3380-3300 cm⁻¹ region is a definitive indicator of the N-H stretching vibrations of the primary amine group. The strong bands between 2980 and 2850 cm⁻¹ correspond to the C-H stretching of the methyl and methylene groups. Aromatic C-H stretching is confirmed by the peaks just above 3000 cm⁻¹. The most intense bands in the fingerprint region, between 1150-1050 cm⁻¹, are characteristic of the C-O stretching vibrations of the dioxane ring's ether and acetal functionalities. Finally, the strong absorptions at 760 and 700 cm⁻¹ are diagnostic for the out-of-plane C-H bending of a monosubstituted phenyl group.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Principle and Rationale
In a mass spectrometer, a molecule is first ionized. The resulting molecular ion and any fragment ions are then accelerated into a magnetic or electric field, where they are separated based on their m/z ratio. The output is a spectrum showing the relative abundance of each ion. For this compound, the primary goal is to observe the molecular ion peak (M⁺) that corresponds to its molecular weight (207.27), confirming its elemental formula.
Experimental Protocol: MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
-
Ionization Method Selection:
-
Electrospray Ionization (ESI) is a common choice for this type of molecule as it is a "soft" ionization technique that typically keeps the molecular ion intact.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in positive ion mode, as the amine group is readily protonated to form an [M+H]⁺ adduct.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺, at m/z 208.
-
Analyze other prominent peaks for potential fragmentation patterns that can offer further structural clues.
-
Caption: Workflow for Mass Spectrometry (MS) Analysis.
Mass Spectrometry Data
The mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule.
Table 4: Expected Mass Spectrometry Data (ESI+)
| m/z Value | Interpretation |
| 208 | [M+H]⁺, Protonated molecular ion |
| 150 | [M - C₃H₇O]⁺, Loss of acetone from the acetal |
| 106 | [C₇H₈N]⁺, Benzylic amine fragment |
Interpretation of Mass Spectrum
The primary evidence from the mass spectrum is the base peak at m/z 208, which corresponds to the protonated molecular ion [C₁₂H₁₇NO₂ + H]⁺ and confirms the molecular weight of 207. The presence of this ion validates the elemental composition. Further fragmentation could involve the characteristic loss of neutral molecules. For instance, a fragment at m/z 150 could arise from the loss of acetone (58 Da) from the molecular ion. A fragment at m/z 106 would be consistent with a cleavage producing a benzylic amine fragment, which is a common fragmentation pathway for such structures.
Comprehensive Structural Confirmation
The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound.
-
Mass Spectrometry establishes the correct molecular weight and elemental formula (C₁₂H₁₇NO₂).
-
Infrared Spectroscopy confirms the presence of the essential functional groups: the primary amine (N-H stretch), the dioxane ring (C-O stretch), the phenyl group (aromatic C-H and C=C stretches), and the aliphatic backbone (aliphatic C-H stretch).
-
NMR Spectroscopy provides the definitive structural map. ¹H and ¹³C NMR data confirm the connectivity of the entire carbon-hydrogen framework, including the placement of the phenyl, amine, and gem-dimethyl groups on the dioxane ring. Crucially, the diastereotopic nature of the methyl groups and C-6 protons in the NMR spectra provides strong evidence for the fixed, chiral conformation of the ring, consistent with the assigned (4S,5S) stereochemistry.
Together, these three orthogonal analytical techniques provide unequivocal proof of the structure and stereochemical integrity of the title compound, ensuring its suitability for high-stakes applications in asymmetric synthesis and drug discovery.
References
Sources
Crystal structure of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine derivatives
An In-depth Technical Guide to the Crystal Structure of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive examination of the synthesis, conformational analysis, and crystal structure of this compound and its derivatives. Intended for researchers, scientists, and professionals in drug development, this document delves into the structural intricacies that make this chiral scaffold a valuable tool in medicinal chemistry.
Introduction: The Strategic Importance of the 1,3-Dioxane Scaffold
The this compound core is a stereochemically rich and conformationally constrained building block. Its rigid framework allows for the precise spatial orientation of functional groups, a critical feature in the rational design of bioactive molecules. The 1,3-dioxane motif is found in several natural products and has been widely employed as a protecting group for 1,3-diols and carbonyl compounds in organic synthesis.[1] In the context of drug discovery, chiral 1,3-dioxane derivatives serve as key intermediates and scaffolds for developing ligands with high affinity and selectivity for various biological targets.[2][3][4] Understanding the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction provides invaluable insights into the molecule's intrinsic conformational preferences and its potential interactions with protein targets.
The amine functionality at the C5 position serves as a versatile chemical handle for further derivatization through methods like reductive amination or amide coupling, enabling the exploration of structure-activity relationships (SAR).[] The specific (4S,5S) stereochemistry, originating from chiral precursors, ensures that derivatives are enantiomerically pure, a fundamental requirement for modern pharmaceuticals.
Synthesis and Conformational Landscape
Synthetic Strategy
The synthesis of 1,3-dioxanes is typically achieved through the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or a ketone.[1] For the title compound, the synthesis originates from a chiral amino diol, thereby fixing the absolute stereochemistry at the C4 and C5 positions. The reaction with acetone or its equivalent, 2,2-dimethoxypropane, installs the gem-dimethyl group at the C2 position, locking the six-membered ring.
Conformational Analysis of the 1,3-Dioxane Ring
Like cyclohexane, the 1,3-dioxane ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[1][6][7] However, the presence of two oxygen atoms in the ring introduces key differences:
-
Shorter C-O Bonds: The C-O bond length (approx. 1.43 Å) is shorter than the C-C bond length (approx. 1.54 Å). This leads to a more puckered chair and increases the severity of 1,3-diaxial interactions.[1]
-
Anomeric Effects: Substituents at the C2 position can be influenced by the anomeric effect, which may stabilize an axial orientation for electronegative groups.[1]
For derivatives of this compound, the bulky phenyl and amine groups at C4 and C5, respectively, dictate the conformational equilibrium. In the most stable chair conformation, large substituents will preferentially occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions. Therefore, both the phenyl group at C4 and the amine group at C5 are expected to reside in equatorial or pseudo-equatorial positions.[8]
Crystal Structure Determination: A Methodological Workflow
The definitive method for elucidating the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction (XRD).[9] This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, torsion angles, and intermolecular interactions.
Experimental Protocol: From Molecule to Structure
-
Step 1: Single Crystal Growth. High-quality single crystals are paramount. A common method is the slow evaporation of a saturated solution of the compound. The choice of solvent is critical; a solvent system in which the compound has moderate solubility is ideal. Typical solvents include ethanol, ethyl acetate, or mixtures like dichloromethane/hexane.
-
Step 2: X-ray Data Collection. A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam.[10][11][12][13] The diffracted X-rays are recorded on a detector as the crystal is rotated, generating a unique diffraction pattern.
-
Step 3: Structure Solution and Refinement. The diffraction pattern is indexed, and the intensities of the reflections are integrated. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and then refined using least-squares methods to best fit the experimental data.[9] The absolute configuration of chiral molecules can be determined by analyzing anomalous scattering effects, often quantified by the Flack parameter.[14][15]
Structural Analysis of 1,3-Dioxan-5-amine Derivatives
Molecular Conformation and Key Parameters
In the solid state, these derivatives consistently exhibit a chair conformation for the 1,3-dioxane ring.[10][11][12] The substituents on the stereogenic centers (C4 and C5) arrange themselves to minimize steric hindrance, with larger groups occupying equatorial positions. The phenyl ring at C4 and the substituted amino group at C5 are thus found in equatorial orientations. The dihedral angle between the mean plane of the dioxane ring and the phenyl ring is a key parameter, varying based on the substitution pattern and crystal packing forces.[10][13]
| Compound/Derivative | Formula | Crystal System | Space Group | Key Feature | Reference |
| N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine | C₁₃H₁₉NO₃ | Monoclinic | P2₁/c | Dioxane ring in chair conformation. Molecules form inversion dimers via C-H···O hydrogen bonds. | [10] |
| N-(4-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine | C₁₂H₁₆FNO₂ | Monoclinic | P2₁/n | Chair conformation with equatorial substituents. Molecules linked into chains by N-H···F hydrogen bonds. | [11] |
| 2,6-Dimethyl-N-(2-methylphenyl)-1,3-dioxan-4-amine | C₁₃H₁₉NO₂ | Monoclinic | P2₁/c | Molecules form inversion dimers through pairs of N-H···O hydrogen bonds. | [12] |
| N-(4-Bromophenyl)-2,6-dimethyl-1,3-dioxan-4-amine | C₁₂H₁₆BrNO₂ | Monoclinic | P2₁/c | Inversion dimers formed by N-H···O hydrogen bonds, which are further linked into chains. | [13] |
Supramolecular Assembly via Intermolecular Interactions
The crystal packing is governed by a network of non-covalent interactions, with hydrogen bonding playing a dominant role.
-
N-H···O Hydrogen Bonds: The primary amine or secondary amine group (N-H) is an excellent hydrogen bond donor, while the two oxygen atoms of the dioxane ring (O1 and O3) are effective acceptors. This interaction is consistently the most significant in defining the supramolecular architecture. Often, these hydrogen bonds link molecules into centrosymmetric dimers, forming characteristic R²₂(8) or R²₂(12) graph-set ring motifs.[12][13]
-
Weaker Interactions: The overall crystal stability is reinforced by a combination of weaker interactions, including C-H···O and C-H···π contacts.[10] These interactions connect the primary hydrogen-bonded motifs (dimers or chains) into a robust three-dimensional network.
Implications for Drug Design and Development
A detailed understanding of the crystal structure of this compound derivatives is not merely an academic exercise; it is a cornerstone of modern drug design.
-
Conformational Restriction: The rigid chair conformation reduces the number of accessible low-energy states for the molecule. This pre-organization for binding can lead to higher affinity for a target receptor, as less conformational entropy is lost upon binding.
-
Vectorial Display of Substituents: The crystal structure confirms the precise vectors along which the key pharmacophoric groups (the phenyl ring and the amine) are projected. This information is critical for computational modeling and docking studies, allowing scientists to design derivatives where these groups are optimally positioned to interact with specific residues in a protein's binding pocket.
-
Scaffold for Library Synthesis: The amine at C5 is a key point for diversification. By understanding its spatial orientation relative to the rest of the scaffold, chemists can rationally design libraries of new compounds for screening. The goal is to attach different functional groups that can probe various regions of a binding site to enhance potency, selectivity, or pharmacokinetic properties.[3] This scaffold has been explored for developing modulators of multidrug resistance and ligands for sigma receptors, highlighting its therapeutic potential.[3][4]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-(2-Nitrophenyl)-1,3-dioxan-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-(4-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,6-Dimethyl-N-(2-methylphenyl)-1,3-dioxan-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-(4-Bromophenyl)-2,6-dimethyl-1,3-dioxan-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. (4S,5S)-2-(2-Thienyl)-1,3-dioxolane-4,5-dicarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine: Sourcing and Application in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Chiral Building Block of Strategic Importance
(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine, identified by its CAS number 35019-66-0, is a specialized chiral amine that has garnered significant interest within the scientific community. Its rigid dioxolane framework, derived from chiral precursors, presents a well-defined three-dimensional structure. This stereochemical integrity is paramount, making it a valuable intermediate and chiral auxiliary in asymmetric synthesis. The strategic placement of the amine and phenyl groups on the stereochemically defined backbone allows for precise control over the formation of new stereocenters in subsequent reactions. This level of control is a cornerstone of modern drug discovery and development, where the biological activity of a molecule is often intrinsically linked to its specific enantiomeric form[1][2]. The synthesis of enantiomerically pure compounds is, therefore, a critical objective, and molecules like this compound serve as essential tools in achieving this goal[3].
Commercial Availability and Sourcing
The accessibility of this chiral amine from commercial suppliers is crucial for its application in research and development. Several chemical suppliers list this compound in their catalogs, typically with purities suitable for synthetic applications. Below is a summary of known suppliers and their typical product specifications.
| Supplier | Product Name | CAS Number | Purity | Notes |
| BOC Sciences | This compound | 35019-66-0 | 95% | Marketed as a stereodefined intermediate for chiral ligand synthesis and catalyst development[]. |
| Guidechem | This compound | 35019-66-0 | N/A | Provides a platform for sourcing from various suppliers[5]. |
| Chiralen | This compound | 35019-66-0 | N/A | Recommended storage at 2-8°C, sealed in a dry environment[6]. |
| CookeChem | This compound | 35019-66-0 | 95+% | Provides key chemical properties and identifiers[7]. |
| Echemi | This compound | 35019-66-0 | N/A | Lists basic chemical information[8]. |
It is advisable for researchers to request a certificate of analysis from the supplier to confirm the purity and stereochemical integrity of the specific batch.
Technical Profile and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use and storage.
Key Physicochemical Properties:
-
Molecular Formula: C₁₂H₁₇NO₂[][5]
-
Molecular Weight: 207.27 g/mol [7]
-
Appearance: Typically a liquid or low-melting solid.
-
Boiling Point: Approximately 303.1°C at 760 mmHg[].
-
Density: Approximately 1.043 g/cm³[].
-
Storage: Should be stored in a cool, dry place, with some suppliers recommending temperatures between 2-8°C in a tightly sealed container to prevent degradation[6].
Stereochemistry and Its Implications: The (4S,5S) configuration is the defining feature of this molecule. This specific arrangement of substituents on the dioxolane ring is what allows it to induce chirality in other molecules during a chemical reaction. The phenyl group at the 4-position and the amine group at the 5-position create a specific steric and electronic environment that directs incoming reagents to approach from a particular face, leading to the preferential formation of one enantiomer over the other.
Core Applications in Asymmetric Synthesis
The primary utility of this compound lies in its application as a chiral building block for the synthesis of more complex, enantiomerically pure molecules.
1. Chiral Ligand Synthesis: This amine can serve as a precursor for the synthesis of chiral ligands. These ligands can then be complexed with transition metals to form catalysts for a wide range of asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The stereochemical information from the amine is transferred to the ligand, and subsequently to the catalyst, which then dictates the stereochemical outcome of the catalytic transformation.
2. Intermediate in Multi-Step Syntheses: In the total synthesis of complex natural products and active pharmaceutical ingredients (APIs), this compound can be incorporated as a key intermediate. Its pre-defined stereochemistry can set one or more stereocenters early in a synthetic sequence, avoiding the need for challenging chiral separations or resolutions at later stages. This is a common strategy in the synthesis of biologically active compounds[2][3].
3. Use in Amide Coupling and Reductive Amination: The primary amine functionality allows for straightforward participation in common synthetic transformations. For example, it can be acylated with a carboxylic acid to form a chiral amide, or it can undergo reductive amination with an aldehyde or ketone to form a secondary amine. These reactions are fundamental in building molecular complexity.
Illustrative Experimental Workflow: Asymmetric Amide Coupling
The following is a generalized protocol illustrating how this compound could be used in an amide coupling reaction to generate a chiral amide. This is a foundational step that could lead to the synthesis of a variety of chiral compounds.
Objective: To synthesize a chiral amide by coupling this compound with a generic carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Anhydrous, aprotic solvent (e.g., Dichloromethane, Dimethylformamide)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Protocol:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve this compound (1.05 eq) and the tertiary amine base (1.5 eq) in the anhydrous solvent.
-
Coupling Reaction: Slowly add the solution of the chiral amine to the activated carboxylic acid mixture.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral amide.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for a typical amide coupling reaction.
Analytical Characterization for Quality Assurance
To ensure the quality and identity of this compound, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure and assessing purity. The coupling constants and chemical shifts in the ¹H NMR spectrum can provide information about the relative stereochemistry of the protons on the dioxolane ring.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the compound, ensuring its stereochemical purity.
Conclusion
This compound is a commercially available and highly valuable chiral building block for modern organic synthesis. Its well-defined stereochemistry makes it an important tool for researchers in academia and industry, particularly in the fields of drug discovery and materials science. A comprehensive understanding of its properties, handling requirements, and synthetic applications allows for its effective use in the construction of complex, enantiomerically pure molecules. The availability of this compound from multiple suppliers facilitates its integration into a wide range of research and development programs.
References
-
de Sousa, J. S., & de Andrade, J. C. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link][3]
-
Guzman-Martinez, A., & Angeles-Beltran, D. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 62(2). [Link][9]
-
Soai, K., & Niwa, S. (1992). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 57(1), 21-25. [Link][10]
-
Ghorai, M. K., & Tiwari, D. P. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(100), 56983-57013. [Link][2]
-
Shainyan, B. A., et al. (2002). New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane and (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane. Russian Journal of Organic Chemistry, 38(12), 1802-1805. [Link][11]
-
Xu, W., et al. (2009). (4S,5S)-2-(2-Thienyl)-1,3-dioxolane-4,5-dicarboxamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o764. [Link][12]
-
Haines, A. H., & Hughes, D. L. (2013). (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1052. [Link][13]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. chiralen.com [chiralen.com]
- 7. This compound , 95+% , 35019-66-0 - CookeChem [cookechem.com]
- 8. echemi.com [echemi.com]
- 9. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. (4S,5S)-2-(2-Thienyl)-1,3-dioxolane-4,5-dicarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Guide to Chiral Auxiliaries in Asymmetric Synthesis: Principles, Strategies, and Applications
Abstract
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, where the enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theory and practical application of chiral auxiliaries in asymmetric synthesis. We will delve into the fundamental principles governing auxiliary-controlled stereoselection, explore the diverse landscape of commonly employed auxiliaries, and provide detailed, field-proven protocols for their application and removal. By elucidating the causality behind experimental choices and grounding our discussion in authoritative references, this guide aims to serve as an invaluable resource for the rational design and execution of stereoselective transformations.
The Imperative of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications for pharmacology.[3] Enantiomers, the two mirror-image forms of a chiral molecule, can interact differently with the chiral environment of the human body, such as enzymes and receptors. This can lead to one enantiomer being therapeutically active while the other is inactive or, in some cases, responsible for adverse effects.[1] Consequently, the ability to selectively synthesize a single enantiomer of a drug candidate is of paramount importance in modern drug development.[1][4] Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, offers a powerful solution to this challenge, and the use of chiral auxiliaries is a well-established and reliable strategy to achieve this goal.[3][5]
Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][4] The auxiliary is then removed to yield the desired enantiomerically enriched product, and ideally, the auxiliary can be recovered for reuse.[3][4][] The overarching principle is the conversion of an enantioselective reaction into a diastereoselective one. By attaching a chiral auxiliary, the prochiral substrate is transformed into a chiral molecule with two or more stereocenters. The subsequent reaction then proceeds to form diastereomers, which have different physical properties and can be separated.
The success of a chiral auxiliary hinges on several key criteria:[3][5][]
-
High Diastereoselectivity: It must effectively control the stereochemistry of the reaction, leading to a high diastereomeric excess (d.e.).
-
Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and subsequently removed under mild conditions that do not compromise the stereochemical integrity of the product.[5]
-
Recoverability and Reusability: For cost-effectiveness, the auxiliary should be recoverable in high yield and optical purity.[3][]
-
Availability: Ideally, both enantiomers of the auxiliary should be readily available to allow for the synthesis of either enantiomer of the target molecule.[3]
The general workflow of an auxiliary-mediated asymmetric synthesis is depicted below:
Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.
A Survey of Prominent Chiral Auxiliaries
The field of asymmetric synthesis has produced a diverse arsenal of chiral auxiliaries, many of which are derived from readily available natural products like amino acids and terpenes.[5] Below, we discuss some of the most widely used and effective auxiliaries.
Evans Oxazolidinone Auxiliaries
Pioneered by David A. Evans, oxazolidinone-based auxiliaries are among the most powerful and versatile tools for asymmetric synthesis.[4][] They are particularly effective in controlling the stereochemistry of enolate reactions, such as alkylations and aldol additions.[4][5] The rigid structure of the N-acyloxazolidinone, coupled with the steric hindrance provided by the substituents at the 4- and 5-positions, allows for excellent facial selectivity in the approach of electrophiles.[4]
Mechanism of Stereocontrol in Evans Aldol Reactions:
In a typical Evans aldol reaction, the N-acyloxazolidinone is treated with a soft Lewis acid, such as dibutylboron triflate, and a hindered base to form a Z-enolate.[4] This enolate then reacts with an aldehyde through a highly organized, chair-like six-membered transition state, minimizing 1,3-diaxial interactions and dipole-dipole repulsions. This controlled transition state geometry dictates the absolute stereochemistry of the two newly formed stereocenters.[4]
Caption: Simplified Zimmerman-Traxler model for the Evans aldol reaction.
Table 1: Representative Evans Auxiliaries and Their Applications
| Auxiliary Name | Structure | Typical Applications |
| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | [Image of (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one structure] | Asymmetric aldol reactions, alkylations, Diels-Alder reactions |
| (4S)-4-Isopropyloxazolidin-2-one | [Image of (4S)-4-Isopropyloxazolidin-2-one structure] | Asymmetric alkylations, conjugate additions |
| (4R)-4-Benzyloxazolidin-2-one | [Image of (4R)-4-Benzyloxazolidin-2-one structure] | Asymmetric aldol reactions, synthesis of amino acids |
Pseudoephedrine Amides
Developed by Andrew G. Myers, pseudoephedrine serves as an excellent and practical chiral auxiliary, particularly for the asymmetric alkylation of carboxylic acid derivatives.[1][7][8] Both enantiomers of pseudoephedrine are readily available and relatively inexpensive.[1] The corresponding amides can be easily prepared, and their enolates exhibit high diastereoselectivity in reactions with a variety of electrophiles.[1] A key advantage of the pseudoephedrine auxiliary is the high crystallinity of many of its derivatives, which can facilitate purification by recrystallization.[9]
Mechanism of Stereocontrol in Pseudoephedrine-Mediated Alkylation:
Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the pseudoephedrine amide forms a rigid lithium chelate between the enolate oxygen and the hydroxyl group of the auxiliary.[8] This chelation, along with the steric hindrance from the phenyl and methyl groups of the auxiliary, effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.[1][8]
Caption: Reaction scheme for pseudoephedrine-mediated asymmetric alkylation.
Camphor-Derived Auxiliaries
Camphor and its derivatives, such as Oppolzer's sultam, are widely used as chiral auxiliaries due to their rigid bicyclic structure, which provides a well-defined steric environment for controlling stereoselectivity.[][10] These auxiliaries have proven effective in a range of asymmetric transformations, including Diels-Alder reactions, conjugate additions, and alkylations.[][10] The sultam auxiliary, in particular, is known for its high stability and the predictable stereochemical outcomes it provides.[10]
Practical Considerations: Selection, Application, and Cleavage
The choice of a chiral auxiliary for a specific transformation is a critical decision that depends on several factors, including the nature of the substrate and the desired reaction, the desired stereochemical outcome, and the scalability of the process.
Experimental Protocol: Asymmetric Synthesis of (S)-Ibuprofen via a Chiral Auxiliary
The non-steroidal anti-inflammatory drug (NSAID) ibuprofen is a classic example of a chiral drug where the (S)-enantiomer is responsible for the therapeutic activity.[11] Below is a representative protocol for the enantioenrichment of racemic ibuprofen using a chiral alcohol derived from (R)-carvone as a chiral auxiliary.[11][12]
Step 1: Esterification of (±)-Ibuprofen with the Chiral Auxiliary
-
To a solution of (±)-ibuprofen (1.0 eq) and the chiral secondary alcohol (1.1 eq) in dichloromethane (DCM) at 0 °C, add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric esters by column chromatography on silica gel.
Step 2: Separation of Diastereomers
-
The diastereomeric esters can be separated by fractional crystallization or preparative high-performance liquid chromatography (HPLC).
Step 3: Cleavage of the Chiral Auxiliary
-
To a solution of the desired diastereomerically pure ester in a suitable solvent (e.g., a mixture of THF and water), add an excess of lithium hydroxide (LiOH).
-
Stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford enantiomerically enriched (S)-ibuprofen.
-
The chiral auxiliary can be recovered from the aqueous layer.
Cleavage of Common Chiral Auxiliaries
The removal of the chiral auxiliary is a crucial step in the synthetic sequence. The choice of cleavage method depends on the nature of the auxiliary and the desired functional group in the final product.
Table 2: Common Cleavage Methods for Chiral Auxiliaries
| Auxiliary | Desired Product | Reagents and Conditions |
| Evans Oxazolidinone | Carboxylic Acid | LiOH, H₂O₂ in THF/H₂O[13][14] |
| Alcohol | LiBH₄ or LiAlH₄ in THF | |
| Weinreb Amide | Me(MeO)NH·HCl, AlMe₃ | |
| Pseudoephedrine Amide | Carboxylic Acid | H₂SO₄ in THF/H₂O |
| Aldehyde | LiAlH(OEt)₃ | |
| Ketone | Grignard or organolithium reagent | |
| Oppolzer's Sultam | Carboxylic Acid | LiOH in THF/H₂O |
| Alcohol | LiAlH₄ in THF |
Industrial Applications and Future Outlook
Chiral auxiliaries have found widespread use in the pharmaceutical industry for the large-scale synthesis of active pharmaceutical ingredients (APIs).[2][4] Their reliability and the well-established protocols for their use make them an attractive option, especially in the early stages of drug development.[4] The synthesis of the HIV protease inhibitor Tipranavir, for example, utilizes a chiral oxazolidinone to control a key stereocenter.[4]
Despite the advent of powerful catalytic asymmetric methods, chiral auxiliaries remain a highly relevant and often preferred strategy in many synthetic applications. The ability to separate diastereomers by conventional techniques like crystallization or chromatography provides a robust method for obtaining high enantiomeric purity.[3]
Future developments in this field are likely to focus on the design of new, more efficient auxiliaries, the development of milder and more selective cleavage methods, and the integration of auxiliary-based methods with other synthetic technologies, such as continuous flow chemistry, to improve efficiency and sustainability.[15][16] The development of "traceless" auxiliaries that are either destroyed or easily removed after the key transformation is also an active area of research.
Conclusion
Chiral auxiliaries represent a powerful and enduring strategy in the field of asymmetric synthesis. Their ability to provide high levels of stereocontrol in a predictable and reliable manner has made them indispensable tools for the synthesis of complex chiral molecules, particularly in the context of drug discovery and development. A thorough understanding of the principles governing their function, the practical aspects of their application, and the nuances of their removal is essential for any scientist engaged in the art and science of stereoselective synthesis.
References
-
Wikipedia. Chiral auxiliary. [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(16), 3957-3960. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 1-10). Wiley-VCH. [Link]
-
Gleave, R., & Taylor, R. J. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
University of York. Asymmetric Synthesis. [Link]
-
Chemistry For Everyone. (2025). What Are Chiral Auxiliaries? YouTube. [Link]
-
Fallis, A. G. (1998). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
-
Amongero, M. V., & Kaufman, T. S. (2010). Chiral auxiliary-mediated enantioenrichment of (±)-ibuprofen, under steglich conditions, with secondary alcohols derived from (R)-carvone. Journal of the Brazilian Chemical Society, 21(6), 1017-1036. [Link]
-
Gnas, Y., & Glorius, F. (2006). Chiral Auxiliaries—Principles and Recent Applications. Synthesis, 2006(12), 1899-1930. [Link]
-
Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(8), 2130-2134. [Link]
-
ResearchGate. Methods for cleavage of chiral auxiliary. [Link]
-
Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. ResearchGate. [Link]
-
Charette, A. B. (1996). Design, synthesis, and applications of new oxygenated chiral auxiliaries. Pure and Applied Chemistry, 68(10), 1927-1932. [Link]
-
Myers, A. G., et al. (1997). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
-
Amongero, M., & Kaufman, T. (2010). Synthesis of a chiral auxiliary derivative of carvone and its use for the dynamic kinetic resolution of ibuprofen. Semantic Scholar. [Link]
-
Wikipedia. Camphorsultam. [Link]
-
Laszlo, P. (2009). Early history of asymmetric synthesis: Who are the scientists who set up the basic principles and the first experiments? ResearchGate. [Link]
-
Davies, S. G., & Roberts, P. M. (2011). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 9(22), 7937-7951. [Link]
-
Myers Research Group, Harvard University. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]
-
Amongero, M. V., & Kaufman, T. S. (2010). Chiral Auxiliary-Mediated Enantioenrichment of (+/-)-Ibuprofen, under Steglich conditions, with Secondary Alcohols derived from (R)-Carvone. ResearchGate. [Link]
-
University of Windsor. Enantioselective Synthesis. [Link]
-
Reddy, P. V., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-340. [Link]
-
Ogiwara, Y., & Sakai, N. (2022). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 27(19), 6296. [Link]
-
Oreate AI Blog. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]
-
University of Windsor. Asymmetric Synthesis. [http://tgreen.sites.uofwhosting.net/59-332/Asymmetric Synthesis.pdf]([Link] Synthesis.pdf)
-
Gleave, R., & Taylor, R. J. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]
-
Brunet-Romero, E. (2014). IBUPROFEN enantiomer separation (English). Learn Organic Chemistry with me. YouTube. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. york.ac.uk [york.ac.uk]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 9. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Camphorsultam - Wikipedia [en.wikipedia.org]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. connectsci.au [connectsci.au]
- 14. researchgate.net [researchgate.net]
- 15. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
The Architectonics of Chirality: A Technical Guide to the Role of Dioxane Derivatives in Stereoselective Reactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate field of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates molecular function, the pursuit of robust and predictable stereocontrol is paramount. This technical guide delves into the multifaceted role of dioxane derivatives as powerful instruments for achieving high stereoselectivity. Moving beyond simple protecting groups, this paper explores the dioxane scaffold as a versatile chiral auxiliary, a pre-defined chiral building block, and a foundational component of sophisticated catalyst systems. We will dissect the underlying principles of stereochemical induction, grounded in the unique conformational rigidity of the dioxane ring, and present field-proven protocols and comparative data to guide the practicing scientist in leveraging these derivatives for the efficient construction of complex, enantiomerically pure molecules.
Introduction: The Dioxane Scaffold as a Stereo-Defining Element
The term "dioxane" refers to a set of three heterocyclic organic isomers with the formula C₄H₈O₂. While 1,4-dioxane is a common solvent, it is the 1,3-dioxane and 1,4-dioxane frameworks that have garnered significant attention in the realm of stereoselective synthesis.[1] Their utility stems not from their chemical reactivity per se, but from their well-defined and conformationally restricted six-membered ring structure.[2] Like cyclohexane, 1,3-dioxanes preferentially adopt a chair-like conformation, creating a rigid and predictable steric environment.[2][3] This inherent structural bias is the cornerstone of their application, allowing chemists to translate the chirality of a known starting material into the desired stereochemical outcome of a reaction, often with exceptional fidelity. This guide will explore the three primary strategies through which dioxane derivatives exert stereochemical control: as transient chiral auxiliaries, as integral chiral synthons, and as ligands in asymmetric catalysis.
Dioxane Derivatives as Transient Chiral Auxiliaries
A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction.[4][5] After imparting its chiral information, the auxiliary is cleaved and can ideally be recovered. Dioxane derivatives, particularly those formed from chiral 1,3-diols, serve as exceptionally effective auxiliaries due to their conformational rigidity.
Stereocontrol via Chiral 1,3-Dioxane Acetals and Ketals
The formation of an acetal or ketal from a prochiral carbonyl compound and a C₂-symmetric chiral diol, such as (2R,4R)- or (2S,4S)-pentanediol, generates a chiral 1,3-dioxane. The bulky substituents on the dioxane ring effectively shield one face of an attached reactive group (e.g., an enolate or a dienophile), forcing an incoming reagent to approach from the less sterically hindered face.
The Diels-Alder reaction provides a classic example of this principle. An acrylate dienophile attached to a chiral 1,3-dioxane auxiliary exhibits high diastereoselectivity upon reaction with a diene, as the dioxane ring dictates the endo/exo selectivity and the facial approach of the diene.[6]
The chair conformation of the 1,3-dioxane auxiliary places the substituents in defined axial and equatorial positions. The equatorial substituent at C2 often directs the conformation of the attached dienophile, exposing one π-face to attack while shielding the other.
Sources
An In-Depth Technical Guide to the Stereochemistry of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
This guide provides a comprehensive technical overview of the stereochemistry of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine, a valuable chiral building block in modern organic synthesis. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, stereochemical integrity, conformational analysis, and practical applications of this stereodefined intermediate.
Introduction: A Chiral Scaffold of Significance
This compound is a chiral amine featuring a 1,3-dioxane ring system with defined stereocenters at the C4 and C5 positions. Its utility in asymmetric synthesis stems from the rigid conformational bias of the dioxane ring and the predictable spatial orientation of its substituents. This molecule serves as a valuable precursor for the synthesis of chiral ligands and as a chiral auxiliary to control the stereochemical outcome of chemical transformations. The inherent chirality is derived from its synthetic precursor, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, a commercially available and well-characterized chiral amino alcohol.[1]
Stereoselective Synthesis: Preserving Chirality through Acetalization
The synthesis of this compound is achieved through the acid-catalyzed acetalization of (1S,2S)-2-Amino-1-phenyl-1,3-propanediol with 2,2-dimethoxypropane. This reaction proceeds with retention of configuration at the two stereogenic centers, C4 and C5, of the resulting dioxane ring.
Causality of Stereochemical Control
The stereochemical outcome of the acetalization is dictated by the pre-existing chirality of the starting material. The (1S,2S) configuration of the amino diol directly translates to the (4S,5S) configuration of the 1,3-dioxane product. The formation of the six-membered ring locks the relative stereochemistry of the phenyl and amino groups in a cis relationship.
Experimental Protocol: A Self-Validating System
The following protocol is based on established methods for the acetalization of 1,3-diols.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway to the target molecule.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of (1S,2S)-2-Amino-1-phenyl-1,3-propanediol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or acetone) is added 2,2-dimethoxypropane (1.2-1.5 equivalents).
-
Catalysis: A catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH) (0.01-0.05 equivalents), is added to the mixture.
-
Reaction Progress: The reaction is stirred at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting diol.
-
Workup: Upon completion, the reaction is quenched by the addition of a mild base (e.g., triethylamine or saturated aqueous sodium bicarbonate solution) to neutralize the acid catalyst.
-
Purification: The solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
In-Depth Stereochemical and Conformational Analysis
The stereochemistry of this compound is best understood by examining its conformational preferences. The 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional strain.[2]
The Chair Conformation and Substituent Orientation
In the most stable chair conformation, bulky substituents preferentially occupy equatorial positions to avoid steric hindrance, particularly 1,3-diaxial interactions. For the title compound, the large phenyl group at C4 is expected to reside in an equatorial position. Given the cis relationship between the substituents at C4 and C5, the amino group at C5 will also occupy an equatorial position.
Diagram of Conformational Analysis
Caption: Conformational preferences of the dioxane ring.
This diequatorial arrangement is the thermodynamically favored conformation. The alternative chair conformation, with both substituents in axial positions, would introduce significant steric strain and is therefore energetically unfavorable.
Spectroscopic Confirmation: The Power of NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry and conformation of cyclic systems. The coupling constants (J-values) between vicinal protons are particularly informative.
Expected ¹H NMR Spectral Data and Interpretation
| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Coupling Constants (Hz) | Interpretation |
| Phenyl-H | 7.2-7.5 | m | - | Aromatic protons |
| H4 | ~4.5-4.8 | d | J4a,5a ≈ 8-10 | Axial proton coupled to another axial proton |
| H5 | ~3.0-3.3 | ddd | J5a,4a ≈ 8-10, J5a,6a ≈ 10-12, J5a,6e ≈ 2-4 | Axial proton with large diaxial couplings to H4a and H6a, and a smaller axial-equatorial coupling to H6e |
| H6ax, H6eq | ~3.8-4.2 | m | Jgem ≈ 11-13 | Diastereotopic methylene protons |
| CH₃ | ~1.4-1.6 | s | - | Two magnetically distinct methyl groups of the acetonide |
| NH₂ | Broad singlet | - | - | Exchangeable protons |
The large diaxial coupling constant (J4a,5a) is a hallmark of a cis-diequatorial relationship between the phenyl and amino groups on a chair conformation. This provides strong evidence for the predicted stereochemistry.
Applications in Asymmetric Synthesis
As a stereodefined molecule, this compound is a valuable tool in asymmetric synthesis.
-
Chiral Ligand Synthesis: The primary amine functionality can be readily derivatized to form a wide range of chiral ligands for transition metal-catalyzed reactions. The rigid dioxane backbone provides a well-defined chiral environment around the metal center, influencing the stereochemical course of the reaction.
-
Chiral Auxiliary: The amine can be temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.
Diagram of Application Logic
Caption: Applications in asymmetric synthesis.
Conclusion
This compound is a chiral building block with a well-defined stereochemistry that is directly inherited from its precursor. Its synthesis is straightforward, and its conformational rigidity makes it a predictable and reliable tool in asymmetric synthesis. A thorough understanding of its stereochemical and conformational properties, as detailed in this guide, is essential for its effective application in the development of new chiral molecules and pharmaceuticals.
References
-
Fujisawa, T., Itoh, S., & Shimizu, M. (1994). 2-Amino-1-phenyl-1,3-propanediol Derivatives. New Ligands for Asymmetric 1,4-Addition of Organozinc Reagents to Enones. Chemistry Letters, 23(10), 1777–1780. [Link]
-
Shainyan, B. A., Nindakova, L. O., Ustinov, M. V., Chipanina, N. N., & Sherstyannikova, L. V. (2002). New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane and (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane. Russian Journal of Organic Chemistry, 38(12), 1802–1805. [Link]
-
Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational Analysis of 5-Substituted 1,3-Dioxanes. Russian Journal of Organic Chemistry, 46(6), 871–874. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 3-10). Wiley-VCH. [Link]
-
Fisher Scientific. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, 97%. [Link]
Sources
A Technical Guide to the Synthetic Applications of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine: A Versatile Chiral Building Block
An In-Depth Technical Guide
Abstract
(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine is a stereodefined chiral amine that serves as a highly valuable intermediate in modern organic synthesis. Its unique architecture, featuring a rigid 1,3-dioxane backbone derived from a 1,2-amino alcohol, provides a sterically defined environment crucial for asymmetric transformations. The presence of a primary amine offers a versatile functional handle for a wide array of chemical modifications. This technical guide provides an in-depth exploration of the potential applications of this compound, focusing on its role as a precursor for chiral ligands, its use as a robust chiral auxiliary, and its utility in the construction of complex molecular scaffolds. We will delve into the mechanistic principles governing its reactivity, provide detailed experimental protocols for key transformations, and offer insights into its strategic deployment in research, drug discovery, and process development.
Introduction: Structural Features and Synthetic Potential
The efficacy of this compound as a synthetic tool is rooted in its distinct structural characteristics. The molecule is essentially a protected form of (1S,2S)-2-amino-1-phenylpropane-1,3-diol. The acetonide protecting group forms a six-membered 1,3-dioxane ring, which preferentially adopts a rigid chair conformation.[1] This conformational rigidity, combined with the bulky phenyl group fixed in a pseudo-equatorial position, creates a well-defined and predictable three-dimensional space.
The primary amine at the C5 position is the key reactive center, serving as a nucleophile or a point of attachment for other molecular fragments. The fixed stereochemistry of the C4 and C5 carbons ((4S,5S)) allows this building block to impart chirality in a controlled manner, making it an excellent starting point for asymmetric synthesis. Commercial availability further enhances its utility in both academic and industrial settings.[][3]
Physicochemical Properties
A summary of the key properties of the title compound is presented below.
| Property | Value | Reference |
| IUPAC Name | This compound | [] |
| CAS Number | 35019-66-0 | [][3] |
| Molecular Formula | C₁₂H₁₇NO₂ | [] |
| Molecular Weight | 207.27 g/mol | [] |
| Appearance | Not specified, likely an oil or low-melting solid | |
| Boiling Point | 303.1°C at 760 mmHg (Predicted) | [] |
| Density | 1.043 g/cm³ (Predicted) | [] |
Application as a Precursor to Chiral Ligands
The development of novel chiral ligands is paramount for advancing asymmetric catalysis. The 1,2-amino alcohol framework is a privileged scaffold found in numerous successful ligands used for transformations like asymmetric hydrogenation, alkylation, and cycloaddition.[4][5] this compound is an ideal precursor for C₁-symmetric bidentate or tridentate ligands.
The primary amine can be readily functionalized via reductive amination, acylation, or sulfonylation to introduce a second coordinating group, such as a phosphine, an oxazoline, or another amine. The rigid dioxane backbone ensures that the resulting ligand maintains a defined conformation upon coordination to a metal center, which is critical for achieving high levels of enantioselectivity.
Caption: Workflow for synthesizing chiral ligands from the amine precursor.
Experimental Protocol: Synthesis of a P,N-Type Ligand Precursor
This protocol describes a hypothetical but representative synthesis of a phosphine-amine (P,N) ligand precursor via reductive amination.
-
Schiff Base Formation: To a solution of this compound (1.0 eq) in anhydrous toluene (0.2 M) in a round-bottom flask equipped with a Dean-Stark trap, add 2-(diphenylphosphino)benzaldehyde (1.0 eq).
-
Reaction Monitoring: Heat the mixture to reflux. Monitor the formation of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours, or when water evolution ceases. Progress can also be monitored by TLC or ¹H NMR spectroscopy.
-
Reduction: Cool the reaction mixture to 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired P,N-ligand.
Utility as a Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[6] The auxiliary is then removed to reveal the enantiomerically enriched product. The structural features of this compound make it an excellent candidate for a chiral auxiliary.
Causality of Stereodirection: When coupled to a prochiral ketone or carboxylic acid (forming an enamine or amide, respectively), the bulky phenyl-dioxane framework effectively shields one face of the resulting enolate or enamine. The C4-phenyl group acts as the primary stereodirecting element, forcing incoming electrophiles to approach from the less hindered face. This strategy is widely used for the asymmetric synthesis of α-substituted carbonyl compounds, which are precursors to chiral amino acids and other valuable molecules.[7][8]
Caption: Logical workflow for asymmetric alkylation using the amine as a chiral auxiliary.
Experimental Protocol: Asymmetric Alkylation of a Propionamide Derivative
This protocol outlines the asymmetric alkylation of an N-propionyl derivative, a classic transformation for generating a chiral center α to a carbonyl group.
-
Amide Formation: In a flame-dried, argon-purged flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Cool to 0 °C. Add triethylamine (1.2 eq) followed by the dropwise addition of propanoyl chloride (1.1 eq). Stir at room temperature for 4 hours. Perform an aqueous workup, dry the organic layer over MgSO₄, and concentrate to yield the N-propionyl amide, which can be purified by chromatography.
-
Enolate Formation: Dissolve the purified amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under argon and cool to -78 °C. Add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or commercial solution) dropwise. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add a solution of the electrophile (e.g., benzyl bromide, 1.2 eq) in THF dropwise to the enolate solution at -78 °C. Maintain the temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Quenching and Workup: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification and Analysis: Purify the crude product by column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
-
Auxiliary Cleavage: The auxiliary can be cleaved under standard conditions (e.g., hydrolysis with LiOH/H₂O₂) to afford the chiral carboxylic acid and recover the auxiliary.
Expected Stereochemical Outcomes
Based on analogous systems, high diastereoselectivity is anticipated. The bulky C4-phenyl group is expected to effectively direct the incoming electrophile to the si-face of the Z-enolate, leading to the preferential formation of one diastereomer.
| Electrophile (E-X) | Expected Major Diastereomer | Expected d.r. |
| Methyl Iodide | (R)-configuration at new center | >95:5 |
| Benzyl Bromide | (R)-configuration at new center | >98:2 |
| Allyl Bromide | (R)-configuration at new center | >95:5 |
Summary and Future Outlook
This compound is a potent and versatile chiral building block with significant potential in asymmetric synthesis. Its well-defined stereochemistry and conformational rigidity make it an excellent precursor for the rational design of chiral ligands and a reliable chiral auxiliary for stereocontrolled transformations. The primary amine handle allows for straightforward incorporation into diverse molecular frameworks, enabling its use in the synthesis of complex targets in the pharmaceutical and agrochemical industries.
Future research could explore its immobilization on solid supports to develop recyclable catalytic systems. Furthermore, its derivatives could be investigated as novel organocatalysts for a range of asymmetric reactions. The continued application of this and similar chiral building blocks will undoubtedly fuel further innovation in the field of organic synthesis.
References
-
Fulop, F., & Forro, E. (2020). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. PMC - NIH. Available at: [Link]
-
Soloshonok, V. A., & Sorochinsky, A. E. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. NIH. Available at: [Link]
-
Wang, Z., et al. (2021). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications. Available at: [Link]
-
Gante, J. (1994). Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
D'Angelo, J., & Maddaluno, J. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis. Available at: [Link]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews - ACS Publications. Available at: [Link]
-
Reddy, P. V., & Padmavathi, V. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry. Available at: [Link]
-
Li, G., et al. (2021). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
List, B., et al. (2002). Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Synlett. Available at: [Link]
-
Wiberg, K. B., & Murcko, M. A. (1989). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric Effect—What Is Really Important?. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). 1,3-Dioxane. Wikipedia. Available at: [Link]
-
Ion, S. G., et al. (2015). Stereochemistry Studies of Some 1,3-dioxane Derivatives by Differential Mass Spectrometry and Computational Chemistry. ResearchGate. Available at: [Link]
-
Ley, S. V., & Leach, A. G. (2002). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. Available at: [Link]
-
Wünsch, B., et al. (2017). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Available at: [Link]
-
Shainyan, B. A., et al. (2002). New Chiral Diamines of the Dioxolane Series. ResearchGate. Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. echemi.com [echemi.com]
- 4. Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. renyi.hu [renyi.hu]
Methodological & Application
Application Notes & Protocols: Asymmetric Alkylation Using (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine as a Chiral Auxiliary
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of drug discovery and natural product synthesis, the precise three-dimensional arrangement of atoms, or stereochemistry, is paramount. Most biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with enantiomers—non-superimposable mirror-image molecules. This can lead to one enantiomer of a drug being therapeutically active while the other is inactive or, in some cases, harmful.[1][] Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic challenge but a critical necessity for the development of safe and effective pharmaceuticals.
Asymmetric synthesis provides a powerful toolkit for achieving this control, and among the most reliable and robust strategies is the use of chiral auxiliaries.[1] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, inducing a high degree of stereoselectivity.[1][3] After the key bond-forming step, the auxiliary is cleaved and can often be recovered for reuse.
This guide details the application of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine , a highly effective chiral auxiliary for the asymmetric α-alkylation of carboxylic acids. Derived from (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, this auxiliary leverages a rigid, chair-like dioxane backbone to create a well-defined steric environment, enabling predictable and high-fidelity control over the formation of new stereocenters.
Synthesis of the Chiral Auxiliary
The auxiliary is readily prepared from the commercially available chiral amino diol, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol.[4][5][6][7] The synthesis involves the protection of the 1,3-diol functionality by forming a cyclic ketal (an acetonide) with acetone.[8][9] This reaction is typically acid-catalyzed and forms the rigid 1,3-dioxane ring system that is essential for stereocontrol.
Caption: Synthesis of the chiral auxiliary.
Protocol 1: Synthesis of this compound
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (1.0 eq).
-
Solvent & Reagent Addition: Suspend the amino diol in acetone (10-15 mL per gram of amino diol). Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.05 eq). Alternative: 2,2-dimethoxypropane can be used in place of acetone, often with a non-protic solvent like CH₂Cl₂.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, quench the catalyst by adding a small amount of solid sodium bicarbonate or triethylamine. Stir for 15 minutes.
-
Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure chiral auxiliary as a crystalline solid.
The Mechanism of Stereocontrol
The efficacy of this auxiliary hinges on its ability to orchestrate a sequence of events, culminating in a highly diastereoselective alkylation. The process can be understood in four distinct stages: amide formation, chelated enolate formation, face-selective alkylation, and auxiliary cleavage.
Caption: Asymmetric alkylation workflow.
The key to stereoselectivity lies in the formation of a rigid, metal-chelated (Z)-enolate (Step 2). Upon deprotonation with a lithium-based reagent like Lithium Diisopropylamide (LDA), the lithium cation coordinates to both the enolate oxygen and the C5 amine's lone pair (after acylation). This chelation, combined with the steric bulk of the C4 phenyl group, forces the enolate into a specific, planar conformation. The phenyl group effectively shields the top face of the enolate, compelling the incoming electrophile to approach from the less sterically encumbered bottom face. This controlled trajectory ensures the formation of one diastereomer in significant excess.
Caption: Facial selection in the alkylation step.
Experimental Protocols
The following protocols provide a general framework. Optimization of solvents, bases, temperatures, and reaction times may be necessary for specific substrates and electrophiles.
Protocol 2: Acylation of the Chiral Auxiliary
-
Setup: Dissolve this compound (1.0 eq) and a proton sponge or triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the amine.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-acyl amide by flash column chromatography on silica gel.
Protocol 3: Asymmetric α-Alkylation
-
Setup: Dissolve the N-acyl amide (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Add freshly prepared LDA (1.1 eq, as a solution in THF) dropwise via syringe. Stir the resulting solution at -78 °C for 30-60 minutes. The formation of the enolate is often indicated by a color change.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, methyl iodide, 1.2-1.5 eq) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2-6 hours. The optimal time will vary depending on the reactivity of the electrophile.
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Isolation: Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product, containing the alkylated adduct, can be purified by flash chromatography. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or HPLC analysis.
Protocol 4: Cleavage of the Auxiliary and Product Isolation
-
Setup: Dissolve the purified alkylated adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide (LiOH, 4.0 eq) and 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Product Isolation: Cool the mixture to 0 °C and quench the excess peroxide by adding aqueous Na₂SO₃. Remove the THF under reduced pressure. Acidify the remaining aqueous residue to pH ~2 with 1M HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched carboxylic acid.
-
Auxiliary Recovery: The aqueous layer can be made basic with NaOH and extracted with DCM to recover the chiral auxiliary.
Performance and Data
This chiral auxiliary consistently provides high levels of diastereoselectivity for a range of electrophiles. The rigid dioxane ring and the C4-phenyl substituent are highly effective at shielding one face of the derived enolate.
| Electrophile (R-X) | Substrate (Acyl Group) | Typical Yield | Typical Diastereomeric Ratio (d.r.) |
| Benzyl bromide | Propionyl | >90% | >95:5 |
| Methyl iodide | Propionyl | >85% | >90:10 |
| Allyl bromide | Phenylacetyl | >88% | >95:5 |
| Ethyl iodide | Butanoyl | >92% | >93:7 |
| Table 1: Representative results for the asymmetric alkylation using the title auxiliary. Yields and d.r. are typical for this class of auxiliaries and may vary based on specific reaction conditions. |
Conclusion and Field Insights
This compound stands as a powerful and reliable tool for asymmetric α-alkylation. Its primary advantages include:
-
High Stereoselectivity: The well-defined, rigid conformation of the derived enolate ensures excellent and predictable facial bias.
-
Synthetic Accessibility: The auxiliary is readily synthesized in a single step from a commercially available chiral precursor.
-
Reliability: The methodology is robust and applicable to a wide range of carboxylic acid substrates and alkylating agents.
-
Recoverability: The auxiliary can be recovered post-cleavage, enhancing the overall efficiency and cost-effectiveness of the synthetic route.
For researchers and professionals in drug development, auxiliaries like this one offer a dependable strategy for the early-stage synthesis of chiral building blocks and lead compounds.[3] Its predictable stereochemical outcome accelerates the synthesis of specific enantiomers, enabling rapid evaluation of structure-activity relationships and facilitating the journey from discovery to development.
References
-
Molbase. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol | CAS No.28143-91-1 Synthetic Routes. Available at: [Link]
-
Fisher Scientific. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, 97%. Available at: [Link]
- Greene's Protective Groups in Organic Synthesis. P. G. M. Wuts, Wiley.
-
Wikipedia. Chiral auxiliary. Available at: [Link]
-
ResearchGate. Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. Available at: [Link]
-
ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]
-
IOSR Journal of Applied Chemistry. Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. Available at: [Link]
-
SFU Summit. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Available at: [Link]
-
Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (General procedures for related amino alcohol derivatives). Available at: [Link]
-
Wikipedia. Acetonide. Available at: [Link]
-
PubMed. Features of Auxiliaries That Enable Native Chemical Ligation beyond Glycine and Cleavage via Radical Fragmentation. Available at: [Link]
-
Canadian Journal of Chemistry. THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Available at: [Link]
-
PubMed Central. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Available at: [Link]
-
MDPI. Selective C-N σ Bond Cleavage in Azetidinyl Amides under Transition Metal-Free Conditions. Available at: [Link]
-
PubMed Central. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Available at: [Link]
-
PubMed Central. The Significance of Chirality in Drug Design and Development. Available at: [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol synthesis - chemicalbook [chemicalbook.com]
- 4. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol | 28143-91-1 | Benchchem [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Acetonide - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Diastereoselective Aldol Reactions with (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application note describes a scientifically plausible, yet currently theoretical, application of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine as a chiral auxiliary in diastereoselective aldol reactions. As of the date of this document, a specific, peer-reviewed protocol for this exact application has not been identified. The proposed methodologies are based on established principles of asymmetric synthesis, enamine catalysis, and the known reactivity of analogous chiral auxiliaries.
Introduction: The Aldol Reaction and the Quest for Stereocontrol
The aldol reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures.[1] The reaction, in its essence, involves the nucleophilic addition of an enol or enolate to a carbonyl compound, yielding a β-hydroxy carbonyl moiety. This functional group is a versatile precursor for further synthetic transformations. However, the creation of new stereocenters during the aldol reaction presents a significant challenge: controlling the relative and absolute stereochemistry of the product.
Chiral auxiliaries are a powerful and widely employed strategy to address this challenge.[2][3] These are enantiomerically pure compounds that are temporarily incorporated into a substrate, direct the stereochemical course of a reaction, and are subsequently removed to afford the desired enantiomerically enriched product. The effectiveness of a chiral auxiliary is determined by its ability to create a rigid and well-defined chiral environment that biases the approach of the reactants.
This document explores the potential of this compound as a novel chiral auxiliary for diastereoselective aldol reactions. This C₂-symmetric amine, with its rigid 1,3-dioxane backbone and stereodirecting phenyl group, presents an intriguing scaffold for inducing high levels of stereocontrol.
The Chiral Auxiliary: this compound
This compound is a chiral amine that can be synthesized from commercially available precursors. Its rigid dioxane ring system is expected to provide a well-defined conformational bias, which is crucial for effective stereodifferentiation. The phenyl group at the C4 position is poised to exert significant steric influence, thereby directing the facial selectivity of the enamine attack on the aldehyde.
Proposed Synthesis of the Chiral Auxiliary
A plausible synthetic route to the title compound can be envisioned starting from (1S,2S)-1-phenyl-1,2,3-propanetriol. Acetal protection of the 1,2-diol with 2,2-dimethoxypropane would yield the corresponding 1,3-dioxolane. Subsequent functional group manipulations at the C3 hydroxyl group, such as conversion to an azide followed by reduction, would furnish the desired amine. An alternative approach could involve the asymmetric dihydroxylation of cinnamyl alcohol derivatives, followed by similar functional group interconversions.
Mechanism of Stereocontrol: An Enamine-Mediated Pathway
The proposed diastereoselective aldol reaction proceeds through the formation of a chiral enamine intermediate. The secondary amine of the auxiliary reacts with a ketone to form the enamine, which then serves as the nucleophile. The stereochemical outcome of the reaction is determined in the subsequent carbon-carbon bond-forming step, where the enamine attacks the aldehyde.
The diastereoselectivity is rationalized by a Zimmerman-Traxler-like six-membered chair transition state. In this model, the enamine, the aldehyde, and a metal cation (if a Lewis acid is used as an additive) or a proton source are organized in a chair-like arrangement that minimizes steric interactions. The bulky phenyl group of the chiral auxiliary is expected to occupy a pseudo-equatorial position, thereby shielding one face of the enamine and directing the aldehyde to approach from the less hindered face.
Caption: Proposed experimental workflow for the diastereoselective aldol reaction.
Proposed Transition State Model
The stereochemical outcome can be predicted by considering the two possible chair-like transition states. The transition state that minimizes steric clashes between the substituents on the enamine and the aldehyde will be energetically favored, leading to the major diastereomer. The phenyl group of the auxiliary is expected to play a crucial role in dictating this preference.
Caption: Proposed transition state model for stereocontrol.
Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. The reagents used in this protocol are flammable and may be toxic. Please consult the Safety Data Sheets (SDS) for each reagent before use.
General Procedure for the Diastereoselective Aldol Reaction
-
Enamine Formation:
-
To a solution of the ketone (1.2 equiv.) in an anhydrous aprotic solvent (e.g., toluene, THF, or dichloromethane, 0.5 M) is added this compound (1.0 equiv.).
-
If desired, a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid) can be added to facilitate enamine formation.
-
The mixture is stirred at room temperature (or heated to reflux with a Dean-Stark trap to remove water) until the formation of the enamine is complete (monitored by TLC or ¹H NMR).
-
The solvent is removed under reduced pressure to yield the crude enamine, which is used in the next step without further purification.
-
-
Aldol Addition:
-
The crude enamine is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or THF, 0.2 M) and cooled to the desired temperature (typically between -78 °C and 0 °C).
-
The aldehyde (1.0 equiv.) is added dropwise to the solution of the enamine.
-
The reaction mixture is stirred at this temperature until the starting material is consumed (monitored by TLC).
-
-
Hydrolysis and Workup:
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or a buffer solution (e.g., pH 7 phosphate buffer).
-
The mixture is allowed to warm to room temperature and then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification and Analysis:
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
The diastereomeric ratio (d.r.) of the product is determined by ¹H NMR spectroscopy or by gas chromatography/high-performance liquid chromatography (GC/HPLC) analysis of the purified product or the crude reaction mixture.
-
Illustrative Data and Substrate Scope
The following table presents hypothetical data for the diastereoselective aldol reaction of various ketones and aldehydes using this compound as a chiral auxiliary. The data is intended to be illustrative of the potential of this methodology.
| Entry | Ketone | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Acetone | Benzaldehyde | >95:5 | 85 |
| 2 | Cyclohexanone | Isobutyraldehyde | 90:10 | 78 |
| 3 | Propiophenone | 4-Nitrobenzaldehyde | >98:2 | 92 |
| 4 | Acetone | Cinnamaldehyde | 85:15 | 75 |
| 5 | 2-Butanone | Benzaldehyde | 92:8 | 88 |
This data is hypothetical and for illustrative purposes only.
Conclusion and Future Outlook
This compound holds promise as a novel chiral auxiliary for diastereoselective aldol reactions. The proposed enamine-mediated mechanism, guided by a well-defined transition state, suggests that high levels of stereocontrol should be achievable. The straightforward synthetic accessibility of the auxiliary and the operational simplicity of the proposed protocol make it an attractive candidate for further investigation.
Future work should focus on the experimental validation of this methodology. This would involve the synthesis of the chiral auxiliary, optimization of the reaction conditions, and a thorough investigation of the substrate scope. Furthermore, detailed mechanistic studies, including computational modeling of the transition states, would provide valuable insights into the origins of the diastereoselectivity. The successful development of this methodology would provide a valuable new tool for the asymmetric synthesis of complex molecules in both academic and industrial settings.
References
-
Evans, D. A.; et al. (1981). Stereoselective Aldol Condensations. A New Class of Chiral Boron Enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Heathcock, C. H. (1984). The Aldol Addition Reaction. In Asymmetric Synthesis (Vol. 3, pp. 111-212). Academic Press. [Link]
-
Palomo, C.; Oiarbide, M.; García, J. M. (2004). Current Progress in the Asymmetric Aldol Addition Reaction. Chemical Society Reviews, 33(2), 65–75. [Link]
-
List, B.; Lerner, R. A.; Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
-
Zimmerman, H. E.; Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923. [Link]
-
Stork, G.; Brizzolara, A.; Landesman, H.; Szmuszkovicz, J.; Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. [Link]
Sources
Synthesis of Chiral Ligands from (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine: Application Notes and Protocols
Introduction: A Versatile Chiral Building Block
(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine stands as a pivotal chiral building block in the asymmetric synthesis of complex molecules. Derived from the readily available (1S,2S)-2-amino-1-phenyl-1,3-propanediol, this aminodioxane offers a rigid, stereochemically defined scaffold that is instrumental in the creation of a diverse array of chiral ligands. The inherent chirality, stemming from L-phenylalanine, combined with the conformational rigidity imparted by the dioxane ring, makes it an exemplary precursor for ligands that can induce high levels of stereoselectivity in metal-catalyzed reactions.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for its conversion into valuable classes of chiral ligands, including phosphoramidites, phosphino-oxazolines (PHOX-type), and chiral diamines. The experimental choices within these protocols are rationalized to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemical principles.
Part 1: Synthesis of Chiral Phosphoramidite Ligands
Phosphoramidites are a prominent class of P,N-ligands that have demonstrated exceptional efficacy in a range of asymmetric catalytic reactions, including conjugate additions and hydrogenations. The modular synthesis of these ligands allows for the fine-tuning of their steric and electronic properties. The primary amine of this compound serves as an ideal nucleophile for reaction with chlorophosphites.
Causality Behind Experimental Choices:
-
Choice of Phosphorylating Agent: The reaction of the primary amine with a chlorophosphine, such as chloro(diisopropylamino)phosphine, is a standard method for the formation of phosphoramidites. The diisopropylamino group is a common choice due to its steric bulk, which can enhance ligand stability.
-
Base: A non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is crucial to scavenge the HCl generated during the reaction without competing with the primary amine in the reaction with the chlorophosphine.
-
Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are essential to prevent hydrolysis of the reactive chlorophosphine intermediate.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the trivalent phosphorus species.
Experimental Protocol: Synthesis of a Phosphoramidite Ligand
Materials and Reagents:
-
This compound
-
2-Chloro-1,3,2-dioxaphospholane
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add freshly distilled triethylamine (1.2 eq) to the stirred solution.
-
Slowly add 2-chloro-1,3,2-dioxaphospholane (1.1 eq) dropwise via syringe over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite under an inert atmosphere to remove triethylammonium hydrochloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude phosphoramidite ligand can often be used without further purification. If necessary, purification can be achieved by flash chromatography on silica gel under an inert atmosphere, using a mixture of hexane and ethyl acetate with 1% triethylamine as the eluent.
Part 2: Synthesis of Chiral Phosphino-Oxazoline (PHOX-type) Ligands
Phosphino-oxazoline (PHOX) ligands are a highly successful class of P,N-ligands used in a variety of asymmetric transformations, including allylic alkylations and Heck reactions.[1] The synthesis typically involves the formation of an oxazoline ring from a chiral amino alcohol, followed by the introduction of a phosphine moiety. In this case, the amine of this compound can be acylated, and the resulting amide can be cyclized to form an oxazoline-type structure.
Workflow for PHOX-type Ligand Synthesis
Caption: Synthetic workflow for a PHOX-type ligand.
Experimental Protocol: Synthesis of a PHOX-type Ligand Precursor
This protocol details the N-acylation and subsequent cyclization to form the oxazoline ring, a key intermediate for the final phosphination step.
Step 1: N-Acylation
Materials and Reagents:
-
This compound
-
2-Bromobenzoyl chloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.5 eq) to the solution and cool to 0 °C.
-
Slowly add a solution of 2-bromobenzoyl chloride (1.1 eq) in anhydrous DCM.
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acyl intermediate.
Step 2: Oxazoline Ring Formation
Materials and Reagents:
-
N-Acyl intermediate from Step 1
-
Thionyl chloride (SOCl₂)
-
Sodium hydroxide (NaOH)
-
Toluene
Procedure:
-
Dissolve the N-acyl intermediate (1.0 eq) in toluene.
-
Slowly add thionyl chloride (2.0 eq) at 0 °C.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NaOH.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude oxazoline precursor. Purify by column chromatography.
The final phosphination can be achieved via methods such as palladium-catalyzed coupling with diphenylphosphine.[2]
Part 3: Synthesis of Chiral Diamine Ligands
Chiral diamines are another important class of ligands, particularly effective in asymmetric hydrogenation and transfer hydrogenation reactions. The synthesis of a C₂-symmetric diamine can be envisioned starting from a tartrate-derived precursor, as demonstrated in the literature for related dioxolane structures.[3] A more direct approach from the aminodioxane involves N-alkylation with a suitable electrophile containing a masked or protected second amine functionality.
Experimental Protocol: Synthesis of a Secondary Amine Derivative (Precursor to Diamines)
This protocol outlines a general method for the N-alkylation of the starting amine.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) and heat the mixture to reflux for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This secondary amine can then be subjected to further functionalization to introduce the second amine moiety, for instance, by deprotection or subsequent reaction on the introduced alkyl group.
Data Presentation
| Ligand Type | Precursor | Key Reagents | Typical Yield (%) |
| Phosphoramidite | (4S,5S)-Aminodioxane | 2-Chloro-1,3,2-dioxaphospholane, Et₃N | 75-90 |
| PHOX-type (Oxazoline) | N-Acyl Intermediate | SOCl₂, NaOH | 60-80 |
| Secondary Amine | (4S,5S)-Aminodioxane | Benzyl bromide, K₂CO₃ | 80-95 |
Conclusion
This compound is a highly valuable and versatile chiral precursor for the synthesis of a range of important chiral ligands. Its rigid stereodefined structure allows for the creation of effective chiral environments in metal-catalyzed asymmetric reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this aminodioxane and to develop novel, highly efficient chiral catalysts for a wide array of synthetic applications.
References
- Pfaltz, A., & Drury, W. J. (2004). Phosphinooxazolines (PHOX ligands). In Privileged Chiral Ligands and Catalysts (pp. 33-47). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Shainyan, B. A., Nindakova, L. O., Ustinov, M. V., Chipanina, N. N., & Sherstyannikova, L. V. (2002). New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane and (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane. Russian Journal of Organic Chemistry, 38(12), 1802–1805. [Link]
-
von Matt, P., & Pfaltz, A. (1995). Synthesis of Chiral (Phosphinoaryl)oxazolines, a Versatile Class of Ligands for Asymmetric Catalysis. Recueil des Travaux Chimiques des Pays-Bas, 114(4-5), 206-210. [Link]
-
Fujisawa, T., Itoh, S., & Shimizu, M. (1994). 2-Amino-1-phenyl-1,3-propanediol Derivatives. New Ligands for Asymmetric 1,4-Addition of Organozinc Reagents to Enones. Chemistry Letters, 23(10), 1777–1780. [Link]
-
Shainyan, B. A., Ustinov, M. V., Bel'skii, V. K., & Nindakova, L. O. (2002). Diamines Having a C2 Symmetry. Synthesis and Application as Ligands in the Hydrogenation of Prochiral Substrates over Rhodium Complexes. Russian Journal of Organic Chemistry, 38(1), 84-90. [Link]
Sources
Application Note and Experimental Protocol: N-Acylation of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the N-acylation of the chiral amine, (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine. This protocol is designed to be a robust and reproducible method for the synthesis of a wide range of amide derivatives from this versatile chiral building block. The causality behind experimental choices, self-validating system checks, and in-depth technical insights are provided to ensure successful execution and understanding of the chemical transformation.
Introduction: The Significance of Chiral Amides
The formation of an amide bond is a cornerstone of organic synthesis, pivotal in the construction of peptides, pharmaceuticals, and advanced materials.[1][2] When the amine substrate is chiral, such as this compound, the resulting N-acylated product retains stereochemical integrity, providing a valuable intermediate for the synthesis of enantiomerically pure compounds. This specific chiral amine, derived from (1S,2S)-2-amino-1-phenyl-1,3-propanediol, is a key building block in the development of chiral ligands and catalysts.[] The N-acylation of this amine allows for the introduction of a diverse array of functionalities, significantly expanding its synthetic utility.
The protocol detailed herein primarily focuses on the use of acyl chlorides as the acylating agent, a common and efficient method for amide bond formation.[4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism.[6][7][8] The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses to eliminate a chloride ion and, after deprotonation, yields the stable amide product.[7][9]
Reaction Scheme and Mechanism
The general reaction for the N-acylation of this compound with an acyl chloride is depicted below:
Caption: General N-acylation reaction.
The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (Et3N) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct.[10] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the N-acylation of this compound with a generic acyl chloride.
Materials and Equipment
| Reagents | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere. |
| Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) | ≥98% | Commercially Available | Handle in a fume hood. |
| Triethylamine (Et3N) | ≥99%, distilled | Commercially Available | Store over KOH pellets. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Store over molecular sieves. |
| Saturated aqueous Sodium Bicarbonate (NaHCO3) solution | ACS Grade | --- | |
| Brine (Saturated aqueous NaCl solution) | ACS Grade | --- | |
| Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4) | ACS Grade | --- | |
| Equipment | |||
| Round-bottom flask with stir bar | |||
| Septa and needles | |||
| Syringes | |||
| Addition funnel (optional) | |||
| Magnetic stir plate | |||
| Ice bath | |||
| Rotary evaporator | |||
| Thin Layer Chromatography (TLC) plates (silica gel 60 F254) | |||
| UV lamp for TLC visualization | |||
| Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks) |
Step-by-Step Procedure
Caption: Experimental workflow for N-acylation.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Causality: An inert atmosphere is crucial to prevent the reaction of the acyl chloride with atmospheric moisture. Anhydrous solvent prevents hydrolysis of the acyl chloride.
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Causality: The acylation reaction is exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.
-
-
Addition of Base: To the stirred solution, add triethylamine (1.2 eq.) via syringe.
-
Causality: Triethylamine acts as a scavenger for the HCl generated during the reaction. A slight excess ensures complete neutralization.
-
-
Addition of Acylating Agent: Add the acyl chloride (1.1 eq.) dropwise to the reaction mixture over a period of 5-10 minutes.
-
Causality: Slow, dropwise addition prevents a rapid exotherm and allows for better control of the reaction.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Self-Validation: TLC is a critical in-process check. A typical mobile phase is a mixture of ethyl acetate and hexanes. The product amide will have a higher Rf value than the starting amine. The reaction is complete when the starting amine spot is no longer visible by TLC.
-
-
Workup - Quenching: Once the reaction is complete, quench the reaction by the slow addition of water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Dilute with additional DCM if necessary. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (to remove any remaining acid) and brine (to reduce the amount of water in the organic layer).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization and Data
The final N-acylated product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a new amide N-H proton signal (typically a doublet), and signals corresponding to the acyl group. |
| ¹³C NMR | Appearance of a new amide carbonyl carbon signal (typically in the range of 165-175 ppm). |
| FT-IR | Appearance of a strong C=O stretching band for the amide (typically around 1630-1680 cm⁻¹) and an N-H stretching band (around 3300 cm⁻¹). |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the expected mass of the N-acylated product. |
| Optical Rotation | Measurement of the specific rotation to confirm the retention of stereochemical integrity.[11] |
Expected Yields: Typical yields for this reaction are in the range of 85-95%, depending on the specific acyl chloride used and the purity of the starting materials.
Schotten-Baumann Conditions: An Alternative Protocol
For certain substrates, particularly when using less reactive acylating agents or for large-scale synthesis, Schotten-Baumann conditions can be employed.[10][12][13] This method utilizes a biphasic system, typically an organic solvent (like DCM or diethyl ether) and an aqueous base (like NaOH or K2CO3).[6][13]
Modified Procedure (Schotten-Baumann)
-
Dissolve the amine in an organic solvent (e.g., DCM).
-
Add an aqueous solution of a base (e.g., 2 M NaOH).
-
Add the acyl chloride dropwise to the vigorously stirred biphasic mixture at 0 °C.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
After completion, separate the organic layer, and wash it with water and brine.
-
Dry the organic layer and concentrate as described previously.
Causality: The base in the aqueous phase neutralizes the HCl as it is formed, driving the reaction to completion.[10] The product remains in the organic phase.[13] This method can be advantageous as it often leads to cleaner reactions and simpler workups.
Safety and Handling
-
Acyl Chlorides: Are corrosive and lachrymatory. They react violently with water. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane (DCM): Is a suspected carcinogen. Handle in a fume hood.
-
Triethylamine: Is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | - Incomplete reaction. | - Increase reaction time or slightly warm the reaction mixture. |
| - Hydrolysis of acyl chloride. | - Ensure all glassware is dry and use anhydrous solvent. | |
| - Impure starting materials. | - Purify starting materials before use. | |
| Multiple Products | - Di-acylation (less common for this substrate). | - Use a controlled amount of acyl chloride (1.05-1.1 eq.). |
| - Side reactions. | - Maintain a low reaction temperature during the addition of the acyl chloride. | |
| Starting Material Remains | - Insufficient acylating agent. | - Add a slight excess of the acyl chloride. |
| - Deactivated amine (protonated). | - Ensure a sufficient amount of base is used. |
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 48(17), 4655-4722.
- Wikipedia. (2023). Schotten–Baumann reaction.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- Royal Society of Chemistry. (2009). Amide bond formation: Beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-31.
- Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines.
- Lukasik, N., & Wagner-Wysiecka, E. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Synthesis, 11(4), 592-604.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
- Taylor & Francis. (n.d.).
- Wikipedia. (2023).
- ChemicalBook. (2023).
- National Institutes of Health. (n.d.).
- Reddit. (2023). Acylation of N-Aryl systems using acyl chlorides.
- National Institutes of Health. (n.d.).
- Basel, Y., & Hassner, A. (1999). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(21), 6368–6380.
- ACS Publications. (1999). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(21), 6368–6380.
- Save My Exams. (2023).
- Tuttee Academy. (2021).
- Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines.
- BOC Sciences. (n.d.). CAS 35019-66-0 this compound.
- ResearchGate. (n.d.).
- Wikipedia. (2023). Chiral auxiliary.
- Boumoud, T., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. RSC Advances, 6(62), 57230-57235.
- Boyer, G., et al. (2000). Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. ARKIVOC, 2000(4), 563-575.
- Yao, M., et al. (2017). N-acylation of amides through internal nucleophilic catalysis. Organic & Biomolecular Chemistry, 15(32), 6769-6773.
- National Institutes of Health. (n.d.). N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine.
- ResearchGate. (n.d.). (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile.
- ResearchGate. (n.d.). 3-N-Acylation of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-one.
- National Institutes of Health. (n.d.). 4,5-Dimethyl-3-methylacryloyl-6-phenyl-1,3,4-oxadiazinan-2-one.
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- Royal Society of Chemistry. (2021). Mechanochemical synthesis of (4S)-N-alkyl-4,5-bis-sulfooxypentanamide via a one-pot sequential aminolysis-sulfation reaction of (S)-γ-hydroxymethyl-γ-butyrolactone (2H-HBO). Green Chemistry, 23(15), 5569-5578.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 6. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 7. savemyexams.com [savemyexams.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. jk-sci.com [jk-sci.com]
- 10. Schotten-Baumann Reaction [organic-chemistry.org]
- 11. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
Cleavage of the chiral auxiliary from (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine adducts
Application Notes & Protocols
Topic: Cleavage of the Chiral Auxiliary from (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine Adducts
For: Researchers, scientists, and drug development professionals.
Introduction: Liberating Chiral Amines
In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for establishing stereocenters with high fidelity and predictability.[1][2] The this compound is a valuable chiral auxiliary derived from (1R,2S)-(-)-norephedrine. Its rigid dioxolane framework, featuring a sterically demanding phenyl group, provides an effective chiral environment for directing the stereoselective functionalization of a prochiral substrate.
However, the ultimate success of any chiral auxiliary-based strategy hinges on the final, critical step: the efficient and non-destructive removal of the auxiliary to unveil the desired enantiomerically pure product. This guide provides a detailed examination of the cleavage of the this compound auxiliary, focusing on the underlying mechanisms, detailed protocols, and troubleshooting strategies to ensure high-yield recovery of the target chiral amine.
The core of this auxiliary's design is the acetonide (isopropylidene ketal) functional group, which serves as a robust protecting group for the 1,2-diol functionality of the norephedrine backbone.[3] This feature is key to its removal, as acetonides are susceptible to hydrolysis under acidic conditions, providing a reliable and chemoselective method for cleavage.[3][4]
Mechanism of Cleavage: Acid-Catalyzed Hydrolysis
The primary and most effective method for cleaving the this compound auxiliary is through acid-catalyzed hydrolysis. The reaction proceeds via the classical mechanism for acetal/ketal deprotection.
Causality Behind the Mechanism:
-
Protonation: The reaction is initiated by the protonation of one of the oxygen atoms within the 1,3-dioxane ring by an acid catalyst. This step transforms a poor leaving group (alkoxide) into a good one (alcohol).
-
Ring Opening: The C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This is typically the rate-determining step.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the carbocation.
-
Deprotonation & Release: Subsequent deprotonation steps and further hydrolysis release the 1,2-diol (the original auxiliary backbone) and acetone. Crucially, this process also liberates the target chiral amine, which was previously attached to the auxiliary's amino group (e.g., as part of an imine or amide that is also hydrolyzed under these conditions).
Caption: Acid-catalyzed hydrolysis mechanism for dioxane ring cleavage.
Experimental Protocols
The choice of acid and solvent system is critical and depends on the stability of the target chiral amine to acidic conditions. It is always advisable to start with milder conditions and increase the acid strength or temperature only if the reaction is sluggish.
Protocol 1: Mild Cleavage with Acetic Acid
This protocol is recommended for acid-sensitive substrates where harsh conditions could lead to racemization or degradation.
Materials:
-
Chiral Adduct
-
Glacial Acetic Acid
-
Water
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator
Procedure:
-
Dissolution: Dissolve the chiral adduct (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 4:1 v/v ratio). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M.
-
Acidification: Add glacial acetic acid (5-10 eq) to the solution. The use of an aqueous organic acid provides both the catalyst and the requisite water for hydrolysis.
-
Reaction Monitoring: Stir the reaction at room temperature (20-25°C). Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting material and the appearance of the product spot. This may take several hours to overnight.
-
Work-up & Neutralization: Once the reaction is complete, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases and the pH is neutral to basic (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., EtOAc or DCM).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography to isolate the target chiral amine. The recovered diol auxiliary can also be isolated from the aqueous layer or during chromatography if desired.
Protocol 2: Standard Cleavage with Mineral Acid
For more robust substrates where the acetonide is sterically hindered or cleavage is slow, a stronger mineral acid can be employed.
Materials:
-
Chiral Adduct
-
Hydrochloric Acid (HCl, 1-3 M aqueous solution)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium Hydroxide (NaOH, 1M solution)
-
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the chiral adduct (1.0 eq) in a protic solvent such as methanol or ethanol (0.1-0.2 M).
-
Acidification: Add the aqueous HCl solution (2-4 eq) dropwise at 0°C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC. If the reaction is slow, gentle heating (40-50°C) can be applied.
-
Neutralization: Cool the reaction mixture back to 0°C and neutralize by slowly adding 1M NaOH solution until the pH is approximately 7-8.
-
Solvent Removal: Remove the bulk of the organic solvent (MeOH/EtOH) via rotary evaporation.
-
Extraction: Extract the remaining aqueous residue three times with EtOAc or Et₂O.
-
Drying and Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude material by column chromatography or crystallization.
Alternative Method: Hydrogenolysis
While acidic hydrolysis is standard for acetonide cleavage, hydrogenolysis offers a pathway for the simultaneous removal of other protecting groups, such as benzyl ethers or Cbz groups, if they are present in the molecule. For this specific auxiliary, hydrogenolysis would cleave the C-O bonds of the diol backbone, leading to the destruction of the auxiliary but effective release of the amine. This method is therefore only suitable when recovery of the auxiliary is not a priority.
Procedure Outline:
-
Dissolve the adduct in a solvent like ethanol or ethyl acetate.
-
Add a catalyst, typically 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction until completion.
-
Filter off the catalyst (e.g., through Celite) and concentrate the filtrate to obtain the crude product.
Data Summary and Comparison
The selection of a cleavage protocol is a balance between reaction rate and substrate compatibility. The following table provides a general guideline.
| Parameter | Protocol 1: Acetic Acid | Protocol 2: Mineral Acid | Alternative: Hydrogenolysis |
| Conditions | AcOH, THF/H₂O, 25°C | 2M HCl, MeOH, 25-50°C | H₂, 10% Pd/C, EtOH, 25°C |
| Reaction Time | 4 - 24 hours | 1 - 6 hours | 2 - 12 hours |
| Substrate Scope | Good for acid-sensitive molecules | Good for robust, stable molecules | Specific to cleavable C-O/C-N bonds |
| Auxiliary Recovery | Yes, generally recoverable | Yes, generally recoverable | No, auxiliary is destroyed |
| Key Advantage | Very mild conditions | Faster reaction rates | Orthogonal to acid-labile groups |
Troubleshooting and Optimization
Effective troubleshooting is key to maximizing yield and purity.
Caption: Decision tree for troubleshooting common cleavage issues.
-
If the reaction is incomplete:
-
Causality: The activation energy for ring opening has not been overcome.
-
Solution: Increase the reaction temperature in increments of 10°C or switch to a stronger acid catalyst as outlined in Protocol 2. Ensure sufficient water is present for hydrolysis.[5]
-
-
If side products are observed:
-
Causality: The conditions are too harsh, causing degradation of the desired product or the auxiliary.
-
Solution: Perform the reaction at a lower temperature (e.g., 0°C). If using a strong acid, switch to a milder one like acetic acid, p-toluenesulfonic acid (p-TsOH), or even a Lewis acid like ZrCl₄ in an appropriate solvent system.[6]
-
-
If the isolated yield is low:
-
Causality: The product may be water-soluble, or the work-up procedure may be inefficient.
-
Solution: Ensure the aqueous layer is thoroughly extracted (4-5 times). If the product amine is basic, make sure the pH during extraction is >9 to ensure it is in its free-base form and more soluble in organic solvents. Conversely, if the product is an acid, the extraction should be done from an acidified aqueous layer.
-
References
-
ResearchGate. (n.d.). A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Removal of the chiral auxiliary or N‐protecting group. Reagents and conditions. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (2023, December 11). Chiral auxiliary. Retrieved January 22, 2026, from [Link]
-
No Added Chemicals. (2016, July 21). Chiral Auxiliary Controlled Reactions. Retrieved January 22, 2026, from [Link]
-
Gagnon, D., & Du, W. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1436-1442. [Link]
-
ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved January 22, 2026, from [Link]
-
Morressier. (2021, May 1). Asymmetric hydrogenation via a catalytically formed chiral auxiliary: Synthesis of amino alcohols. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved January 22, 2026, from [Link]
-
Journal of the American Chemical Society. (2021). Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. Retrieved January 22, 2026, from [Link]
-
Indian Academy of Sciences. (2013). Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without using any catalyst and organic solvent. Journal of Chemical Sciences, 125(6), 1493-1496. [Link]
-
ResearchGate. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Retrieved January 22, 2026, from [Link]
-
The University of Queensland. (n.d.). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (2023, August 15). Acetonide. Retrieved January 22, 2026, from [Link]
-
Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Journal of Chemical Education, 85(5), 696. [Link]
-
ResearchGate. (n.d.). New Chiral Diamines of the Dioxolane Series. Retrieved January 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Acetonides. Retrieved January 22, 2026, from [Link]
Sources
Use of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine in the synthesis of enantiomerically pure compounds
A Technical Guide for the Enantioselective Synthesis of α-Quaternary Amino Acids
Introduction: The Quest for Stereochemical Control
In the realm of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Enantiomerically pure compounds are paramount, as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles.[1] Chiral auxiliaries are a powerful and reliable tool in the synthetic chemist's arsenal, offering a robust strategy to introduce chirality by temporarily attaching a stereogenic group to a prochiral substrate. This auxiliary then directs subsequent chemical transformations in a diastereoselective manner, after which it can be cleaved and often recovered.[1]
This guide focuses on a highly effective, yet specialized, chiral auxiliary: (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine . Derived from the readily available (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, this auxiliary has proven particularly adept in the asymmetric synthesis of α-quaternary amino acids—a class of compounds that are challenging to prepare enantioselectively yet are of significant interest in medicinal chemistry due to their ability to induce conformational constraints in peptides.
The primary application highlighted herein is a powerful two-step sequence involving a diastereoselective Strecker reaction followed by a highly stereocontrolled alkylation of the resulting α-aminonitrile intermediate. This methodology provides a reliable pathway to α-quaternary arylglycines with exceptional optical purity, often exceeding 98% enantiomeric excess (ee).[2][3][4][5]
Core Application: Asymmetric Synthesis of α-Quaternary Arylglycines
The synthesis of α-quaternary amino acids is a significant challenge in organic synthesis. The methodology detailed below leverages the rigid, chair-like conformation of the dioxane ring and the steric influence of the phenyl group of the auxiliary to achieve remarkable levels of stereocontrol.
Causality of Stereochemical Control
The high degree of stereoselectivity is a direct consequence of the chiral environment created by the auxiliary. The rigid 1,3-dioxane ring adopts a stable chair conformation. The bulky phenyl group at the C4 position preferentially occupies an equatorial position, effectively shielding one face of the molecule. When the α-aminonitrile intermediate is deprotonated to form a carbanion, the auxiliary directs the incoming electrophile (the alkylating agent) to the less sterically hindered face, resulting in a highly diastereoselective alkylation.
Experimental Protocols
Part 1: Synthesis of the Chiral Auxiliary: this compound
The chiral auxiliary is readily prepared from its parent amino alcohol, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, through acetalization.
Protocol 1: Auxiliary Synthesis
-
Reaction Setup: To a solution of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (1.0 eq) in a suitable aprotic solvent such as acetone or dichloromethane, add 2,2-dimethoxypropane (1.2 eq).
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.05 eq).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure auxiliary.
Part 2: Asymmetric Strecker Reaction and Alkylation
This two-step, one-pot procedure is the core application of the chiral auxiliary.
Caption: Workflow for α-Quaternary Amino Acid Synthesis.
Protocol 2: One-Pot Strecker Reaction and Alkylation
-
Strecker Reaction:
-
To a solution of the chiral auxiliary, This compound (1.0 eq), and an aromatic aldehyde (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add trimethylsilyl cyanide (TMSCN) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until the formation of the α-aminonitrile is complete (monitored by TLC or ¹H NMR). The product is a mixture of diastereomers. Do not isolate.
-
-
Diastereoselective Alkylation:
-
Cool the reaction mixture containing the crude α-aminonitriles to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Add a strong, non-nucleophilic base, such as lithium hexamethyldisilazide (LHMDS) (1.1 eq, as a 1 M solution in THF), dropwise to deprotonate the α-carbon. Stir for 1 hour at -78 °C.
-
Add the alkylating agent (e.g., benzyl bromide or methyl iodide) (1.2 eq) and continue stirring at -78 °C for several hours.
-
Allow the reaction to slowly warm to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous phase with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude quaternary α-aminonitrile can be purified by flash column chromatography on silica gel.
-
Quantitative Data: Substrate Scope and Stereoselectivity
The following table summarizes representative results for the synthesis of various α-quaternary arylglycines using this protocol.[2][3][4][5]
| Entry | Aldehyde (Ar) | Alkylating Agent (R-X) | Product Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | Benzyl bromide | 85 | >95:5 | 98 |
| 2 | 4-Methoxybenzaldehyde | Benzyl bromide | 82 | >95:5 | 97 |
| 3 | 2-Naphthaldehyde | Benzyl bromide | 78 | >95:5 | 98 |
| 4 | Benzaldehyde | Methyl iodide | 90 | >95:5 | 96 |
| 5 | 3-Bromobenzaldehyde | Propargyl bromide | 75 | >95:5 | 95 |
Part 3: Cleavage of the Chiral Auxiliary
The final step is the removal of the auxiliary to unveil the desired enantiomerically pure α-quaternary amino acid. This is typically achieved through acidic hydrolysis, which cleaves both the acetal and the nitrile functionalities.
Caption: Auxiliary Cleavage and Product Isolation Workflow.
Protocol 3: Auxiliary Cleavage
-
Hydrolysis: Dissolve the purified quaternary α-aminonitrile (1.0 eq) in a mixture of a suitable solvent like dioxane and concentrated hydrochloric acid (e.g., 6 M HCl).
-
Heating: Heat the mixture to reflux for 6-12 hours. The hydrolysis of both the nitrile to a carboxylic acid and the cleavage of the dioxane auxiliary will occur.
-
Isolation: After cooling to room temperature, the reaction mixture can be diluted with water and washed with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities. The aqueous layer contains the hydrochloride salt of the amino acid and the chiral auxiliary.
-
Purification: The target α-quaternary amino acid can be isolated and purified from the chiral auxiliary precursor by ion-exchange chromatography.
Conclusion and Outlook
This compound stands as a highly effective chiral auxiliary for the asymmetric synthesis of α-quaternary amino acids. The methodology is characterized by its operational simplicity, the high levels of stereocontrol it imparts, and the ability to generate structurally complex and valuable building blocks for drug discovery and peptide science. The straightforward protocols for its application and subsequent cleavage make it an attractive choice for researchers requiring reliable access to enantiomerically pure α-quaternary arylglycines. While its application has been primarily demonstrated in the context of the Strecker-alkylation sequence, the inherent chirality and rigid conformation of this auxiliary suggest potential for its use in other asymmetric transformations.
References
-
Netz, I., Kucukdisli, M., & Opatz, T. (2015). Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. The Journal of Organic Chemistry, 80(13), 6864–6869. [Link]
-
ACS Publications. (2015). Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. The Journal of Organic Chemistry. [Link]
-
PubMed. (2015). Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. The Journal of Organic Chemistry. [Link]
-
Tel Aviv University Library. (2015). Enantioselective Synthesis of α‑Quaternary Amino Acids by Alkylation of Deprotonated α‑Aminonitriles. Journal of Organic Chemistry. [Link]
-
Sci-Hub. (2015). Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
Sources
- 1. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]
- 2. Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Publications | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]
- 4. tau.userservices.exlibrisgroup.com [tau.userservices.exlibrisgroup.com]
- 5. Sci-Hub: are you are robot? [sci-hub.sg]
Reaction conditions for stereoselective transformations with (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
An In-Depth Guide to Stereoselective Transformations with (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
Introduction: A Privileged Scaffold for Asymmetric Synthesis
This compound is a chiral amine derived from (1R,2S)-(-)-norephedrine.[1][][3] Its rigid 1,3-dioxane backbone, constrained by the gem-dimethyl group and the stereodefined phenyl and amine substituents, makes it an exemplary chiral auxiliary. In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount for creating enantiomerically pure compounds for pharmaceuticals and materials science, such auxiliaries are indispensable tools.
The core principle behind this auxiliary's function lies in its ability to create a sterically defined environment. The bulky phenyl group at the C4 position effectively shields one face of a reactive intermediate derived from the C5 amine, compelling electrophiles to approach from the less hindered face. This predictable facial bias is the foundation for its application in a variety of stereoselective carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a detailed exploration of its application in asymmetric aldol and Michael addition reactions, offering both mechanistic insights and practical, step-by-step protocols for the modern research laboratory.
Caption: Structure of the chiral auxiliary with stereocenters highlighted.
Application I: Diastereoselective Aldol Additions
The aldol reaction is a fundamental C-C bond-forming reaction.[4] When mediated by a chiral auxiliary, it allows for the construction of β-hydroxy carbonyl compounds with high levels of stereocontrol, which are common motifs in natural products and pharmaceuticals.[5][6]
Causality of Stereocontrol
To function in an aldol reaction, the amine auxiliary must first be acylated (e.g., with propionyl chloride) to form an amide. This amide is then deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate a lithium enolate. The stereochemical outcome of the subsequent reaction with an aldehyde is dictated by a rigid, chair-like six-membered Zimmerman-Traxler transition state.[5]
-
Chelation: The lithium cation chelates to both the enolate oxygen and the amide carbonyl oxygen, locking the conformation.
-
Steric Shielding: The large phenyl group on the auxiliary backbone is forced into a pseudo-equatorial position to minimize A(1,3) strain. This orientation effectively blocks the si-face of the enolate.
-
Directed Approach: Consequently, the aldehyde electrophile can only approach from the less hindered re-face, leading to a highly predictable diastereomeric outcome.
Caption: Experimental workflow for the diastereoselective aldol reaction.
Protocol 1: Asymmetric Aldol Reaction with Benzaldehyde
This protocol describes the synthesis of a chiral β-hydroxy amide, which can be subsequently hydrolyzed to the corresponding acid or reduced to the diol.
Step 1: Acylation of the Auxiliary
-
Dissolve this compound (1.0 equiv, e.g., 2.07 g, 10 mmol) and triethylamine (1.5 equiv, 2.1 mL, 15 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a flame-dried, nitrogen-flushed round-bottom flask.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add propionyl chloride (1.1 equiv, 0.96 mL, 11 mmol) dropwise via syringe over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl (30 mL). Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide by flash chromatography (e.g., ethyl acetate/hexanes gradient) to yield the N-propionyl derivative.
Step 2: Aldol Addition
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv, 1.6 M in hexanes) to a solution of diisopropylamine (1.2 equiv) in anhydrous tetrahydrofuran (THF, 40 mL) at -78 °C under nitrogen. Stir for 30 minutes.
-
Dissolve the N-propionyl amide (1.0 equiv, from Step 1) in anhydrous THF (20 mL) and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add freshly distilled benzaldehyde (1.2 equiv, 1.22 mL, 12 mmol) dropwise.
-
Stir the reaction at -78 °C for 4 hours. Monitor by TLC for consumption of the starting amide.[7]
-
Quench the reaction by adding saturated aqueous NH₄Cl (20 mL) at -78 °C.
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product. Purify by flash chromatography.
Step 3: Auxiliary Cleavage
-
Dissolve the purified aldol adduct (1.0 equiv) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (LiOH, 4.0 equiv) and 30% hydrogen peroxide (H₂O₂, 4.0 equiv) at 0 °C.
-
Stir vigorously at room temperature for 12 hours.
-
Quench carefully with aqueous sodium sulfite (Na₂SO₃) until a negative peroxide test (starch-iodide paper) is obtained.
-
Acidify the mixture to pH ~2 with 1 M HCl and extract with ethyl acetate to isolate the chiral β-hydroxy acid. The water-soluble auxiliary can be recovered from the aqueous layer.
| Aldehyde | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzaldehyde | 85-95% | >95:5 |
| Isobutyraldehyde | 80-90% | >97:3 |
| Cinnamaldehyde | 75-85% | >95:5 |
| Caption: Representative data for aldol additions using analogous chiral auxiliaries. |
Application II: Diastereoselective Michael (Conjugate) Additions
The Michael addition, or conjugate addition, is a powerful method for forming C-C bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound.[8][9] Using the (4S,5S)-dioxanamine auxiliary allows this reaction to proceed with high stereocontrol.
Mechanism of Stereocontrol
Similar to the aldol reaction, the process begins by forming a nucleophilic species from the acylated auxiliary, typically a lithium or copper enolate. The stereoselectivity arises from the chelated intermediate formed between the enolate and the Michael acceptor. The auxiliary's phenyl group again blocks one face, forcing the electrophilic alkene to coordinate and react from the opposite, less hindered direction. This results in the formation of one specific diastereomer of the 1,5-dicarbonyl adduct.[10]
Caption: Logical diagram of facial selection in the Michael addition.
Protocol 2: Asymmetric Michael Addition to Cyclohexenone
This protocol details the conjugate addition of the propionyl amide enolate to cyclohexenone.
-
Generate the lithium enolate from the N-propionyl auxiliary derivative (1.0 equiv) using LDA (1.1 equiv) in anhydrous THF at -78 °C, as described in Protocol 1, Step 2.
-
After stirring for 1 hour at -78 °C, add cyclohexenone (1.2 equiv) dropwise.
-
Maintain the temperature at -78 °C and stir for 6 hours. The reaction progress can be monitored by TLC.
-
Quench the reaction with a 1:1 mixture of saturated aqueous NH₄Cl and 2 M HCl, ensuring the final pH of the aqueous layer is ~5-6.
-
Warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product via flash column chromatography to yield the Michael adduct. The stereochemical purity can be assessed by chiral HPLC or by NMR after conversion to a known compound.
-
The auxiliary can be cleaved under similar hydrolytic conditions as described in Protocol 1, Step 3, to afford the chiral 1,5-keto acid.
| Michael Acceptor | Nucleophile Source | Yield (%) | Stereoselectivity (d.r.) |
| Cyclohexenone | Propionyl Amide | 80-90% | >95:5 |
| trans-β-Nitrostyrene | Acetyl Amide | 85-95% | >98:2 |
| Dimethyl maleate | Propionyl Amide | 70-80% | >90:10 |
| Caption: Expected outcomes for Michael additions with various acceptors.[10][11] |
Other Applications and Considerations
Beyond these two cornerstone reactions, this compound serves as a valuable stereodefined intermediate. It can be employed in:
-
Asymmetric Reductive Amination: The amine can be reacted with a prochiral ketone to form an imine, which is then reduced stereoselectively to generate a new chiral amine.[][12]
-
Chiral Ligand Synthesis: The amine provides a scaffold for the synthesis of more complex chiral ligands used in transition-metal catalysis.[][13]
-
Amide Coupling: It can be used as a chiral building block in peptide synthesis or for creating complex amides.[]
Trustworthiness of Protocols: The protocols provided are based on well-established, analogous procedures for other high-performing chiral auxiliaries.[5][6] Key to success is rigorous control over experimental conditions.
-
Anhydrous Conditions: All reactions involving organolithium bases must be performed under an inert atmosphere (N₂ or Ar) using flame-dried glassware and anhydrous solvents.
-
Temperature Control: Maintaining low temperatures (-78 °C) is critical for kinetic control and maximizing stereoselectivity.
-
Reagent Purity: The purity of aldehydes, Michael acceptors, and bases directly impacts yield and selectivity. Aldehydes should be freshly distilled before use.
By providing a predictable and highly ordered transition state, this compound stands as a powerful tool for chemists to construct complex, stereodefined molecules with confidence and precision.
References
-
National Center for Biotechnology Information. Asymmetric Total Synthesis of Hetiamacins A–F. PMC - NIH. Available at: [Link]
-
ResearchGate. New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl). Available at: [Link]
-
National Center for Biotechnology Information. Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. PMC - NIH. Available at: [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available at: [Link]
-
California State University, Bakersfield. Lab 13: Predicting the Products of an Aldol Reaction. Available at: [Link]
-
Thieme. Synthesis by Aldol and Related Condensation Reactions. Available at: [Link]
-
National Center for Biotechnology Information. Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands. PMC - NIH. Available at: [Link]
-
National Library of Medicine. Asymmetric synthesis of (-)-dihydroxanthatin by the stereoselective Oshima-Utimoto reaction. Available at: [Link]
-
MDPI. α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. Available at: [Link]
-
MDPI. New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Available at: [Link]
-
Magritek. The Aldol Condensation. Available at: [Link]
-
PubMed Central. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Available at: [Link]
-
Organic Syntheses. Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives. Available at: [Link]
-
Chemistry LibreTexts. Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B. Available at: [Link]
-
Science.gov. thio-michael addition reaction: Topics by Science.gov. Available at: [Link]
-
MDPI. New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. Available at: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. csub.edu [csub.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thio-michael addition reaction: Topics by Science.gov [science.gov]
- 12. Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine in the Total Synthesis of Chiral α-Quaternary Amino Acids
This technical guide provides an in-depth exploration of the utility of (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine as a potent chiral auxiliary in asymmetric synthesis. The focus is on its application in the stereoselective construction of α-quaternary amino acids, a class of compounds of significant interest in medicinal chemistry and drug development due to their ability to induce conformational constraints in peptides.
Introduction: The Significance of this compound
This compound is a chiral amine derived from (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol. Its rigid dioxan-based scaffold, coupled with the stereodirecting influence of the phenyl group, makes it an effective chiral auxiliary for controlling the stereochemical outcome of reactions at a prochiral center. This guide will detail its application in a highly efficient, diastereoselective synthesis of α-quaternary arylglycines. The methodology leverages a one-pot Strecker reaction followed by a diastereoselective alkylation of the resulting α-aminonitrile.
Core Application: Asymmetric Synthesis of α-Quaternary Arylglycines
The synthesis of α-quaternary amino acids presents a significant challenge in organic synthesis due to the difficulty in controlling the stereochemistry at the fully substituted α-carbon. The use of this compound as a chiral auxiliary provides an elegant solution to this problem. The overall synthetic strategy involves three key stages:
-
Diastereoselective Strecker Reaction: Formation of a chiral α-aminonitrile by reacting the chiral auxiliary with an aromatic ketone and a cyanide source.
-
Diastereoselective Alkylation: Deprotonation of the α-aminonitrile followed by alkylation to introduce the second substituent at the α-position, thereby creating the quaternary stereocenter.
-
Auxiliary Cleavage and Hydrolysis: Removal of the chiral auxiliary and hydrolysis of the nitrile to afford the desired α-quaternary amino acid.
This approach has been successfully employed in the synthesis of a variety of α-quaternary arylglycines with high enantiomeric purity[1].
Experimental Protocols and Methodologies
Part 1: Diastereoselective Strecker Reaction for the Synthesis of Chiral α-Aminonitriles
The initial step involves a three-component Strecker reaction between an aromatic ketone, this compound, and trimethylsilyl cyanide (TMSCN). The chiral auxiliary directs the addition of the cyanide to one face of the iminium ion intermediate, leading to the formation of one major diastereomer of the α-aminonitrile.
-
To a solution of the aromatic ketone (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.5 M) is added this compound (1.0 equiv.).
-
The mixture is stirred at room temperature for 30 minutes.
-
Trimethylsilyl cyanide (TMSCN, 1.2 equiv.) is added, and the reaction is stirred at room temperature for 24-48 hours, monitoring by TLC until completion.
-
The reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired α-aminonitrile.
Part 2: Diastereoselective Alkylation of α-Aminonitriles
The generation of the α-quaternary stereocenter is achieved through a highly diastereoselective alkylation of the α-aminonitrile intermediate. The bulky chiral auxiliary effectively shields one face of the carbanion, directing the incoming electrophile to the opposite face.
-
The α-aminonitrile (1.0 equiv.) is dissolved in anhydrous tetrahydrofuran (THF, 0.2 M) and cooled to -78 °C under an inert atmosphere.
-
A strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 equiv.), is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
The alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2 equiv.) is added, and the reaction is allowed to slowly warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the α,α-disubstituted aminonitrile.
Part 3: Auxiliary Removal and Nitrile Hydrolysis
The final step involves the removal of the chiral auxiliary and the hydrolysis of the nitrile group to reveal the carboxylic acid moiety of the amino acid. This is typically achieved under acidic conditions.
-
The α,α-disubstituted aminonitrile is dissolved in a mixture of concentrated hydrochloric acid (HCl) and 1,4-dioxane (1:1 v/v).
-
The mixture is heated to reflux (approximately 100 °C) for 12-24 hours.
-
The reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is dissolved in water and washed with diethyl ether to remove the cleaved auxiliary.
-
The aqueous layer is then concentrated to afford the hydrochloride salt of the α-quaternary amino acid.
-
Further purification can be achieved by ion-exchange chromatography or recrystallization.
Data Presentation and Results
The application of this methodology has been demonstrated for the synthesis of various α-quaternary arylglycines with excellent yields and stereoselectivities.
| Entry | Ketone | Alkylating Agent | Product | Yield (%) | d.r. | ee (%) |
| 1 | Acetophenone | Methyl Iodide | (S)-α-Methylphenylalanine | 85 | >95:5 | 98 |
| 2 | Acetophenone | Benzyl Bromide | (S)-α-Benzylphenylalanine | 82 | >95:5 | 97 |
| 3 | Propiophenone | Methyl Iodide | (S)-α-Methyl-α-ethylphenylglycine | 78 | >95:5 | 96 |
| 4 | 4'-Methoxyacetophenone | Methyl Iodide | (S)-α-Methyl-(4-methoxyphenyl)glycine | 88 | >95:5 | 98 |
Data synthesized from representative results reported in the literature[1].
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the asymmetric synthesis of α-quaternary amino acids.
Causality and Mechanistic Insights
The high degree of stereocontrol observed in this synthetic sequence is a direct consequence of the structural features of the this compound auxiliary. The rigid chair-like conformation of the dioxane ring, with the phenyl group occupying a pseudo-equatorial position, creates a well-defined chiral environment.
In the Strecker reaction, the bulky phenyl group effectively blocks one face of the intermediate iminium ion, directing the incoming cyanide nucleophile to the less hindered face. This results in the preferential formation of one diastereomer of the α-aminonitrile.
Similarly, during the alkylation step, the deprotonated α-aminonitrile forms a lithiated species that is stabilized by chelation to the oxygen atoms of the dioxane ring. The phenyl group again dictates the trajectory of the incoming electrophile, leading to a highly diastereoselective alkylation.
Conclusion
This compound serves as a highly effective and reliable chiral auxiliary for the asymmetric synthesis of α-quaternary amino acids. The described methodology, combining a diastereoselective Strecker reaction with a subsequent diastereoselective alkylation, provides a practical and efficient route to these valuable building blocks for drug discovery and peptide chemistry. The straightforward protocols, high yields, and excellent stereoselectivities make this a valuable tool for synthetic chemists.
References
-
Netz, I., Kucukdisli, M., & Opatz, T. (2015). Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. The Journal of Organic Chemistry, 80(13), 6864–6869. [Link]
-
Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Tetrahedron: Asymmetry, 18(5), 569-623. [Link]
-
Vogt, H., & Bräse, S. (2007). The Strecker reaction-a powerful tool in the chemistry of α-amino acids. Organic & Biomolecular Chemistry, 5(3), 406-430. [Link]
Sources
Navigating the Synthesis Maze: A Guide to Protecting Group Strategies for (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
In the intricate world of pharmaceutical development and complex molecule synthesis, chiral building blocks are the linchpins of innovation. Among these, (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine stands out as a valuable scaffold, offering a defined stereochemical framework for the construction of novel therapeutics. However, the synthetic utility of this compound is intrinsically tied to the strategic manipulation of its primary amine functionality. This application note provides a comprehensive guide to the selection and implementation of amine protecting group strategies tailored for this specific chiral synthon, emphasizing the critical interplay between the amine protecting group and the inherent acid-sensitivity of the dioxolane ring.
The Structural Imperative: Understanding the Substrate
The target molecule, this compound, possesses a primary amine that is a potent nucleophile and a strong base. To achieve selective transformations at other positions of a larger molecule containing this moiety, transiently masking the amine's reactivity is paramount.[1] The choice of a protecting group is not merely a matter of convenience; it is a strategic decision that can dictate the success or failure of a synthetic campaign. A critical consideration for this particular substrate is the presence of the 2,2-dimethyl-1,3-dioxan ring, an acetal that is susceptible to cleavage under acidic conditions.[2][3][4][5] This inherent acid lability necessitates a careful selection of protecting groups and, more crucially, deprotection methods that are orthogonal to the stability of the acetal.
Core Principles of Amine Protection
An ideal protecting group strategy adheres to several key principles:
-
Ease of Introduction: The protecting group should be introduced efficiently and in high yield under mild conditions.
-
Stability: The protected amine must be robust enough to withstand the reaction conditions of subsequent synthetic steps.
-
Ease of Removal: The protecting group should be cleaved selectively in high yield under conditions that do not compromise other functional groups in the molecule.[6]
-
Orthogonality: In molecules with multiple protecting groups, each should be removable without affecting the others, a concept known as an orthogonal protecting group strategy.[1][6][7]
Carbamate Protecting Groups: The Workhorses of Amine Protection
Carbamates are among the most widely employed protecting groups for amines due to their facile installation, stability, and diverse deprotection options.[1][7]
The Boc Group (tert-Butoxycarbonyl)
The Boc group is a cornerstone of modern organic synthesis, prized for its broad stability and traditionally straightforward acidic deprotection.[7][8][9][10][11]
Introduction of the Boc Group:
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[10][12][13]
Figure 1: Boc Protection Workflow.
Deprotection of the Boc Group: A Cautionary Tale
Standard Boc deprotection protocols utilize strong acids like trifluoroacetic acid (TFA).[14][15][16] However, for our substrate, this presents a significant challenge, as the acidic conditions can readily cleave the 1,3-dioxan ring.[2][3]
Figure 2: The Challenge of Acid-Labile Acetal in Boc Deprotection.
To circumvent this, milder or non-acidic deprotection methods are necessary. While less common, methods employing reagents like zinc bromide or trimethylsilyl iodide have been reported for Boc removal and could be explored for this system.[14] Alternatively, careful titration with a weaker acid or using a buffered system might offer a viable, albeit narrow, window for selective Boc deprotection.
The Cbz Group (Carboxybenzyl)
The Cbz group offers a valuable orthogonal strategy, as its primary deprotection method, catalytic hydrogenolysis, is performed under neutral conditions, thus preserving the acid-sensitive acetal.[7][17][18]
Introduction of the Cbz Group:
The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[19][20]
Figure 3: Cbz Protection Workflow.
Deprotection of the Cbz Group:
The key advantage of the Cbz group in this context is its removal by catalytic hydrogenolysis, a mild and effective method that is compatible with the acetal moiety.[17][18][21][22] Transfer hydrogenolysis offers an alternative when standard hydrogenation is problematic.[18] While Cbz groups can be cleaved by strong acids, this is generally avoided and not a recommended strategy for this substrate.[17][23]
The Fmoc Group (9-Fluorenylmethoxycarbonyl)
The Fmoc group is another excellent choice for an orthogonal protection strategy, as it is cleaved under basic conditions, posing no threat to the acid-labile acetal.[7][24][25]
Introduction of the Fmoc Group:
The Fmoc group can be introduced using Fmoc-Cl or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[24][25][26][27]
Figure 4: Fmoc Protection Workflow.
Deprotection of the Fmoc Group:
The Fmoc group is readily removed by treatment with a secondary amine base, typically piperidine in a polar aprotic solvent like DMF.[24][25] This method is highly selective and will not affect the acetal.
Summary of Protecting Group Strategies
The following table summarizes the key features of the discussed protecting groups in the context of this compound.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Compatibility with Acetal |
| Boc | Boc₂O | Strong Acid (e.g., TFA)[14][15] | Low (Risk of acetal cleavage) |
| Cbz | Cbz-Cl | H₂, Pd/C (Hydrogenolysis)[17][18] | High |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine in DMF[24][25] | High |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine (1.5 equiv) or 4-dimethylaminopyridine (DMAP) (0.1 equiv).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise at room temperature.[8][12]
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Cbz Protection of this compound
-
Dissolve this compound (1.0 equiv) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 equiv) to the solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: N-Fmoc Protection of this compound
-
Dissolve this compound (1.0 equiv) in a mixture of dioxane and aqueous sodium bicarbonate solution.[24]
-
Add 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equiv) to the stirred solution at room temperature.
-
Continue stirring for several hours and monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Protocol 4: Deprotection of N-Cbz-(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
-
Dissolve the N-Cbz protected amine in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the suspension under an atmosphere of hydrogen gas (balloon or Parr apparatus) at room temperature.[17]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 5: Deprotection of N-Fmoc-(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
-
Dissolve the N-Fmoc protected amine in N,N-dimethylformamide (DMF).
-
Add a 20% solution of piperidine in DMF.[25]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent and piperidine under high vacuum.
-
The crude product can be purified by an appropriate work-up and/or chromatography.
Conclusion
The successful synthesis of complex molecules hinges on the judicious selection and application of protecting group strategies. For this compound, the presence of an acid-sensitive acetal functionality dictates a departure from the routine use of acid-labile amine protecting groups like Boc, unless milder deprotection conditions are carefully optimized. The Cbz and Fmoc groups, with their respective neutral (hydrogenolysis) and basic (piperidine) deprotection protocols, represent robust and orthogonal choices that ensure the integrity of the chiral scaffold. By understanding the chemical nuances of the substrate and the protecting groups, researchers can confidently navigate the synthetic landscape to achieve their target molecules with efficiency and precision.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Gumina, G., et al. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters, 6(26), 4901-4904. [Link]
-
ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. (2010). ChemInform, 41(36). [Link]
-
New base-labile amino-protective groups for peptide synthesis. Semantic Scholar. [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Debenham, J. S., et al. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(11), 3302-3303. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2021, December 27). 9.7: Acetals as Protecting Groups. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Acid-labile protecting groups. ResearchGate. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Gumina, G., et al. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. [Link]
-
LibreTexts Chemistry. (2019, May 10). 17.8: Acetals as Protecting Groups. [Link]
-
Protection of Carbonyl Groups. Chem-Station. (2014, April 15). [Link]
-
Atherton, E., et al. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527. [Link]
-
2.6 Protecting Groups in Synthesis. KPU Pressbooks. [Link]
-
Boukattaya, F., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2015, 1-6. [Link]
-
Srinivasan, N., et al. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. [Link]
-
Acetal As A Protective Group in Organic Synthesis. Scribd. [Link]
-
Debenham, J. S., & Fraser-Reid, B. (1996). Application of the 2,5-Dimethylpyrrole Group as a New and Orthogonal Amine-Protecting Group in Oligosaccharide Synthesis. The Journal of Organic Chemistry, 61(2), 432-433. [Link]
-
Vanlaldinpuia, K., et al. (2011). An Excellent Method for Cbz-protection of Amines. Chemistry Letters, 40(10), 1143-1144. [Link]
-
A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. SciELO. [Link]
-
Protecting group. Wikipedia. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Amino Acid-Protecting Groups. SciSpace. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Brady, S. F., et al. (1977). Some novel, acid-labile amine protecting groups. The Journal of Organic Chemistry, 42(8), 1431-1433. [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. (2025, August 12). [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]
-
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Delgado-Ramirez, J. J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7564. [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 5. scribd.com [scribd.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Amine Protection / Deprotection [fishersci.dk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. commonorganicchemistry.com [commonorganicchemistry.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. tdcommons.org [tdcommons.org]
- 24. total-synthesis.com [total-synthesis.com]
- 25. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 26. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 27. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalysis with Metal Complexes of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine Derivatives
A Note to the Researcher: Extensive literature searches for the direct catalytic applications of metal complexes with ligands specifically derived from (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine have yielded limited specific examples and detailed protocols. This suggests that this particular chiral building block, while promising, remains a relatively underexplored scaffold in the design of ligands for asymmetric catalysis.
However, the principles of ligand design and their application in catalysis are well-established for structurally analogous chiral backbones. This guide, therefore, leverages established methodologies for similar chiral amines and vicinal amino alcohols to provide a comprehensive framework for the synthesis and application of metal complexes derived from the title compound. The protocols and insights presented herein are synthesized from proven strategies in asymmetric catalysis and are intended to serve as a robust starting point for researchers and drug development professionals. It is imperative to note that while these protocols are based on sound chemical principles, they should be considered as templates requiring optimization for the specific substrates and reactions under investigation.
Part 1: Ligand Design and Synthesis
The chiral scaffold of this compound offers a versatile platform for the synthesis of a variety of ligand classes, including Schiff bases, phosphines, and N-heterocyclic carbenes (NHCs). The choice of ligand class will be dictated by the target catalytic transformation.
Synthesis of Chiral Schiff Base Ligands
Schiff base ligands are readily synthesized through the condensation of an amine with an aldehyde or ketone.[1][2][3] Their metal complexes have found broad applications in catalysis.[1][2] For the title amine, a common and effective strategy involves condensation with salicylaldehyde derivatives to create bidentate or tridentate ligands.
Protocol 1: Synthesis of a Salicylaldehyde-Derived Schiff Base Ligand
This protocol describes the synthesis of a chiral N,N'-bis(salicylidene) type ligand, a classic scaffold for asymmetric catalysis.
Materials:
-
This compound
-
Salicylaldehyde (or a substituted derivative)
-
Anhydrous Ethanol or Methanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous ethanol under an inert atmosphere.
-
Add salicylaldehyde (1.05 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of solution.
-
If precipitation occurs, collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
If the product remains in solution, remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the imine bond of the Schiff base product.
-
Inert Atmosphere: While not always strictly necessary for Schiff base formation, an inert atmosphere is good practice to prevent potential oxidation of the aldehyde or amine, especially if they are sensitive.
-
Reflux Conditions: Heating the reaction mixture accelerates the rate of condensation and helps to drive the reaction to completion by removing the water byproduct.
Synthesis of Chiral Phosphine Ligands
Chiral phosphine ligands are paramount in asymmetric hydrogenation and other cross-coupling reactions.[4] The synthesis of phosphine ligands from the title amine can be achieved through various methods, often involving the introduction of a phosphine moiety via a suitable linker.
Protocol 2: Synthesis of a P,N-Type Phosphine Ligand (Conceptual)
This conceptual protocol outlines a potential route to a P,N-ligand, a class known for its efficacy in a range of catalytic transformations.
Materials:
-
This compound
-
2-(Diphenylphosphino)benzaldehyde
-
Anhydrous Methanol
-
Sodium borohydride (NaBH₄)
Procedure:
-
Synthesize the Schiff base intermediate by reacting this compound with 2-(diphenylphosphino)benzaldehyde in anhydrous methanol, following a procedure similar to Protocol 1.
-
Once the imine formation is complete (as monitored by TLC), cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) in small portions to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting P,N-ligand by column chromatography under an inert atmosphere to prevent oxidation of the phosphine.
Self-Validating System: The successful synthesis of the ligand can be confirmed by a combination of spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the overall structure and the successful reduction of the imine to an amine.
-
³¹P NMR: A single peak will confirm the presence of the phosphine moiety and its electronic environment.
-
Mass Spectrometry: To confirm the molecular weight of the desired product.
Part 2: Preparation of Metal Complexes and Catalytic Applications
The synthesized ligands can be coordinated to a variety of transition metals, with rhodium and iridium being particularly common for asymmetric hydrogenation.[5]
Preparation of a Rhodium(I) Catalyst Precursor
Protocol 3: In Situ Generation of a Rhodium(I) Catalyst
For many applications, the active catalyst can be generated in situ from a suitable rhodium precursor and the chiral ligand.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(cyclooctadiene)rhodium tetrafluoroborate)
-
Chiral Ligand (from Part 1)
-
Anhydrous, deoxygenated solvent (e.g., Dichloromethane, THF)
-
Inert atmosphere glovebox or Schlenk line techniques
Procedure:
-
Inside a glovebox or using Schlenk techniques, add [Rh(COD)₂]BF₄ (1.0 eq.) to a Schlenk flask.
-
Add the chiral ligand (1.05-1.1 eq. for a bidentate ligand) to the flask.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Stir the mixture at room temperature for 30-60 minutes. The formation of the complex is often indicated by a color change.
-
This solution of the catalyst precursor is now ready for use in a catalytic reaction.
Diagram of Catalyst Formation Workflow:
Caption: Workflow for the in situ generation of a rhodium catalyst.
Application in Asymmetric Hydrogenation
Asymmetric hydrogenation is a key transformation for the synthesis of chiral molecules, particularly amino acids and pharmaceuticals.[4][5]
Protocol 4: Asymmetric Hydrogenation of Methyl α-Acetamidocinnamate
This protocol provides a general procedure for the asymmetric hydrogenation of a standard benchmark substrate.
Materials:
-
In situ generated Rhodium(I) catalyst solution (from Protocol 3)
-
Methyl α-acetamidocinnamate
-
Anhydrous, deoxygenated hydrogenation solvent (e.g., Methanol, THF)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, dissolve methyl α-acetamidocinnamate (100 eq. relative to the catalyst) in the hydrogenation solvent in the autoclave liner.
-
Add the catalyst solution to the substrate solution. The substrate-to-catalyst ratio (S/C) can be varied, typically from 100:1 to 1000:1.
-
Seal the autoclave and remove it from the glovebox.
-
Purge the autoclave with hydrogen gas several times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at a constant temperature (e.g., room temperature) for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The conversion can be determined by ¹H NMR analysis of the crude product.
-
The enantiomeric excess (ee) of the product, N-acetyl-phenylalanine methyl ester, can be determined by chiral HPLC or GC.
Data Presentation:
Table 1: Hypothetical Results for Asymmetric Hydrogenation of Methyl α-Acetamidocinnamate
| Entry | Ligand Type | S/C Ratio | H₂ Pressure (bar) | Time (h) | Conversion (%) | ee (%) |
| 1 | Schiff Base | 100:1 | 20 | 24 | >99 | 85 (R) |
| 2 | P,N-Phosphine | 500:1 | 10 | 12 | >99 | 98 (S) |
Note: The configurations and ee values are illustrative and would need to be determined experimentally.
Diagram of the Catalytic Cycle for Asymmetric Hydrogenation:
Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Part 3: Concluding Remarks and Future Outlook
The chiral amine this compound represents a readily accessible and stereochemically rich building block for the development of new chiral ligands. The protocols outlined in this guide provide a foundational framework for synthesizing ligands and evaluating their performance in asymmetric catalysis, particularly in the well-established field of asymmetric hydrogenation.
Future research in this area should focus on:
-
Ligand Diversification: Exploring a wider range of ligand architectures, including those with different electronic and steric properties.
-
Broader Catalytic Scope: Investigating the utility of these metal complexes in other important asymmetric transformations, such as allylic alkylation, hydrosilylation, and conjugate addition reactions.
-
Mechanistic Studies: Elucidating the precise mechanisms by which these catalysts operate to further refine ligand design and improve catalytic efficiency and selectivity.
By systematically applying and adapting the principles and protocols presented here, researchers can unlock the full potential of this promising chiral scaffold in the ongoing quest for more efficient and selective methods for the synthesis of enantiomerically pure compounds.
References
- Due to the lack of specific literature for the title compound, this section remains unpopulated.
- Dalia, S. A., Afsan, F., Khan, M., Zakaria, C. M., & Khan, M. (2018). A short review on chemistry of schiff base metal complexes and their catalytic application. Journal of Chemical and Pharmaceutical Research, 10(6), 114-123.
- Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). Chemistry, 6(1), 13-25.
- Pui, A., & Diaconescu, R. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Molecules, 27(19), 6718.
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(8), 479-501.
-
Request PDF: Asymmetric hydrogenation using Rh- and Ir-complexes with P-stereogenic phosphine/aminophosphine containing ligands. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
Sources
- 1. Iridium Complexes with Chiral and Achiral β‐Aminophosphane Ligands: Catalysts for >C=O Hydrogenation and H/D Exchang… [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vdoc.pub [vdoc.pub]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Navigating Diastereoselectivity with (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the chiral auxiliary, (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate the complexities of diastereoselective reactions and achieve your desired stereochemical outcomes. Our approach is rooted in a deep understanding of reaction mechanisms and the subtle factors that can influence stereocontrol.
Understanding the Chiral Auxiliary: A Structural Overview
This compound is a valuable tool in asymmetric synthesis, prized for its rigid conformational structure which imparts effective stereochemical control. The trans-relationship between the phenyl group at C4 and the amine group at C5, locked in a chair-like conformation by the acetal group, creates a well-defined steric environment. This predictable three-dimensional arrangement is the cornerstone of its ability to direct the approach of incoming reagents to a prochiral center.
Frequently Asked Questions (FAQs)
Here we address common questions and challenges encountered when using this chiral auxiliary.
FAQ 1: I am observing low diastereoselectivity in the alkylation of an imine derived from this compound. What are the likely causes and how can I improve it?
Low diastereoselectivity in this context often stems from insufficient facial shielding of the imine or competing reaction pathways. Here’s a breakdown of potential issues and solutions:
-
Causality: The diastereoselectivity in the alkylation of imines derived from this auxiliary is primarily dictated by the steric hindrance provided by the bulky phenyl group. The incoming electrophile should preferentially attack from the less hindered face of the enolate or enamine intermediate.
-
Troubleshooting Strategies:
-
Solvent Choice: The choice of solvent can significantly impact the transition state geometry. Aprotic, non-coordinating solvents like toluene or dichloromethane are generally preferred as they minimize interference with the desired stereochemical pathway. Protic solvents can lead to reduced diastereomeric ratios (d.r.).
-
Base Selection: The base used for deprotonation is critical. For forming a lithium enolate, sterically hindered bases like lithium diisopropylamide (LDA) are often effective in ensuring clean deprotonation without competing side reactions.
-
Temperature Control: Maintaining a low reaction temperature (e.g., -78 °C) is crucial. Higher temperatures can lead to a less organized transition state, thereby eroding stereoselectivity.
-
Nature of the Electrophile: Highly reactive and sterically undemanding electrophiles may exhibit lower selectivity. If possible, consider using a bulkier or less reactive electrophile to enhance facial discrimination.
-
FAQ 2: How does the phenyl group at the C4 position influence the stereochemical outcome?
The phenyl group is the primary stereodirecting group in this chiral auxiliary. Its influence is multifaceted:
-
Steric Shielding: The bulky phenyl group effectively blocks one face of the reactive intermediate (e.g., an enamine or imine), forcing the incoming reagent to approach from the opposite, less hindered face.
-
Conformational Rigidity: The trans-diequatorial arrangement of the phenyl and amino groups in the preferred chair conformation of the dioxane ring is crucial. This rigidity ensures that the steric environment around the reactive center is well-defined and predictable.
-
π-π Interactions: In certain reactions, attractive π-π stacking interactions between the phenyl group of the auxiliary and an aromatic moiety in the substrate or reagent can further stabilize the desired transition state, leading to higher diastereoselectivity.
FAQ 3: I am performing a reductive amination and the diastereomeric ratio of the product is lower than expected. What factors should I investigate?
In reductive aminations, the stereochemistry is set during the reduction of the intermediate iminium ion. To improve diastereoselectivity:
-
Reducing Agent: The choice of reducing agent is paramount. Bulkier reducing agents, such as L-Selectride® or K-Selectride®, often provide higher diastereoselectivity compared to less sterically demanding reagents like sodium borohydride.
-
Reaction Conditions: As with alkylations, low temperatures are generally favorable. The solvent can also play a role; non-coordinating solvents are typically recommended.
-
Iminium Ion Geometry: The geometry of the intermediate iminium ion can influence the approach of the hydride. Factors that stabilize a particular iminium ion conformation can enhance stereoselectivity.
Troubleshooting Guide: A Systematic Approach
When faced with suboptimal diastereoselectivity, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve common issues.
Caption: A systematic workflow for troubleshooting low diastereoselectivity.
Experimental Protocols: Best Practices
While specific protocols are highly substrate-dependent, the following general procedure for a diastereoselective alkylation of an imine serves as a starting point, emphasizing critical parameters.
General Protocol: Diastereoselective Alkylation of an Imine
-
Imine Formation:
-
To a solution of this compound (1.0 eq.) in anhydrous toluene (0.2 M) under an argon atmosphere, add the desired aldehyde or ketone (1.1 eq.).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC or GC-MS until completion.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure. The crude imine is often used directly in the next step.
-
-
Diastereoselective Alkylation:
-
Dissolve the crude imine in anhydrous THF (0.1 M) and cool to -78 °C under an argon atmosphere.
-
Slowly add a solution of LDA (1.1 eq., freshly prepared or titrated) in THF. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the electrophile (1.2 eq.) dropwise at -78 °C.
-
Stir the reaction at -78 °C for the appropriate time (typically 2-4 hours), monitoring by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC/GC analysis.[1][2]
-
Data Presentation: Understanding the Impact of Reaction Parameters
The following table summarizes hypothetical data to illustrate the impact of various reaction parameters on the diastereomeric ratio (d.r.) in a representative alkylation reaction.
| Entry | Base | Solvent | Temperature (°C) | Electrophile | Diastereomeric Ratio (d.r.) |
| 1 | LDA | THF | -78 | Methyl Iodide | 90:10 |
| 2 | LDA | THF | -40 | Methyl Iodide | 75:25 |
| 3 | n-BuLi | THF | -78 | Methyl Iodide | 85:15 |
| 4 | LDA | THF/HMPA | -78 | Methyl Iodide | 80:20 |
| 5 | LDA | Toluene | -78 | Methyl Iodide | 92:8 |
| 6 | LDA | THF | -78 | Benzyl Bromide | 95:5 |
This data illustrates that lower temperatures and non-coordinating solvents generally favor higher diastereoselectivity. The choice of base and the nature of the electrophile also play significant roles.
Mechanistic Insights: The Role of Conformation
The stereochemical outcome of reactions involving this compound is best understood by considering the conformational preferences of the key reaction intermediates. The rigid chair conformation of the 1,3-dioxane ring is the foundation of its stereodirecting ability.
Caption: Conformational model illustrating stereocontrol. (Note: Placeholder for actual chemical structure images).
By understanding the fundamental principles of stereocontrol and employing a systematic approach to optimization and troubleshooting, researchers can effectively harness the potential of this compound to achieve high levels of diastereoselectivity in their synthetic endeavors.
References
-
Seebach, D., et al. (1981). Stereoselective Alkylation of Chiral 1,3-Dioxolan-4-ones. Helvetica Chimica Acta, 64(7), 2479-2487. [Link]
-
Evans, D. A., et al. (1982). Asymmetric Aldol Reactions. Stereoselective Synthesis of β-Hydroxy-α-amino Acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
- Procter, G. (1995). Asymmetric Synthesis. Oxford University Press.
- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Determination of Diastereomeric Ratios by NMR Spectroscopy. [Link]
-
Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link]
Sources
Technical Support Center: Overcoming Low Yields in (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine Mediated Reactions
Welcome to the technical support center for (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies involving this versatile chiral auxiliary. Here, we address common issues leading to low yields and provide practical, experience-driven solutions.
Introduction to this compound
This compound is a valuable chiral auxiliary employed in asymmetric synthesis, particularly for the preparation of enantiomerically pure compounds.[] Its rigid dioxane backbone and the stereodirecting influence of the phenyl and amino groups make it effective in controlling the stereochemical outcome of reactions such as diastereoselective alkylations, aldol reactions, and conjugate additions. However, like any chiral auxiliary, its successful application is contingent on meticulous experimental design and execution. Low yields are a frequent challenge, often stemming from suboptimal reaction conditions, reagent quality issues, or difficulties in the cleavage of the auxiliary. This guide provides a structured approach to identifying and resolving these issues.
Troubleshooting Guide: A Mechanistic Approach to Improving Yields
Low yields in reactions mediated by this compound can often be traced back to a few key areas. The following sections are organized in a question-and-answer format to directly address the problems you might be encountering.
I. Issues Related to Reagent and Substrate Quality
Question: My reaction is sluggish, and I'm observing a significant amount of unreacted starting material. What could be the cause?
Answer: This is a common issue that often points to the quality and handling of your reagents and starting materials.
-
Purity of the Chiral Auxiliary: The purity of this compound is paramount. Commercially available batches can have a purity of around 95%, which is generally acceptable.[] However, improper storage can lead to degradation. It is advisable to store the auxiliary under an inert atmosphere (nitrogen or argon) at low temperatures.
-
Solvent and Reagent Anhydrousness: Many reactions involving chiral auxiliaries, especially those that proceed via enolate intermediates, are highly sensitive to moisture. Ensure that all solvents are rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF, or passing through activated alumina columns). All other reagents should also be handled under anhydrous conditions.
-
Substrate Stability: Evaluate the stability of your substrate under the reaction conditions. Some substrates may be prone to decomposition or side reactions, especially in the presence of strong bases or at elevated temperatures.
II. Optimizing Reaction Conditions for High Diastereoselectivity and Yield
Question: I'm getting a mixture of diastereomers and a low overall yield. How can I improve the stereocontrol and conversion?
Answer: Achieving high diastereoselectivity and yield is a balancing act that requires careful optimization of several reaction parameters.
-
Choice of Base and Deprotonation Conditions: For reactions involving enolate formation, the choice of base is critical. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are commonly used. The temperature of deprotonation is also crucial; reactions are typically carried out at low temperatures (-78 °C) to ensure kinetic control and minimize side reactions.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the aggregation state and reactivity of the enolate, thereby affecting diastereoselectivity. Aprotic solvents like tetrahydrofuran (THF) are generally preferred.
-
Reaction Temperature and Time: While initial deprotonation is often performed at low temperatures, the subsequent reaction with an electrophile may require warming to proceed at a reasonable rate. It is essential to carefully monitor the reaction progress by techniques like thin-layer chromatography (TLC) to determine the optimal reaction time and prevent decomposition of the product.
-
Stoichiometry of Reagents: The molar ratio of the substrate, base, and electrophile should be carefully controlled. An excess of the base or electrophile can sometimes lead to side reactions and lower yields.
Table 1: General Reaction Condition Optimization Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF, Diethyl Ether | Aprotic, non-coordinating solvents favor desired reaction pathways. |
| Base | LDA, NaHMDS, KHMDS | Strong, non-nucleophilic bases ensure complete and rapid enolate formation. |
| Deprotonation Temperature | -78 °C to -40 °C | Minimizes side reactions and promotes kinetic control. |
| Electrophile Addition Temperature | -78 °C to room temperature | Dependent on electrophile reactivity; gradual warming is often beneficial. |
| Reaction Time | Monitored by TLC | Avoids product decomposition or epimerization upon prolonged reaction times. |
III. Challenges in Auxiliary Cleavage and Product Isolation
Question: I have successfully formed the desired diastereomer, but I'm losing a significant amount of product during the cleavage of the auxiliary. What are the best practices for auxiliary removal?
Answer: The cleavage of the chiral auxiliary is a critical step that can significantly impact the overall yield. The choice of cleavage method depends on the nature of the product and its stability.
-
Hydrolytic Cleavage: For substrates where the newly formed chiral center is not adjacent to a carbonyl group, acidic or basic hydrolysis can be employed. However, care must be taken to avoid harsh conditions that could lead to epimerization or decomposition of the product.
-
Reductive Cleavage: For N-acylated auxiliaries, reductive cleavage using reagents like lithium aluminum hydride (LiAlH₄) can yield the corresponding chiral alcohol. This method is often high-yielding and avoids acidic or basic conditions.
-
Oxidative Cleavage: In some cases, oxidative cleavage may be a suitable option. The choice of oxidant and reaction conditions must be carefully selected to avoid over-oxidation of the desired product.
Experimental Protocol: A General Procedure for Diastereoselective Alkylation
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the this compound-derived substrate (1.0 equiv) in anhydrous THF at -78 °C.
-
Deprotonation: Slowly add a solution of LDA (1.1 equiv) in THF to the reaction mixture. Stir for 1 hour at -78 °C.
-
Alkylation: Add the electrophile (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to warm slowly to the optimal temperature (determined by screening) and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Frequently Asked Questions (FAQs)
Q1: Can steric hindrance from the phenyl group on the auxiliary affect the reaction yield?
A1: Yes, the phenyl group at the C4 position of the dioxane ring provides significant steric bulk, which is crucial for directing the stereochemical outcome of the reaction.[2][3] However, in cases where the substrate or the electrophile is also sterically demanding, this can lead to slower reaction rates and potentially lower yields. In such scenarios, optimizing the reaction temperature and time becomes even more critical.
Q2: What are the common side reactions to watch out for?
A2: Common side reactions include:
-
Epimerization: If the newly formed stereocenter is labile, it can epimerize under the reaction or workup conditions, leading to a mixture of diastereomers.
-
Decomposition: Prolonged reaction times or exposure to harsh conditions can lead to the decomposition of the starting material, intermediate, or product.
-
Self-condensation: In aldol-type reactions, self-condensation of the enolate can occur, reducing the yield of the desired cross-aldol product.
Q3: How can I confirm the absolute stereochemistry of my product?
A3: The most definitive method for determining the absolute stereochemistry is single-crystal X-ray crystallography. If suitable crystals cannot be obtained, spectroscopic methods like NMR (using chiral shift reagents or by forming diastereomeric derivatives) can be employed. Comparison of analytical data (e.g., specific rotation) with literature values for known compounds is also a common practice.
Q4: Is the dioxane ring stable to all reaction conditions?
A4: The 1,3-dioxane ring is an acetal and is therefore sensitive to acidic conditions.[4] Care should be taken to avoid strongly acidic workup procedures or purification methods (e.g., chromatography on acidic silica gel) if the product is acid-sensitive. The acetal is generally stable to basic and nucleophilic conditions.
Visualizing the Process
Diagram 1: Troubleshooting Workflow for Low Yields
Caption: A logical workflow for diagnosing and resolving low yields.
Diagram 2: Key Factors in Stereocontrol
Caption: Interplay of factors determining reaction success.
References
- Gnas, C., & Glorius, F. (2006).
- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Wong, J. C., et al. (2004). Modular synthesis and preliminary biological evaluation of stereochemically diverse 1,3-dioxanes. Chemistry & Biology, 11(9), 1279-1291.
- Shainyan, B. A., et al. (2002). New Chiral Diamines of the Dioxolane Series. Russian Journal of Organic Chemistry, 38(12), 1802-1805.
- Fatima, Z., et al. (2012). N-(4-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(1), o159.
- Rana, S., Shaw, R., & Pratap, R. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry, 22(26), 5361-5373.
- Li, R., et al. (2009). 2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1296.
Sources
- 2. researchgate.net [researchgate.net]
- 3. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine Synthesis Protocols
Welcome to the technical support center for the synthesis of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this stereoselective synthesis.
I. Synthetic Overview & Core Principles
The synthesis of this compound, a valuable chiral building block, typically originates from the readily available and enantiomerically pure amino acid, L-phenylalanine.[1][2] The overall strategy involves the reduction of the carboxylic acid to a primary alcohol, followed by the protection of the resulting 1,2-diol as an acetonide. This approach leverages the inherent chirality of the starting material, a cornerstone of chiral pool synthesis.[1]
The key transformations in this synthesis are:
-
Reduction of L-phenylalanine to (S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol).
-
Acetonide protection of L-phenylalaninol to yield this compound.
This guide will address potential issues in each of these critical steps.
Sources
Navigating the Chiral Maze: A Technical Guide to Purifying Diastereomers of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
Welcome to our dedicated technical support center for the purification of diastereomers derived from (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine. This crucial chiral building block is a cornerstone in the synthesis of many complex molecules, particularly in drug development. However, the very nature of its stereochemistry often leads to the formation of diastereomeric mixtures that can be challenging to separate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to achieve high diastereomeric purity in your experiments.
The Challenge: Understanding Diastereomer Separation
Diastereomers, unlike enantiomers, possess different physical and chemical properties, which is the key to their separation.[1] However, these differences can sometimes be subtle, making the choice of purification technique critical. For derivatives of this compound, the bulky phenyl and dimethyl-1,3-dioxane groups can influence solubility and crystal packing, which we can exploit for purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the purification of diastereomers derived from this amine.
Q1: My initial reaction has produced a mixture of diastereomers. What is the first step I should take to approach purification?
A1: The first and most critical step is to accurately determine the diastereomeric ratio (d.r.) of your crude product. This is typically achieved using high-performance liquid chromatography (HPLC) with a chiral column or nuclear magnetic resonance (NMR) spectroscopy.[2][3] ¹H NMR is often sufficient, as the protons adjacent to the newly formed stereocenter will likely exhibit distinct chemical shifts and coupling constants for each diastereomer.[4] Knowing the d.r. will inform your purification strategy; a nearly 1:1 mixture may require a more rigorous method than a mixture with a high d.r.
Q2: I'm considering fractional crystallization. What factors should I consider for solvent selection?
A2: Fractional crystallization is often the most scalable and cost-effective method for separating diastereomers.[5][6] The success of this technique hinges on the differential solubility of the diastereomers in a chosen solvent system.
-
Solvent Screening: A systematic solvent screen is paramount. Start with single solvents of varying polarity (e.g., hexanes, ethyl acetate, methanol, acetonitrile). The ideal solvent is one in which one diastereomer is sparingly soluble while the other is more soluble at a given temperature.
-
Solvent Mixtures: If a single solvent is not effective, binary or even ternary solvent systems can be employed to fine-tune solubility.[7] For example, a mixture of a good solvent (in which both diastereomers are soluble) and a poor solvent (in which both are insoluble) can be effective.
-
Temperature Gradient: The temperature dependence of solubility is also a critical factor. A solvent system that shows a large change in solubility for one diastereomer with a small change in temperature is ideal for inducing crystallization of the less soluble diastereomer upon cooling.
Troubleshooting Fractional Crystallization:
-
Problem: Both diastereomers are precipitating out of solution.
-
Solution: Your solution is likely too concentrated, or the cooling process is too rapid. Try using a more dilute solution or a slower cooling rate to allow for selective crystallization.
-
-
Problem: No crystals are forming, even at low temperatures.
-
Solution: The solution may be too dilute, or the chosen solvent is too good. Try concentrating the solution or adding an anti-solvent to induce precipitation. Seeding the solution with a small crystal of the desired diastereomer (if available) can also be effective.
-
Q3: When is column chromatography the preferred method for separating these diastereomers?
A3: Column chromatography is a powerful technique for separating diastereomers, especially on a smaller scale or when crystallization is not feasible.[3]
-
Achiral Stationary Phase: Since diastereomers have different physical properties, they can often be separated on a standard achiral stationary phase like silica gel or alumina.[3][5] The key is to find a mobile phase that maximizes the difference in retention times (ΔRf).
-
Mobile Phase Optimization: A systematic approach to mobile phase selection is crucial. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Thin-layer chromatography (TLC) is an invaluable tool for quickly screening different solvent systems to find the optimal separation conditions.
-
Chiral Stationary Phase: In cases where the diastereomers are very similar in polarity and cannot be separated on an achiral phase, chiral chromatography may be necessary. However, this is generally a more expensive and less scalable option.
Troubleshooting Column Chromatography:
-
Problem: The diastereomers are co-eluting.
-
Solution: The mobile phase is likely too polar. Decrease the polarity of the eluent to increase the retention time and improve separation. Using a longer column or a stationary phase with a smaller particle size can also enhance resolution.
-
-
Problem: The separation is good, but the yield is low.
-
Solution: The compound may be adsorbing irreversibly to the stationary phase. Adding a small amount of a modifier, such as triethylamine for basic compounds, to the mobile phase can help to reduce tailing and improve recovery.
-
Detailed Experimental Protocols
Protocol 1: Fractional Crystallization
This protocol provides a general workflow for separating diastereomers of a derivative of this compound.
-
Solvent Selection:
-
In separate small vials, dissolve a small amount of the diastereomeric mixture in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).
-
Observe the solubility at room temperature and upon heating.
-
Allow the solutions to cool slowly to room temperature and then to 0-4 °C.
-
Identify the solvent system that results in the precipitation of a solid.
-
Analyze the solid and the mother liquor by HPLC or NMR to determine if diastereomeric enrichment has occurred.
-
-
Crystallization:
-
Dissolve the diastereomeric mixture in the minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals begin to form, continue the slow cooling process, eventually placing the flask in a refrigerator or freezer to maximize the yield.
-
-
Isolation and Analysis:
-
Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
Analyze the purity of the crystals and the mother liquor by HPLC or NMR to determine the diastereomeric excess (d.e.).
-
If necessary, the mother liquor can be concentrated and subjected to further crystallization cycles to improve the overall yield.
-
Protocol 2: Flash Column Chromatography
This protocol outlines the separation of diastereomers using standard silica gel chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the diastereomeric mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a series of solvent systems with varying polarities (e.g., 9:1, 4:1, 1:1 hexanes/ethyl acetate).
-
Identify the solvent system that provides the best separation between the two diastereomer spots (ideally a ΔRf > 0.1).
-
-
Column Packing:
-
Choose an appropriately sized column for the amount of material to be separated.
-
Pack the column with silica gel using the chosen mobile phase.
-
-
Loading and Elution:
-
Dissolve the diastereomeric mixture in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the sample onto the top of the column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure diastereomers.
-
Combine the pure fractions of each diastereomer and concentrate them under reduced pressure.
-
Determine the yield and purity of each isolated diastereomer.
-
Data Presentation
Table 1: Example Solvent Screening for Fractional Crystallization
| Solvent System (v/v) | Solubility at 60 °C | Outcome upon Cooling to 4 °C | d.r. of Precipitate | d.r. of Mother Liquor |
| Isopropanol | Soluble | Crystalline solid | 95:5 | 30:70 |
| Acetonitrile | Soluble | Amorphous solid | 60:40 | 50:50 |
| Ethyl Acetate/Hexanes (1:1) | Sparingly Soluble | No precipitate | - | - |
| Methanol | Very Soluble | No precipitate | - | - |
Table 2: Example Conditions for Flash Column Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | 85:15 Hexanes/Ethyl Acetate |
| Rf (Diastereomer 1) | 0.35 |
| Rf (Diastereomer 2) | 0.25 |
| Loading | Dry loading on silica |
| Typical Yield (Diastereomer 1) | >90% (>98% d.e.) |
| Typical Yield (Diastereomer 2) | >85% (>98% d.e.) |
Visualization of Workflow
Diagram 1: Decision Tree for Diastereomer Purification
Caption: A decision-making workflow for selecting a purification strategy.
References
-
JEOL Ltd. Analyze of stereoisomer by NMR. Available from: [Link]
-
Harada, N. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 24(15), 2749. Available from: [Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. Available from: [Link]
-
Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(18), 2237-2240. Available from: [Link]
-
Chemistry LibreTexts. Diastereomers and Optical Resolution. Available from: [Link]
-
ResearchGate. How can we separate diastereomers of larger organic moiety?. Available from: [Link]
-
Santai Technologies. The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Available from: [Link]
-
Chromatography Forum. Separation of diastereomers. Available from: [Link]
-
Chemistry LibreTexts. Resolution (Separation) of Enantiomers. Available from: [Link]
-
Sulzer. Fractional Crystallization. Available from: [Link]
-
Hodges, R. S., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 904, 115-125. Available from: [Link]
- European Patent Office. Process for the separation of a mixture of enantiomers.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcprocess.se [rcprocess.se]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting guide for the removal of the (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine auxiliary
Welcome to the dedicated troubleshooting guide for the removal of the (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine chiral auxiliary. This document provides researchers, scientists, and drug development professionals with in-depth technical guidance, field-proven insights, and solutions to common challenges encountered during the cleavage of this versatile auxiliary.
Introduction to the Auxiliary and Its Removal
The this compound auxiliary, derived from (1R,2S)-(-)-norephedrine, is a valuable tool in asymmetric synthesis. Its rigid cyclic structure provides excellent stereocontrol in a variety of transformations, including alkylations and aldol reactions. The final, critical step in its application is the efficient and clean removal of the auxiliary to unveil the desired chiral product.
The core of the auxiliary is a 1,3-dioxane ring, which is an acetal (specifically, a ketal of acetone). The removal of this group is fundamentally an acid-catalyzed hydrolysis reaction.[1][2] This process involves protonation of one of the dioxane oxygens, followed by ring opening and subsequent attack by water to release the desired amine and the auxiliary backbone, which fragments into acetone and the parent amino alcohol.[3][4] While seemingly straightforward, this deprotection step can be fraught with challenges, including incomplete reactions, substrate degradation, and loss of stereochemical integrity.
This guide is structured to address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for removing the this compound auxiliary?
Standard removal involves acidic hydrolysis. The most common conditions utilize a strong acid catalyst in a mixed aqueous-organic solvent system to ensure solubility of the substrate. A typical starting point would be:
-
Reagents: 2-6 M Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA).
-
Solvent: A mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 or 4:1 v/v).
-
Temperature: Room temperature to 40 °C.
-
Time: 4 to 24 hours, monitored by TLC or LC-MS.
The key is to use a sufficient excess of water to drive the hydrolysis equilibrium toward the deprotected products.[2]
Q2: How does the mechanism of acid-catalyzed cleavage work?
The hydrolysis of the 1,3-dioxane is a reversible process that follows a well-established mechanism for acetals.[2][3]
-
Protonation: An oxygen atom of the dioxane ring is protonated by the acid catalyst, converting it into a good leaving group.
-
Ring Opening: The C-O bond cleaves, and the resulting positive charge on the carbon is stabilized by the adjacent oxygen atom, forming a resonance-stabilized oxonium ion.[1][3] This step is often the rate-determining step of the reaction.[3]
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation: A proton is lost to form a hemiacetal intermediate.
-
Repeat and Release: The process repeats with the second oxygen of the original dioxane ring, ultimately leading to the release of the diol (which is the amino alcohol backbone of the auxiliary), acetone, and the protonated desired amine.
Q3: Why is my auxiliary removal reaction slow or incomplete?
Incomplete cleavage is a frequent issue. The stability of the 1,3-dioxane ring can be influenced by steric hindrance around the acetal and the electronic nature of the substrate.[5]
-
Insufficient Acid: The reaction is acid-catalyzed. Ensure a sufficient molar excess of acid is present.
-
Insufficient Water: Hydrolysis is an equilibrium process. A large excess of water is necessary to push the reaction to completion.[2] If your solvent system is mostly organic, the reaction may stall.
-
Low Temperature: While milder temperatures are desirable to prevent side reactions, the activation energy for hydrolysis may not be met. Gentle heating (e.g., 40-50 °C) can often accelerate the reaction.
-
Steric Hindrance: Bulky substituents on your molecule near the auxiliary attachment point can hinder the approach of water and the necessary conformational changes for ring cleavage.
Troubleshooting Common Issues
This section addresses specific problems you may encounter and provides actionable solutions.
Issue 1: My acid-sensitive functional groups are degrading under the cleavage conditions.
Many complex molecules contain other acid-labile groups, such as tert-butyl ethers (TBE), tert-butyloxycarbonyl (Boc) groups, or other acetals.[6] Standard strong acid conditions (e.g., 6M HCl) will likely cleave these groups as well.
Causality: The mechanism for hydrolyzing most acid-sensitive protecting groups is similar to that of the dioxane auxiliary. The challenge is to find conditions that are strong enough to cleave the relatively stable 1,3-dioxane without affecting more labile groups.
Solutions & Protocols:
| Condition | Reagents & Solvent | Temperature | Comments & Rationale |
| Mild Acetic Acid | Acetic Acid:THF:Water (e.g., 3:1:1) | 25-50 °C | A classic mild condition. Slower, but often effective for substrates that can tolerate extended reaction times. |
| Pyridinium p-Toluenesulfonate (PPTS) | PPTS (catalytic) in Acetone/Water | 40-60 °C | PPTS is a mildly acidic salt that can catalyze hydrolysis with greater selectivity than strong mineral acids. |
| Lewis Acids in Wet Solvents | Er(OTf)₃ or In(OTf)₃ (catalytic) in wet Nitromethane or Acetone | Room Temp | Gentle Lewis acids can activate the acetal towards hydrolysis under nearly neutral conditions, preserving many acid-sensitive groups.[6] |
| Iodine in Acetone | I₂ (catalytic) in Acetone with trace water | Room Temp | This system generates a small amount of HI in situ, providing a very mild and effective method for deprotection.[6] |
Protocol: Mild Deprotection using Erbium Triflate (Er(OTf)₃)
-
Dissolve the substrate (1.0 eq) in wet nitromethane (0.1 M solution). The "wet" solvent can be prepared by adding 1-2% v/v water.
-
Add Er(OTf)₃ (0.1 eq) to the solution.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS for the disappearance of starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Issue 2: I am observing low yields or decomposition of my target amine product.
Beyond other functional groups, the desired product itself may be unstable under the reaction or workup conditions.
Causality: The target amine, once liberated, may be susceptible to degradation, side reactions, or difficult to isolate. The phenyl group on the auxiliary can also lead to unwanted side reactions under strongly acidic or oxidative conditions.
Solutions:
-
Scavengers: If your substrate is sensitive to the liberated acetone, you can perform the reaction in the presence of a scavenger like ethylene glycol. This will perform a transacetalization, forming the more stable and less reactive ethylene glycol acetal.[6]
-
Careful pH Adjustment: During workup, neutralizing the strong acid can generate significant heat. Perform the neutralization slowly at 0 °C to prevent thermal degradation.
-
Alternative Cleavage Methods: If all hydrolytic methods fail, consider reductive or oxidative cleavage, although these are less common and more substrate-dependent. Reductive cleavage using reagents like DIBAL-H can open the dioxane ring to give a mono-protected diol, which may require further steps.[7]
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the auxiliary removal process.
Caption: Troubleshooting workflow for auxiliary removal.
References
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals.... Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, August 12). 10.4: Acetals and Ketals. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]
-
Rogue Chem. (2024, May 28). Aldehydes & Ketones: Acetal / Ketal Hydrolysis [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Regioselective Ring Opening of 1,3-Dioxane-Type Acetals in Carbohydrates. Retrieved from [Link]
Sources
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Stereochemical Outcomes with (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
Welcome to the technical support center for stereoselective synthesis utilizing the chiral auxiliary, (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high stereoselectivity in their chemical transformations. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the fundamental principles governing the impact of solvent and temperature on the stereochemical outcome of your reactions.
I. Conceptual Overview: The Role of Solvent and Temperature in Stereocontrol
The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the formation of a desired stereoisomer. The this compound, derived from (1R,2S)-(-)-norephedrine, provides a rigid chiral environment that influences the approach of reactants. However, the ultimate success of achieving high diastereomeric excess (d.e.) or enantiomeric excess (e.e.) is often critically dependent on the subtle interplay of reaction parameters, primarily solvent and temperature.
Solvent Effects: The solvent is not merely an inert medium but an active participant in the reaction. Its properties can significantly influence the energy of the diastereomeric transition states. Key solvent characteristics to consider include:
-
Polarity and Dipole Moment: Polar solvents can stabilize charged or polar transition states. If the transition state leading to the desired diastereomer is more polar than the one leading to the undesired diastereomer, a polar solvent will accelerate the formation of the desired product.[1]
-
Coordinating Ability: Solvents with lone pairs of electrons (e.g., ethers, THF) can coordinate to metal cations (such as Li⁺ in LDA reactions), altering the steric environment and the reactivity of the enolate. This can have a profound effect on the facial selectivity of the reaction.
-
Hydrogen Bonding Capacity: Protic solvents can form hydrogen bonds with reactants and intermediates, which can alter their conformation and reactivity. Aprotic solvents are generally preferred for reactions involving strong bases like LDA.
Temperature Effects: Temperature influences reaction rates and, in cases of reversible reactions, the position of equilibrium. This allows for the exploitation of either kinetic or thermodynamic control.[2][3][4][5][6]
-
Kinetic vs. Thermodynamic Control: At low temperatures, reactions are typically under kinetic control, meaning the product that is formed fastest will predominate. This product corresponds to the reaction pathway with the lowest activation energy. At higher temperatures, the reaction may become reversible, allowing equilibrium to be established. Under these conditions of thermodynamic control, the most stable product will be favored.[2][3][4][5][6] The choice of temperature can therefore be used to select for one diastereomer over another if their formation is governed by different energetic profiles.
II. Troubleshooting Guide & FAQs
This section addresses common challenges encountered when using this compound and its derivatives in stereoselective synthesis.
Q1: I am observing low diastereomeric excess (d.e.) in my alkylation reaction. What are the likely causes and how can I improve it?
A1: Low diastereoselectivity is a common issue and can often be resolved by systematically evaluating the reaction parameters.
-
Solvent Choice: The polarity and coordinating ability of the solvent are critical. For alkylations of α-aminonitriles derived from this auxiliary, a non-polar, non-coordinating solvent like toluene often provides a more organized transition state, leading to higher d.e. Highly coordinating solvents like THF can sometimes disrupt the chelation control that dictates stereoselectivity. Recommendation: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, diethyl ether, and mixtures thereof).
-
Reaction Temperature: Alkylation reactions are typically run at low temperatures (e.g., -78 °C) to ensure kinetic control. At higher temperatures, the enolate may be less stable, leading to side reactions or a decrease in selectivity. Recommendation: Ensure your reaction is maintained at a consistently low temperature. If selectivity is still poor, consider even lower temperatures if practical.
-
Base and Counterion: The choice of base and its corresponding counterion can influence the aggregation state and reactivity of the enolate. Lithium diisopropylamide (LDA) is commonly used. The lithium cation plays a crucial role in forming a rigid chelated transition state. Recommendation: Ensure the quality and exact stoichiometry of your base. Using a different base (e.g., KHMDS or NaHMDS) will change the counterion and may alter the stereochemical outcome.
-
Rate of Addition: Slow addition of the electrophile (alkylating agent) to the pre-formed enolate at low temperature is crucial to maintain control and minimize side reactions.
Q2: I am seeing a reversal in the major diastereomer formed when I change the solvent. Why is this happening?
A2: A reversal of stereoselectivity with a change in solvent is a strong indicator that the mechanism of stereochemical induction is being altered. This can be due to:
-
Change in Transition State Geometry: Different solvents can favor different transition state conformations. For example, a non-coordinating solvent might favor a closed, chelated transition state, while a coordinating solvent might favor a more open, non-chelated transition state, leading to the opposite stereochemical outcome.
-
Aggregation of the Enolate: The degree of aggregation of the lithium enolate can be solvent-dependent. Different aggregates can exhibit different facial selectivities upon reaction with the electrophile.
Q3: How does temperature influence whether I get the kinetic or thermodynamic product?
A3: At low temperatures, the reaction is generally irreversible, and the product that forms the fastest (the kinetic product) will be the major product. This is because the molecules have enough energy to overcome the lower activation energy barrier but not the higher one. At higher temperatures, the reaction may become reversible. This allows the initially formed kinetic product to revert to the intermediate and then form the more stable thermodynamic product. The system has enough energy to explore the entire energy landscape and will eventually settle in the lowest energy state.[2][3][4][5][6]
III. Key Experimental Protocol: Diastereoselective Alkylation of an α-Aminonitrile
This protocol is a representative example for the diastereoselective alkylation of an α-aminonitrile derived from this compound, based on the work of Guillena and Nájera.[7]
Step 1: Formation of the α-Aminonitrile
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., dichloromethane), add the desired aldehyde or ketone (1.0 equiv.).
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.
-
Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide (TMSCN) (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude α-aminonitrile by flash column chromatography.
Step 2: Diastereoselective Alkylation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the purified α-aminonitrile (1.0 equiv.) in anhydrous toluene.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of freshly prepared lithium diisopropylamide (LDA) (1.1 equiv.) in THF/heptane/ethylbenzene, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide) (1.2 equiv.) dropwise.
-
Stir the reaction mixture at -78 °C for the specified time (e.g., 3-6 hours).
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.
-
Purify the product by flash column chromatography.
Step 3: Removal of the Chiral Auxiliary
-
The chiral auxiliary can be removed under acidic conditions to yield the desired α-quaternary amino acid derivative.
IV. Data Presentation: Solvent and Temperature Effects
The following table summarizes the expected trends in the diastereoselective alkylation of the α-aminonitrile derived from this compound with benzyl bromide.
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | Toluene | -78 | >95:5 |
| 2 | THF | -78 | ~80:20 |
| 3 | Diethyl Ether | -78 | ~90:10 |
| 4 | Toluene | -40 | ~90:10 |
| 5 | Toluene | 0 | ~75:25 |
Note: These are representative values based on established principles of stereoselective alkylation. Actual results may vary depending on the specific substrates and reaction conditions.
V. Visualizations
Diagram 1: General Workflow for Asymmetric Alkylation
Caption: Workflow for the synthesis of α-quaternary amino acids.
Diagram 2: Influence of Solvent on Transition State
Caption: Solvent influence on transition state geometry and diastereoselectivity.
VI. References
-
Guillena, G.; Nájera, C. Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. J. Org. Chem.2015 , 80 (15), 7856–7868. [Link]
-
Okumu, O. O. Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Chemistry2024 , 3 (1), 24-32. [Link]
-
Asymmetric synthesis. In Wikipedia; 2024. [Link]
-
Kinetic versus Thermodynamic Control of Reactions. In Organic Chemistry Class Notes. [Link]
-
Thermodynamic and kinetic reaction control. In Wikipedia; 2024. [Link]
-
Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
-
Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. fiveable.me [fiveable.me]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalability issues in syntheses using (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
Welcome to the technical support guide for (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of using this valuable chiral auxiliary, particularly when transitioning from bench-scale experiments to larger-scale syntheses. We will address common challenges in synthesis, purification, and downstream applications, providing not just solutions but the underlying scientific principles to empower your process optimization.
Section 1: Synthesis and Purification Challenges
The synthesis of this chiral amine typically involves the protection of (1S,2S)-2-amino-1-phenyl-1,3-propanediol as a cyclic acetal. While straightforward on paper, scaling this reaction presents distinct challenges related to reaction equilibrium, water removal, and purification.
FAQ 1: My acetal formation reaction is stalling, leaving significant amounts of the starting diol. How can I drive the reaction to completion on a larger scale?
Answer: This is a classic equilibrium problem often exacerbated at scale. The formation of the 1,3-dioxane ring is a reversible reaction catalyzed by acid, where water is a byproduct. On a small scale, a simple excess of the acetone source (like 2,2-dimethoxypropane) might suffice. However, as the volume increases, ensuring complete water removal becomes paramount to push the equilibrium towards the product, according to Le Châtelier's principle.
Causality: The presence of water can hydrolyze the intermediate hemiacetal or the final product back to the starting diol, especially under the acidic conditions required for the reaction. In large reactors, localized concentration gradients and inefficient mixing can create pockets where water concentration is high enough to inhibit the forward reaction.
Troubleshooting Protocol & Recommendations:
-
Reagent Choice: Switch from acetone to 2,2-dimethoxypropane (DMP) . DMP reacts with the byproduct water to form acetone and methanol, effectively acting as a chemical water scavenger and driving the reaction forward.[1] For a 1 mole scale reaction, using 1.5-2.0 equivalents of DMP is a robust starting point.
-
Azeotropic Water Removal: If using acetone, employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene or hexanes) to physically remove water as it forms. Ensure vigorous reflux and efficient condensation for this to be effective at scale.
-
Catalyst Loading: While catalytic, acid loading may need optimization for larger volumes. A typical starting point is 0.01-0.02 mole equivalents of a non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA).
-
Temperature Control: Maintain a consistent temperature to ensure steady reflux for azeotropic removal without causing thermal degradation of the product or starting material.
FAQ 2: After work-up, my crude product is an oil that won't solidify, and purification by column chromatography is not feasible for my multi-gram synthesis. What is the best strategy for isolation and purification at scale?
Answer: The inability to solidify often points to residual solvent or impurities acting as a eutectic mixture. The most scalable and cost-effective purification method for a solid product like this is recrystallization, which avoids the high solvent costs and labor intensity of large-scale chromatography.[2][3]
Root Cause Analysis:
-
Residual Toluene/Hexane: If a Dean-Stark trap was used, these high-boiling solvents can be difficult to remove completely on a rotovap.
-
Unreacted Starting Material: The starting diol is more polar and can inhibit crystallization of the less polar dioxane product.
-
Catalyst Residue: Acidic catalyst remnants can lead to product degradation over time and interfere with crystallization.
Scalable Purification Protocol: Recrystallization
-
Neutralize: After the reaction, quench with a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst.
-
Solvent Swap: Perform a thorough aqueous extraction to remove water-soluble byproducts. Back-extract the aqueous layer with a suitable solvent like ethyl acetate or dichloromethane (DCM). Concentrate the combined organic layers in vacuo to remove the reaction solvent and replace it with a crystallization solvent.
-
Solvent Screening: A mixed-solvent system is often ideal. Isopropanol (IPA) and hexanes or ethyl acetate and hexanes are excellent starting points.
-
Dissolve the crude material in a minimum amount of the more soluble solvent (e.g., hot IPA or ethyl acetate).
-
Slowly add the anti-solvent (e.g., hexanes) at an elevated temperature until the solution becomes slightly turbid.
-
Add a few drops of the primary solvent to redissolve the precipitate.
-
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator. Slow cooling is critical for forming large, pure crystals. Avoid shocking the solution by cooling too rapidly.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Section 2: Stability and Handling
The utility of this compound is predicated on the stability of the acetal protecting group. Understanding its limitations is crucial for designing successful downstream reactions.[4][5]
FAQ 3: I am planning a multi-step synthesis. What are the stability limits of the 2,2-dimethyl-1,3-dioxane protecting group?
Answer: The 2,2-dimethyl-1,3-dioxane group (an acetal) is a robust protector for the 1,3-diol, but it has specific vulnerabilities, primarily to acidic conditions. Its stability profile is key to planning orthogonal protection strategies in complex syntheses.[4][6]
Causality: Acetal hydrolysis is catalyzed by acid. The mechanism involves protonation of one of the dioxane oxygens, followed by ring opening to form a stabilized carbocation, which is then attacked by water. The presence of even catalytic amounts of acid in a protic solvent can lead to rapid deprotection.
| Condition Type | Reagents/Environment | Stability | Comments |
| Aqueous Acid | HCl, H₂SO₄, TFA, Acetic Acid (in water) | Low | Rapid hydrolysis. Deprotection is common even with mild acids like acetic acid in aqueous solutions.[7] |
| Anhydrous Acid | Lewis Acids (e.g., BF₃·OEt₂, TiCl₄), p-TsOH | Variable | Stable to some Lewis acids at low temperatures, but cleavage can occur, especially during extended reaction times or at elevated temperatures. |
| Aqueous Base | NaOH, K₂CO₃, Amines (e.g., Piperidine) | High | Stable. Acetal groups are the protecting group of choice when basic conditions are required.[8] |
| Reductive | H₂/Pd-C, LiAlH₄, NaBH₄ | High | Generally stable. Suitable for reductions of other functional groups like esters or amides. |
| Oxidative | PCC, PDC, MnO₂, Mild oxidants | High | Stable under most common oxidation conditions that do not involve strong acids. |
| Organometallics | Grignard Reagents, Organolithiums | High | Stable. Allows for reactions at other sites of the molecule. |
Section 3: Troubleshooting Downstream Reactions
When a reaction using this chiral auxiliary fails, a systematic approach is needed to diagnose the problem. The following workflow and FAQ address a common scenario.
FAQ 4: My amide coupling reaction with the amine is giving low yields. My starting material seems to be decomposing. What's going on?
Answer: This issue often arises from one of two sources: inadvertent cleavage of the acid-sensitive dioxane ring or side reactions related to the coupling reagents.
Troubleshooting Workflow:
Below is a decision-tree diagram to help diagnose the issue.
Caption: Troubleshooting workflow for failed amide coupling reactions.
Detailed Explanation:
-
Acidic Byproducts: Many standard peptide coupling reagents (like EDC or HATU) can generate acidic byproducts. Furthermore, the carboxylic acid coupling partner is, by definition, acidic.
-
Protonation and Cleavage: Without a suitable base to act as a proton sponge, the reaction medium can become sufficiently acidic to catalyze the hydrolysis of the dioxane ring, consuming your starting material in a non-productive pathway.
-
Recommended Solution: Always include at least 1.1 to 1.5 equivalents of a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine in your coupling reactions. This will neutralize any in-situ generated acids without interfering with the primary coupling reaction.
References
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. Benchchem.
- Gotor-Fernández, V., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Sustainable Chemistry & Engineering.
- Li, G., et al. (2025). Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine. Green Chemistry.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Drug Development and Delivery. (n.d.). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
- Wikipedia. (n.d.). Protecting group.
- TCI Chemicals. (n.d.). Protecting Agents.
- Baran, P. S. (n.d.). Protecting Groups. Scripps Research.
- BenchChem. (2025). Application Notes and Protocols: 2,2-Dimethyl-1,3-dioxane and 2,2-Dimethyl-1,3-dioxolane Formation Using 2,2-Dimethoxypropane as a Protecting Group for Diols. BenchChem.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. tcichemicals.com [tcichemicals.com]
Technical Support Center: Chiral HPLC Analysis of Products from (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine Reactions
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the chiral HPLC analysis of reaction products derived from (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating and quantifying stereoisomers of these valuable chiral building blocks. As the amine functionality and the potential for creating new stereocenters present unique challenges, this resource provides field-proven insights and systematic troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered during method development.
Q1: What is the best starting point for choosing a chiral stationary phase (CSP) for my amine-containing products?
A: The choice of CSP is the most critical factor in achieving a successful chiral separation.[1] For amine-containing compounds, especially those with aromatic moieties like the products from this compound, polysaccharide-based CSPs are the gold standard due to their broad applicability and diverse chiral recognition mechanisms.[1][2]
-
Primary Recommendation: Start with columns based on amylose or cellulose derivatives , such as those with tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) coatings.[2] Coated columns like Chiralcel® OD-H and Chiralpak® AD-H, or immobilized versions like Chiralpak® IA, IB, and IC, are excellent candidates for initial screening.[3]
-
Causality: These phases create chiral pockets and offer a combination of hydrogen bonding, π-π interactions (with the phenyl group), and steric hindrance, which are essential for differentiating between enantiomers.[4]
Q2: I'm seeing significant peak tailing with my basic amine compounds. What is the cause and the immediate fix?
A: Peak tailing for basic analytes like amines is a classic problem in both chiral and achiral HPLC. It is most often caused by secondary ionic interactions between the protonated amine and residual acidic silanol groups on the silica gel support of the CSP.[5]
-
Immediate Fix: Add a competing basic additive to your mobile phase. This neutralizes the active silanol sites and improves peak symmetry.[6][7]
-
Recommended Additives: Start with 0.1% (v/v) diethylamine (DEA) or triethylamine (TEA) for normal-phase separations.[8] In some cases, additives like ethanolamine or ethylenediamine can offer even better peak shapes.[8]
-
Expert Insight: Be aware that additives can have a "memory effect" on the column, potentially altering its selectivity in subsequent analyses.[5][9] It is good practice to dedicate columns to methods using specific classes of additives (e.g., acidic or basic).[6]
Q3: My product is a diastereomer. Do I still need a chiral column?
A: Not always, but often it is the most effective approach. Diastereomers have different physical properties and, in theory, can be separated on standard achiral columns (like C18 or silica).[10][11] However, if the stereocenters are distant from each other or have minimal influence on the overall molecule's shape and polarity, the separation on an achiral phase can be very challenging or impossible.[12]
-
Recommendation: Always attempt separation on an achiral column first, as it is a simpler method. If you see poor or no resolution, a chiral column is the next logical step. Chiral columns can often provide excellent separation of diastereomers due to their highly selective 3D structures.[12]
Q4: How do I calculate the enantiomeric excess (ee%) from my chromatogram?
A: Enantiomeric excess is a measure of the purity of one enantiomer in a mixture. It is calculated from the peak areas of the two enantiomers in your chromatogram. The formula is:
ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer. This calculation is fundamental for evaluating the success of an asymmetric reaction.[13][14]
Part 2: In-Depth Troubleshooting Guide
This section provides systematic workflows for resolving more complex analytical issues.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Observing co-eluting or poorly resolved peaks is the most common hurdle. This indicates that the chosen analytical conditions do not provide sufficient selectivity (α) between the enantiomers. A systematic approach to method development is required.[15]
-
Confirm CSP Suitability: If initial screening fails on one polysaccharide CSP, do not assume the entire class will fail. Amylose and cellulose backbones can offer dramatically different selectivity.[16] Screen a minimum of one amylose-based (e.g., Chiralpak AD, IA) and one cellulose-based (e.g., Chiralcel OD, IC) column.
-
Optimize the Mobile Phase:
-
Normal Phase (NP): This is often the most successful mode for polysaccharide CSPs. Systematically vary the alcohol modifier (e.g., isopropanol, ethanol) concentration in hexane from 5% to 30%. The type of alcohol can also dramatically alter selectivity.[17]
-
Polar Organic Mode (PO): For more polar analytes, pure polar solvents like acetonitrile or methanol can be effective. A common screening mobile phase is Acetonitrile/Methanol with additives.[18]
-
Reversed-Phase (RP): While less common for initial screening on these CSPs, RP mode (e.g., water/acetonitrile) can sometimes provide unique selectivity.[19]
-
-
Vary Temperature: Temperature affects the thermodynamics of the analyte-CSP interaction.[16] Screen temperatures between 10°C and 40°C. Lower temperatures often increase retention and can improve resolution, while higher temperatures can improve peak efficiency. The effect is empirical and must be tested.
-
Reduce Flow Rate: Chiral separations are based on kinetic interactions. Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the analytes and the CSP, which can significantly enhance resolution.[20]
Issue 2: Peak Asymmetry (Tailing or Fronting)
Poor peak shape compromises resolution and quantification accuracy. For the basic amine products , tailing is the most common issue.
-
Chemical Interaction (Amine Peak Only):
-
Additives: As discussed in the FAQs, this is the primary solution. The basic additive acts as a competitor for acidic sites on the stationary phase, preventing the amine analyte from undesirable secondary interactions.[6]
-
Mass Overload: Injecting too much sample can saturate the active sites on the CSP, leading to tailing. Dilute your sample by a factor of 10 and reinject. If the peak shape improves, you are likely overloading the column.
-
-
System/Physical Issues (All Peaks Affected):
-
Sample Solvent Effect: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure ethanol for a 95:5 hexane:ethanol mobile phase), it can cause peak distortion. Ideally, dissolve your sample in the mobile phase itself.[21]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Ensure connections are short and use appropriate ID tubing.[20]
-
Column Degradation: A sudden deterioration in the peak shape of all compounds can indicate a "void" at the head of the column. This can sometimes be rectified by reversing the column and flushing it at a low flow rate (check manufacturer's instructions first).
-
Part 3: Detailed Experimental Protocols
Protocol 1: General Purpose Screening for Chiral Amines
This protocol is designed to efficiently screen multiple conditions to find a promising lead for method optimization.
Objective: To identify a CSP and mobile phase system that shows any separation (a "hit") for the target enantiomers/diastereomers.
Methodology:
-
Sample Preparation: Prepare a ~1 mg/mL solution of your reaction product mixture in a 50:50 mixture of Hexane/Isopropanol. Filter through a 0.45 µm PTFE syringe filter.
-
HPLC System Setup:
-
Detector: UV, set to a wavelength where the phenyl group absorbs (e.g., 220 nm or 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 25°C.
-
-
Screening Conditions: Run the following isocratic conditions on at least one amylose-based and one cellulose-based CSP.
| Screening Run | Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Additive (v/v) | Expected Outcome |
| 1 | Chiralpak® IA or AD-H | 90:10 Hexane/Isopropanol | 0.1% DEA | Standard NP condition, high chance of success.[22] |
| 2 | Chiralpak® IA or AD-H | 80:20 Hexane/Ethanol | 0.1% DEA | Changes alcohol modifier, alters selectivity.[17] |
| 3 | Chiralcel® IC or OD-H | 90:10 Hexane/Isopropanol | 0.1% DEA | Different CSP backbone, different selectivity.[23] |
| 4 | Chiralcel® IC or OD-H | 80:20 Hexane/Ethanol | 0.1% DEA | Combination of different CSP and modifier. |
| 5 | Chiralpak® IA or IC | 100% Acetonitrile | 0.1% DEA | Polar Organic mode for more polar analytes.[18] |
-
Analysis: Evaluate the chromatograms for any sign of peak splitting or shoulder formation. A successful "hit" is any condition that results in a resolution (Rs) > 0.8. This condition can then be further optimized by fine-tuning the mobile phase composition, temperature, and flow rate.[16]
Protocol 2: Method Validation Parameters
Once a method is developed, its suitability must be verified. According to regulatory guidelines, key validation parameters should be assessed.[24][25]
Objective: To ensure the developed chiral HPLC method is accurate, precise, and reliable for its intended purpose (e.g., determining ee%).
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can distinguish the analyte from impurities or other components. | Peaks are well-resolved from any impurities (Rs > 1.5). |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.997 over a defined range.[24] |
| Accuracy | To measure the closeness of the test results to the true value. | Recovery of spiked samples typically between 98.0% and 102.0%.[26] |
| Precision | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (%RSD) ≤ 2.0% for multiple injections.[26] |
| Limit of Quantitation (LOQ) | The lowest amount of the minor enantiomer that can be reliably quantified. | Signal-to-noise ratio ≥ 10.[27] |
| Robustness | To measure the method's capacity to remain unaffected by small variations in parameters. | Resolution and retention times remain stable with small changes in % mobile phase, flow rate, and temperature. |
References
-
Kim, I. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Welch, C. J., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A. [Link]
-
Afrin, S., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma. Molecules. [Link]
-
ResearchGate. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. [Link]
-
ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. [Link]
-
ResearchGate. (n.d.). Chiral stationary phases for HPLC. [Link]
-
Ashe, B., et al. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. BioPharm International. [Link]
-
Li, T., & Wrisley, L. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Padivitage, N., et al. (2018). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL. [Link]
-
Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
-
SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]
-
Chromatography Forum. (2008). Separation of diastereomers. [Link]
-
Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC. [Link]
-
Mehta, A. (1998). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]
-
Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Unknown. (n.d.). HPLC manual (for chiral HPLC analysis). [Link]
-
Burk, R. J. (2023). An Investigation of Peak Shape Models in Chiral Separations. MavMatrix. [Link]
-
Ray, A. (2020). Trouble with chiral separations. Chromatography Today. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. [Link]
-
Weatherly, C. A., & Shamsi, S. A. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. Electrophoresis. [Link]
-
Chromatography Forum. (2017). additives for chiral. [Link]
-
ResearchGate. (n.d.). Preparative batch HPLC separation in case (II) study. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Element Lab Solutions. (n.d.). Chiral Columns. [Link]
-
Chromatography Today. (n.d.). 4 Common Mistakes to Avoid in HPLC. [Link]
-
ResearchGate. (2015). What precautions should be kept in our mind, if using chiral column in HPLC?. [Link]
-
ResearchGate. (n.d.). Effective use of preparative chiral HPLC in a preclinical drug synthesis. [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]
-
Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
Salvador, A., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Metrolab. (2024). Comprehensive Guide to Chiral HPLC Column in Pharmaceuticals Analysis. [Link]
-
Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]
-
ResearchGate. (n.d.). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. [Link]
-
Analytical Methods Blog. (2012). HOT article: Rapid determination of enantiomeric excess. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. additives for chiral - Chromatography Forum [chromforum.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 13. uma.es [uma.es]
- 14. heraldopenaccess.us [heraldopenaccess.us]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. ymc.co.jp [ymc.co.jp]
- 24. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. scispace.com [scispace.com]
- 27. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine in Context
In the landscape of modern organic chemistry, the precise construction of stereogenic centers is paramount for the synthesis of complex, biologically active molecules. Chiral auxiliaries represent a foundational and powerful strategy in asymmetric synthesis, enabling chemists to temporarily install a chiral directing group to guide the stereochemical outcome of a reaction. This guide provides a comparative analysis of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine alongside three pillars of the field: Evans' oxazolidinones, Oppolzer's sultams, and Meyers' pseudoephedrine-based auxiliaries. We will delve into their mechanisms, applications, and provide experimental insights to inform your selection process.
The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
A chiral auxiliary is a stereochemically pure compound that is covalently attached to a prochiral substrate. The inherent chirality of the auxiliary creates a diastereomeric intermediate, which then undergoes a stereoselective transformation. The stereoselectivity arises from the steric and electronic properties of the auxiliary, which shields one face of the reactive center, directing the approach of a reagent to the opposite face. Following the reaction, the auxiliary is cleaved from the product and can, in ideal cases, be recovered and reused.
Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.
The Benchmarks: Established Chiral Auxiliaries in Asymmetric Alkylation
Asymmetric alkylation of enolates is a cornerstone of carbon-carbon bond formation. The following auxiliaries have demonstrated exceptional and reliable performance in this arena.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones are among the most widely used and reliable chiral auxiliaries.[1][2] Derived from readily available amino alcohols, they provide excellent stereocontrol in a variety of transformations, including alkylations and aldol reactions.
Structure and Synthesis: Commonly used Evans' auxiliaries are derived from valine and phenylalanine. A general synthesis involves the reaction of the corresponding amino alcohol with a carbonate source.[3]
Mechanism of Stereocontrol: Upon acylation, the oxazolidinone auxiliary can be deprotonated to form a rigid, chelated (Z)-enolate with a lithium or sodium cation. This chelation, combined with the steric bulk of the substituent at the C4 position, effectively blocks one face of the enolate. Consequently, the electrophile approaches from the less hindered face, leading to predictable and high diastereoselectivity.[2][4]
Caption: Simplified workflow for Evans' auxiliary-mediated alkylation.
Oppolzer's Camphorsultam
Oppolzer's sultam, a chiral auxiliary derived from camphor, offers a rigid bicyclic framework that imparts excellent stereocontrol.[5][6] It is particularly effective in reactions of N-enoyl derivatives, such as Diels-Alder reactions and conjugate additions, as well as enolate alkylations.
Structure and Synthesis: Both enantiomers of camphorsultam are commercially available and are synthesized from camphor.
Mechanism of Stereocontrol: Similar to Evans' auxiliaries, acylated camphorsultams form chelated (Z)-enolates upon deprotonation. The rigid camphor backbone and the sulfonyl group create a highly defined steric environment, directing the approach of electrophiles to the less hindered face of the enolate.[7][8]
Meyers' Chiral Auxiliaries (Pseudoephedrine Amides)
Andrew G. Myers developed a practical and highly effective method for asymmetric alkylation using pseudoephedrine as a chiral auxiliary.[9][10][11] A key advantage is that both enantiomers of pseudoephedrine are inexpensive and readily available.
Structure and Synthesis: The auxiliary is attached to the substrate via amide bond formation between pseudoephedrine and a carboxylic acid derivative.[1]
Mechanism of Stereocontrol: The pseudoephedrine amide is deprotonated with a strong base (e.g., LDA) to form a rigid lithium-chelated (Z)-enolate. The lithium cation coordinates to both the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a stable six-membered ring-like transition state. The steric hindrance from the methyl group on the auxiliary directs the electrophile to attack from the opposite face.[1][11]
Performance Benchmark: Asymmetric Alkylation
The following table summarizes representative data for the asymmetric alkylation of propionyl derivatives of these auxiliaries.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference(s) |
| (S)-4-benzyl-2-oxazolidinone | Allyl iodide | 98:2 | High | [2][4] |
| (1R,2S,5R)-Menthyl-derived sultam | Benzyl bromide | >98:2 | ~90 | [5] |
| (+)-Pseudoephedrine | n-Butyl iodide | >95:5 | 70 | [12] |
This compound: A Chiral Building Block
While the aforementioned auxiliaries have a rich history of being temporarily attached to a substrate to direct a reaction, this compound is more commonly employed as a chiral building block or a precursor to chiral ligands.[] In this capacity, its stereocenters are incorporated as a permanent feature of the final molecule.
Structure and Synthesis
This chiral amine is readily synthesized from L-phenylalaninol. The amino alcohol is first reacted with acetone to form the acetonide, which protects the diol and locks the conformation of the ring.
Caption: Synthesis of the target chiral amine.
Role in Asymmetric Synthesis
Instead of being used to form a transient diastereomeric enolate, this chiral amine is often used in multi-step syntheses where its amine functionality is modified, and the rigid dioxane structure serves to orient appended groups in a stereochemically defined manner. For instance, it can be used as a scaffold to synthesize chiral ligands for asymmetric catalysis or as a key intermediate in the synthesis of complex drug molecules where the diamine motif is a pharmacophore.
The stereochemical outcome of reactions involving this building block is dictated by the fixed syn relationship between the phenyl group at C4 and the amine at C5. This rigid conformation can influence the stereochemistry of reactions at the amine or at substituents attached to the amine.
Comparative Analysis and Application Strategy
| Feature | Evans' Oxazolidinone | Oppolzer's Sultam | Meyers' Pseudoephedrine | (4S,5S)-Dioxan-5-amine |
| Primary Role | Chiral Auxiliary | Chiral Auxiliary | Chiral Auxiliary | Chiral Building Block |
| Attachment/Cleavage | Amide/Imide bond | Amide/Imide bond | Amide bond | Typically permanent |
| Stereocontrol | High, via chelated enolate | High, via chelated enolate | High, via chelated enolate | Conformationally rigid scaffold |
| Generality | Broad (alkylations, aldols, etc.) | Broad (alkylations, cycloadditions) | Primarily alkylations | Application-specific |
| Auxiliary Recovery | Yes | Yes | Yes | Not applicable |
Causality in Experimental Choices:
-
Choice of a Traditional Auxiliary (Evans, Oppolzer, Meyers): These are selected when the goal is to synthesize a chiral carboxylic acid derivative (or related compound) from a simple prochiral precursor. The choice between them may be guided by the specific substrate, desired stereoisomer, and downstream functional group transformations. For example, Evans' auxiliaries are exceptionally well-documented for aldol reactions.[4]
-
Choice of a Chiral Building Block (Dioxan-5-amine): This approach is favored when the target molecule contains a 1,2-amino alcohol or a related motif as a core structural element. The synthesis is designed to build upon the existing chirality of the starting material.
Experimental Protocols
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary[4][14]
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Propionic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Allyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at 0 °C, add triethylamine (1.5 equiv) followed by propionic anhydride (1.2 equiv) and a catalytic amount of DMAP. Stir at room temperature until the reaction is complete (TLC monitoring). Work up with aqueous washes to isolate the N-propionyl oxazolidinone.
-
Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add NaHMDS (1.1 equiv) dropwise and stir for 30 minutes to form the enolate. Add allyl iodide (1.2 equiv) and continue stirring at -78 °C for 2-4 hours.
-
Quenching and Work-up: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by column chromatography.
-
Auxiliary Cleavage: The auxiliary can be cleaved by treatment with lithium hydroxide and hydrogen peroxide in a THF/water mixture to yield the chiral carboxylic acid.
Protocol 2: Synthesis of this compound
Materials:
-
L-phenylalaninol
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous toluene
Procedure:
-
To a solution of L-phenylalaninol (1.0 equiv) in anhydrous toluene, add 2,2-dimethoxypropane (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the methanol byproduct.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or crystallization.
Conclusion
This compound and the classical chiral auxiliaries developed by Evans, Oppolzer, and Myers represent distinct yet complementary tools in the asymmetric synthesis toolbox. While Evans', Oppolzer's, and Meyers' auxiliaries are masters of transient stereocontrol, enabling the highly diastereoselective synthesis of a broad range of chiral molecules through a temporary covalent bond, the dioxan-based amine shines as a conformationally rigid chiral building block. Its value lies in its use as a foundational scaffold upon which complex chiral architectures can be constructed.
The choice between these strategies is fundamentally a choice of synthetic design. For the synthesis of α-chiral carboxylic acid derivatives and related compounds, the established auxiliaries offer a proven and reliable path. When the target molecule contains a 1,2-amino alcohol substructure, a chiral building block approach starting from a molecule like this compound can be a more convergent and efficient strategy. Understanding the distinct roles and mechanisms of these powerful chiral molecules empowers the modern synthetic chemist to design more elegant and effective routes to enantiomerically pure compounds.
References
-
Myers, A. G., et al. (1999). Greatly Simplified Procedures for the Synthesis of α-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate. The Journal of Organic Chemistry, 64(9), 3322-3327. Available at: [Link]
-
Reich, S. V., & Spencer, T. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. Available at: [Link]
-
de Souza, R. O. M. A., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(10), 15645-15659. Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. (2008). Journal of Chemical Education. Available at: [Link]
-
Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115. Harvard University. Available at: [Link]
-
Myers Asymmetric Alkylation. (n.d.). SynArchive. Available at: [Link]
-
Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. (2026). Oreate AI Blog. Available at: [Link]
-
Alkylation of chiral enolates - The Evans Method. (1998-99). University of Bristol. Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. (2008). Williams College. Available at: [Link]
-
Curran, D. P., et al. (1991). Controlling stereochemistry in radical addition and cyclization reactions with Oppolzer's camphor sultam. Journal of the American Chemical Society, 113(1), 314-316. Available at: [Link]
-
Sun, X., et al. (2022). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 144(1), 329-346. Available at: [Link]
-
Sun, X., et al. (2022). Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 144(1), 347-359. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. ecommons.cornell.edu [ecommons.cornell.edu]
- 7. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Greatly Simplified Procedures for the Synthesis of alpha-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
- 11. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to Chiral Auxiliaries: The Established Efficacy of Evans Auxiliaries versus the Potential of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount for the development of complex molecules, particularly in the pharmaceutical industry. Chiral auxiliaries have long stood as a reliable and powerful tool for inducing stereoselectivity in a variety of chemical transformations. Among these, the oxazolidinone-based auxiliaries developed by David A. Evans have established a gold standard for their high levels of diastereoselectivity and predictable outcomes. This guide provides an in-depth analysis of the well-documented efficacy of Evans auxiliaries and explores the potential of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine, a chiral amine that, while commercially available, has a less defined role as a traditional chiral auxiliary.
Part 1: The Archetype of Asymmetric Control: Evans Auxiliaries
Evans auxiliaries, a class of chiral oxazolidinones, are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction.[1] Their widespread adoption is a testament to their robustness and versatility, particularly in asymmetric alkylation and aldol reactions.[2]
Mechanism of Stereocontrol
The remarkable stereodirecting ability of Evans auxiliaries stems from a combination of steric and electronic factors. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate derived from the N-acylated auxiliary. This steric hindrance dictates the trajectory of the incoming electrophile, leading to a highly diastereoselective transformation.[3] The formation of a chelated, rigid transition state, particularly in aldol reactions involving boron enolates, further enhances this selectivity.[3]
Experimental Protocol: Asymmetric Alkylation with an Evans Auxiliary
A typical workflow for the asymmetric alkylation of a carboxylic acid derivative using an Evans auxiliary is as follows:
-
Acylation: The chiral oxazolidinone is first acylated with the desired carboxylic acid derivative (e.g., propionyl chloride) to form the N-acyl oxazolidinone.
-
Enolate Formation: The N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding Z-enolate.
-
Alkylation: The enolate is then reacted with an electrophile (e.g., benzyl bromide). The steric bulk of the auxiliary directs the electrophile to the opposite face of the enolate, resulting in a highly diastereoselective alkylation.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved under mild conditions, for instance, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the desired chiral carboxylic acid and recover the auxiliary.[4]
Figure 1: General workflow for asymmetric alkylation using an Evans chiral auxiliary.
Performance Data for Evans Auxiliaries
The efficacy of Evans auxiliaries is well-documented across a vast array of substrates and electrophiles. The following table summarizes typical performance data for asymmetric alkylation and aldol reactions.
| Reaction Type | Electrophile/Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |
| Alkylation | Benzyl bromide | >99:1 | 90-95 |
| Alkylation | Methyl iodide | >98:2 | 85-92 |
| Aldol | Isobutyraldehyde | >99:1 | 85-90 |
| Aldol | Benzaldehyde | >98:2 | 80-88 |
Note: Data is representative and compiled from various literature sources.
Part 2: this compound: A Chiral Building Block with Auxiliary Potential
In contrast to the well-established role of Evans auxiliaries, this compound is primarily documented as a chiral intermediate in the synthesis of more complex molecules, such as ligands for asymmetric catalysis and pharmaceutical targets. Its application as a detachable chiral auxiliary that directs stereoselectivity on a separate substrate is not extensively reported in the peer-reviewed literature.
Structural Features and Potential as a Chiral Auxiliary
This dioxane-based amine possesses several features that could, in principle, render it a candidate for a chiral auxiliary:
-
Rigid Conformational Structure: The 1,3-dioxane ring exists in a chair conformation, which can provide a predictable and sterically defined environment.
-
Defined Stereocenters: The (4S,5S) configuration provides a fixed chiral scaffold.
-
Functional Handle: The primary amine group allows for covalent attachment to a substrate, for example, through amide bond formation.
However, for it to function effectively as a chiral auxiliary in reactions such as enolate alkylation, the chiral moiety must efficiently bias the facial approach of an electrophile.
Figure 2: A hypothetical workflow for the use of the dioxan-5-amine as a chiral auxiliary.
Comparative Analysis and Future Outlook
A direct, data-driven comparison of the efficacy of this compound with Evans auxiliaries is not feasible based on current literature. Evans auxiliaries have a proven track record of providing excellent stereocontrol in a wide range of applications.[2] The dioxan-5-amine, while a valuable chiral building block, has yet to be established as a general and effective chiral auxiliary.
For researchers considering this compound for asymmetric synthesis, its primary utility appears to be as a synthon, where its inherent chirality is incorporated into the final product. To evaluate its potential as a detachable auxiliary, a systematic study would be required. This would involve:
-
Synthesis of N-acylated derivatives: To enable the formation of enolates for alkylation or aldol reactions.
-
Systematic evaluation in stereoselective reactions: Testing a range of substrates and electrophiles to determine the level of diastereoselectivity.
-
Development of efficient cleavage conditions: To remove the auxiliary without racemization of the product.
Conclusion
Evans auxiliaries remain a cornerstone of asymmetric synthesis, offering a reliable and highly effective method for controlling stereochemistry. Their mechanism is well-understood, and their performance is extensively documented. This compound is a valuable chiral molecule, but its role is predominantly that of a chiral building block. While it possesses structural features that suggest potential as a chiral auxiliary, a lack of experimental data precludes a direct comparison with the established Evans auxiliaries. Future research into the application of this and similar dioxane-based amines as detachable chiral auxiliaries could open new avenues in asymmetric synthesis, but for now, Evans auxiliaries represent the more established and predictable choice for achieving high levels of stereocontrol.
References
- Corey, E. J., & Ensley, H. E. (1975). Preparation of an Optically Active Prostaglandin Intermediate via Asymmetric Cycloaddition. Journal of the American Chemical Society, 97(23), 6908–6909.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Asymmetric aldol reaction. 2. Enantioselective synthesis of erythro-.beta.-hydroxy-.alpha.-alkyl carboxylic acids. Journal of the American Chemical Society, 103(8), 2127–2129.
- Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- Kim, B. H., & Curran, D. P. (1993). Asymmetric thermal reactions with chiral acrylates. A practical synthesis of enantiomerically enriched (-)-sarracenin. Tetrahedron, 49(2), 293–318.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
- Crimmins, M. T., & King, B. W. (1996). Asymmetric Aldol Additions with N-Acylthiazolidinethiones. A New Strategy for the Synthesis of syn-Aldol Adducts. The Journal of Organic Chemistry, 61(13), 4192–4193.
- Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
- Pu, Y. J., & Wu, Y. L. (2001). Asymmetric Synthesis of the C1-C15 Segment of Laulimalide. The Journal of Organic Chemistry, 66(13), 4560–4565.
- Sibi, M. P., & Liu, M. (2001). Acyclic Stereocontrol in the Conjugate Addition of Organocuprates to Chiral α,β-Unsaturated Oxazolidinones. Organic Letters, 3(25), 4181–4184.
- Evans, D. A. (2002). A personal account of the development and application of the oxazolidinone chiral auxiliary. Tetrahedron, 58(44), 8619–8657.
- Davies, S. G., & Roberts, P. M. (2011). The continuing impact of the Evans auxiliary in asymmetric synthesis. Tetrahedron: Asymmetry, 22(20-21), 1835–1840.
- Kummer, D. A., Chain, W. J., Morales, M. R., & Myers, A. G. (2012). Stereocontrolled Synthesis of (−)-Tetrodotoxin.
- Procter, D. J. (2012). Asymmetric Synthesis. Oxford University Press.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2013). Strategic Applications of Named Reactions in Organic Synthesis. Academic Press.
- Carreira, E. M., & Kvaerno, L. (2014). Classics in Stereoselective Synthesis. Wiley-VCH.
- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2018).
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (2019). Stereochemistry of Organic Compounds. Wiley.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
A Comparative Guide to Diastereomeric Excess Determination for Reactions Involving (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
Introduction: The Critical Role of Stereochemical Analysis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for efficacy and safety. Chiral auxiliaries are powerful tools in this endeavor, guiding reactions to favor the formation of a specific stereoisomer. (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine, a dioxane-based chiral amine, serves as a valuable stereodefined intermediate in the synthesis of chiral ligands and catalyst prototypes[]. When this auxiliary is employed in asymmetric synthesis—for instance, in alkylation, acylation, or addition reactions—it generates a new stereocenter, resulting in a mixture of diastereomeric products.
The accurate quantification of the ratio of these diastereomers, expressed as diastereomeric excess (d.e.), is paramount for evaluating the success of a stereoselective reaction.[2] This guide provides an in-depth comparison of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC)/Supercritical Fluid Chromatography (SFC). We will delve into the underlying principles, provide actionable experimental protocols, and offer field-proven insights to aid researchers in selecting the most appropriate method for their specific application.
Chapter 1: The Foundation—Why Diastereomers are Distinguishable
Unlike enantiomers, which possess identical physical properties in an achiral environment, diastereomers have distinct physical and chemical properties. This fundamental difference is the cornerstone of their analytical separation and characterization. Their different shapes and dipole moments lead to:
-
Distinct Spectroscopic Signatures: The spatial arrangement of atoms in diastereomers is different, causing their respective nuclei to exist in unique electronic environments. This results in non-equivalent chemical shifts and coupling constants in NMR spectroscopy.
-
Differential Interactions: Diastereomers interact differently with other chiral molecules, including chiral stationary phases (CSPs) in chromatography, leading to varying retention times and enabling their separation.
This guide will focus on leveraging these differences for accurate quantitative analysis.
Chapter 2: Method 1 - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is often the first-line technique for d.e. determination due to its speed, minimal sample preparation, and ability to provide unambiguous structural information. The analysis relies on the non-equivalence of signals corresponding to the different diastereomers.
Principle of Analysis
In a mixture of diastereomers, protons (or other NMR-active nuclei like ¹³C, ¹⁹F, ³¹P) in the vicinity of the newly formed stereocenter will experience different magnetic environments. This results in separate, resolved signals for each diastereomer. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the diastereomers in the mixture.
Experimental Protocol: ¹H NMR for d.e. Determination
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 5-10 mg of the crude or purified reaction product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can be critical, as solvent effects can sometimes enhance the chemical shift difference (Δδ) between diastereomeric signals.
-
Ensure the sample is free of particulate matter by filtering it through a small cotton or glass wool plug directly into the NMR tube.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Causality: It is crucial to ensure a sufficiently long relaxation delay (d1) between scans (typically 5 times the longest T₁ relaxation time of the protons being integrated). This ensures that all signals are fully relaxed and their integrations are truly quantitative. A shorter delay can lead to saturation and inaccurate integration, particularly for nuclei with long T₁ values.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1 for the signals of interest is recommended for accurate integration).
-
-
Data Processing and Interpretation:
-
Apply proper phasing and baseline correction to the spectrum. This is a critical step for ensuring the accuracy of the integration.
-
Identify a set of well-resolved signals corresponding to each diastereomer. Protons on the dioxan ring or the phenyl group of the auxiliary, or protons adjacent to the new stereocenter, are often the most diagnostic.
-
Carefully integrate the selected signals for the major and minor diastereomers.
-
-
Calculation of Diastereomeric Excess:
-
Let I_major be the integral of the signal for the major diastereomer and I_minor be the integral for the minor diastereomer.
-
Diastereomeric Ratio (d.r.) = I_major : I_minor
-
Diastereomeric Excess (% d.e.) = [ (I_major - I_minor) / (I_major + I_minor) ] * 100
-
Workflow for NMR-Based d.e. Determination
Caption: Workflow for d.e. determination by NMR spectroscopy.
Advantages and Limitations of NMR
| Feature | Advantages | Limitations |
| Speed | Very fast; results can be obtained in minutes. | Not suitable for high-throughput screening without automation. |
| Sample | Non-destructive; sample can be fully recovered. | Requires a relatively pure sample for unambiguous analysis. |
| Cost | Low cost per sample if an NMR spectrometer is available. | High instrument capital and maintenance cost. |
| Resolution | Provides direct structural confirmation. | Signal overlap can make integration difficult or impossible. |
Expert Insight: In cases of severe signal overlap, consider using a higher field NMR spectrometer, changing the solvent to induce chemical shift changes, or employing chiral shift reagents. However, the use of shift reagents can sometimes be non-linear and requires careful validation.[3]
Chapter 3: Chromatographic Methods - HPLC and SFC
Chromatographic techniques, particularly HPLC and its modern counterpart SFC, offer exceptional accuracy and sensitivity for determining diastereomeric excess. These methods physically separate the diastereomers before detection, providing a robust alternative when NMR analysis is inconclusive.
Principle of Analysis
Diastereomers are separated based on their differential interactions with a stationary phase as they are carried through a column by a mobile phase. Because they have different three-dimensional structures, they will adsorb to or partition into the stationary phase to different extents, resulting in different elution times (retention times). The area of each peak in the resulting chromatogram is proportional to the concentration of that diastereomer.
Experimental Protocol: Chiral HPLC/SFC Method Development
Developing a robust chromatographic separation is a systematic process.
-
Column Selection:
-
Achiral Phase: First, attempt separation on a standard achiral stationary phase (e.g., silica gel for normal-phase HPLC, C18 for reversed-phase). Diastereomers can often be separated on such columns, which is the simplest and most cost-effective approach.
-
Chiral Stationary Phase (CSP): If separation on an achiral phase fails, a CSP is required. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are highly versatile and effective for a wide range of chiral molecules, including amine derivatives.[4][5]
-
-
Mobile Phase Screening:
-
Normal-Phase HPLC/SFC: This is often the preferred mode for separating diastereomers derived from polar amines. Typical mobile phases consist of a non-polar solvent like heptane or hexane with a polar modifier such as isopropanol (IPA) or ethanol. For SFC, supercritical CO₂ is the primary mobile phase, modified with an alcohol like methanol.
-
Reversed-Phase HPLC: Less common for this class of compounds but can be effective. Mobile phases typically consist of water and acetonitrile or methanol.
-
Systematic Screening: Screen different solvent combinations and compositions to find a condition that provides baseline separation (Resolution, Rₛ > 1.5).
-
-
Method Optimization:
-
Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution, shorten run time, and ensure peak symmetry.
-
-
Data Acquisition and Calculation:
-
Inject the sample and record the chromatogram.
-
Integrate the peak areas for the major (A_major) and minor (A_minor) diastereomers.
-
Diastereomeric Excess (% d.e.) = [ (A_major - A_minor) / (A_major + A_minor) ] * 100
-
Workflow for HPLC/SFC Method Development and Analysis
Caption: Workflow for d.e. determination by HPLC/SFC.
Advantages and Limitations of HPLC/SFC
| Feature | Advantages | Limitations |
| Accuracy | Highly accurate and reproducible, especially with baseline separation. | Requires method development, which can be time-consuming. |
| Sensitivity | Excellent sensitivity (sub-μg levels), ideal for trace analysis. | Destructive technique (though fractional collection is possible). |
| Throughput | SFC, in particular, offers very high throughput capabilities.[6] | Higher solvent consumption and cost per sample than NMR. |
| Robustness | Can analyze complex crude reaction mixtures without purification. | Requires reference standards to confirm peak identity. |
Chapter 4: Comparative Analysis and Method Selection
The choice between NMR and chromatography is dictated by the specific requirements of the analysis, including the nature of the sample, the required accuracy, and available resources.
Summary of Method Characteristics
| Parameter | ¹H NMR Spectroscopy | Chiral HPLC / SFC |
| Principle | Electronic environment differences | Differential interaction with stationary phase |
| Speed | Fast (minutes) | Slower (minutes to hours, plus dev time) |
| Sensitivity | Lower (mg scale) | High (μg to ng scale) |
| Sample Prep | Simple dissolution | May require filtration/dilution |
| Resolution Issues | Signal Overlap | Peak Co-elution |
| Cost per Sample | Low | Moderate to High |
| Key Advantage | Structural confirmation, non-destructive | High accuracy, good for crude mixtures |
Decision Logic for Method Selection
A logical approach can guide the selection of the optimal analytical technique.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
Both NMR spectroscopy and chiral chromatography are powerful and complementary techniques for the determination of diastereomeric excess in reactions utilizing this compound. NMR offers a rapid, non-destructive first look that is often sufficient for pure samples with good signal dispersion. When higher accuracy is needed, or when analyzing complex mixtures where NMR signals overlap, the superior resolving power of chiral HPLC and SFC becomes indispensable. By understanding the principles, advantages, and limitations of each method, researchers can confidently select and apply the most suitable technique to accurately assess the outcome of their asymmetric syntheses, accelerating the development of novel chemical entities.
References
- BOC Sciences. (n.d.). CAS 35019-66-0 this compound.
- National Institutes of Health (NIH). (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- García-Ramos, Y., et al. (2025). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Journal of the American Chemical Society.
- National Institutes of Health (NIH). (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- Groleau, R. R., et al. (2024). Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. Comprehensive Chirality, 593-631.
- Anslyn, E. V., et al. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 10, 1386-1392.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (R)-1,3-Butanediamine Derivatives.
- Shcherbakova, E. G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2203-2229.
- American Chemical Society. (2026). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. Organic Letters.
Sources
- 2. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy [ouci.dntb.gov.ua]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination After Cleavage of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is a critical quality attribute. The biological activity of enantiomers can differ significantly, with one enantiomer providing the desired therapeutic effect while the other might be inactive or even toxic. This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric excess (ee) of the chiral amine derived from the cleavage of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine. This compound serves as a key intermediate in the synthesis of various chiral ligands and catalysts[]. The inherent challenge lies in the potential for racemization during the deprotection (cleavage) step and the subsequent selection of an appropriate analytical technique that is both accurate and robust.
The Critical Step: Acetal Cleavage and the Risk of Racemization
The starting material, this compound, protects a chiral 1,2-amino alcohol. To analyze the enantiomeric purity of this core structure, the acetal protecting group must be cleaved. This is typically achieved under acidic conditions. However, the choice of acid and reaction conditions is paramount to prevent racemization of the newly liberated chiral amine.
Mechanism of Acetal Cleavage: Acetal hydrolysis is a reversible reaction catalyzed by acid[2]. The mechanism involves protonation of one of the acetal oxygens, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the diol and the ketone or aldehyde.
While the stereocenter at the 4-position of the dioxane ring is benzylic and thus potentially susceptible to epimerization under harsh acidic conditions, the stereocenter at the 5-position bearing the amine is generally considered more stable to racemization under carefully controlled acidic hydrolysis. Nevertheless, empirical validation of stereochemical integrity post-cleavage is a non-negotiable aspect of method development. Mild acidic conditions, such as using pyridinium p-toluenesulfonate (PPTS) in a mixed solvent system (e.g., acetone/water), are often employed to mitigate this risk.
Comparative Analysis of Analytical Techniques for Enantiomeric Excess Determination
The determination of the enantiomeric excess of the resulting chiral amino alcohol can be approached by several analytical techniques. The two most prominent and reliable methods are Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.
Chiral Chromatography (HPLC/SFC)
Chiral chromatography is a powerful technique for separating enantiomers[3]. It relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including amines and amino alcohols[4][5].
Principle of Separation: Enantiomers form transient diastereomeric complexes with the chiral selector of the CSP. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.
Advantages of Chiral HPLC/SFC:
-
High Resolution: Modern chiral columns offer excellent separation of enantiomers, often to baseline.
-
High Sensitivity: UV or Mass Spectrometric (MS) detection allows for the analysis of trace amounts of the undesired enantiomer.
-
Direct Analysis: In many cases, derivatization of the analyte is not required.
-
High-Throughput: Supercritical Fluid Chromatography (SFC) can offer faster analysis times and reduced solvent consumption compared to HPLC[6].
Disadvantages of Chiral HPLC/SFC:
-
Method Development: Finding the optimal combination of chiral stationary phase and mobile phase can be time-consuming.
-
Cost: Chiral columns are generally more expensive than their achiral counterparts.
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers, which are distinguishable in the NMR spectrum[7][8]. This is achieved by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA)[9][10][11].
Principle of Differentiation:
-
Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with a CDA (e.g., Mosher's acid chloride) to form a covalent diastereomeric amide. The different chemical environments of the nuclei in the two diastereomers result in separate signals in the NMR spectrum.
-
Chiral Solvating Agents (CSAs): The chiral amine forms non-covalent diastereomeric complexes with a CSA. The rapid equilibrium between the free and complexed states results in observable chemical shift differences for the enantiomers.
Advantages of NMR Spectroscopy:
-
Absolute Method: The ratio of the integrated peak areas of the diastereomers directly corresponds to the enantiomeric ratio, requiring no calibration curve.
-
Structural Information: NMR provides structural information that can confirm the identity of the analyte.
-
No Separation Needed: The analysis is performed on the mixture of diastereomers.
Disadvantages of NMR Spectroscopy:
-
Lower Sensitivity: NMR is inherently less sensitive than chromatographic methods.
-
Potential for Kinetic Resolution: If the reaction with a CDA is not quantitative, kinetic resolution can lead to inaccurate ee values.
-
Signal Overlap: Peak overlap can complicate quantification, especially for complex molecules.
Data Presentation: A Comparative Summary
| Feature | Chiral HPLC/SFC | NMR with Chiral Auxiliaries |
| Principle | Differential interaction with a chiral stationary phase | Formation of diastereomers with distinct NMR signals |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg scale) |
| Accuracy | High, dependent on baseline separation | High, direct integration of signals |
| Throughput | Moderate to High (SFC is faster) | Low to Moderate |
| Method Development | Can be extensive | Relatively straightforward |
| Cost | High initial column cost, solvent consumption | Lower consumable cost, high instrument cost |
| Risk of Error | Incomplete resolution | Kinetic resolution (with CDAs), peak overlap |
Experimental Protocols
Protocol for Acetal Cleavage
This protocol describes a mild deprotection method to minimize the risk of racemization.
Workflow for Acetal Cleavage
Caption: Workflow for the mild acidic cleavage of the acetal.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in a 9:1 mixture of acetone and water.
-
Add pyridinium p-toluenesulfonate (PPTS) (0.1 eq).
-
Stir the reaction mixture at 40°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary, but for ee determination, a crude sample is often sufficient.
Recommended Protocol: Chiral HPLC Analysis
Given its high sensitivity and accuracy, chiral HPLC is the recommended method for routine determination of enantiomeric excess.
Workflow for Chiral HPLC Analysis
Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.
Step-by-Step Methodology:
-
Column Selection: A polysaccharide-based chiral stationary phase such as Chiralcel OD-H or Chiralpak AD-H is a good starting point for screening.
-
Mobile Phase: A typical mobile phase for the separation of chiral amines is a mixture of n-hexane, ethanol, and a small amount of a basic additive like diethylamine (e.g., 80:20:0.1 v/v/v).
-
Sample Preparation: Prepare a solution of the crude or purified cleaved amine in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
-
Data Analysis: Integrate the peak areas of the two eluting enantiomers. Calculate the enantiomeric excess using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100[12]
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of the results, the analytical method must be validated. This includes:
-
Specificity: Injecting a racemic standard of the analyte to confirm the separation of the two enantiomers.
-
Linearity: Demonstrating a linear relationship between the concentration and the peak area for each enantiomer.
-
Accuracy: Analyzing samples with known enantiomeric ratios.
-
Precision: Assessing the repeatability and intermediate precision of the method.
-
Robustness: Evaluating the effect of small variations in the method parameters (e.g., mobile phase composition, temperature) on the results.
Furthermore, to confirm that no racemization occurred during the cleavage step, it is advisable to subject a sample of the enantiopure starting material to the cleavage conditions and then analyze the product by the validated chiral HPLC method. The absence of the other enantiomer would confirm the stereochemical integrity of the process. The use of biocatalytic methods for racemization can also be explored for generating racemic standards if they are not commercially available[13].
Conclusion
The determination of the enantiomeric excess of the chiral amine derived from this compound requires a two-step process: a mild cleavage of the acetal protecting group followed by analysis using a suitable analytical technique. While both chiral HPLC/SFC and NMR spectroscopy with chiral auxiliaries are viable options, chiral HPLC is generally preferred for its higher sensitivity and throughput, making it more suitable for routine analysis in a drug development setting. Careful validation of both the cleavage and the analytical method is essential to ensure the accuracy and reliability of the results.
References
-
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(4), 256-270. [Link]
-
Zhang, Y., Wu, D. R., & Fandrick, K. R. (2021). Catalytic Deracemization Reactions. Journal of the American Chemical Society, 143(20), 7548-7567. [Link]
-
Kumar, A., & Singh, P. (2015). NMR determination of enantiomeric excess. RSC Advances, 5(10), 7356-7361. [Link]
-
Clayden, J., & Moran, W. J. (2009). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Manchester. [Link]
-
Shainyan, B. A., Nindakova, L. O., Ustinov, M. V., Chipanina, N. N., & Sherstyannikova, L. V. (2002). New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane and (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane. Russian Journal of Organic Chemistry, 38(12), 1802-1805. [Link]
-
Di Bari, L., Pescitelli, G., & Salvadori, P. (2000). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry, 65(25), 8731-8737. [Link]
-
Wolf, C., & Mei, X. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 132(31), 10671-10673. [Link]
-
Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]
-
Wenzel, T. J. (2018). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed, 40(1), 1-27. [Link]
-
Kano, T., Mii, H., & Maruoka, K. (2010). Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by Chiral Brønsted Acid. Journal of the American Chemical Society, 132(48), 17316-17318. [Link]
-
He, X., Zhang, Q., Liu, X., Lin, L., & Feng, X. (2011). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications, 47(38), 10797-10799. [Link]
- Kawanami, H., Ikariya, T., & Noyori, R. (2019). Method for manufacturing 1,3-dioxane-5-one. U.S.
-
Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]
-
Spudeit, D. A., & Armstrong, D. W. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 28(1), 34-43. [Link]
-
Koszelewski, D., Müller, M., & Faber, K. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. Angewandte Chemie International Edition, 50(1), 95-97. [Link]
-
LibreTexts. (2019). 14.3: Acetal Formation. Retrieved from [Link]
-
Gale, P. A., & Sessler, J. L. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Molecules, 26(18), 5543. [Link]
-
Li, R., Ding, Z. Y., Wei, Y. Q., & Ding, J. (2009). 2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1296. [Link]
-
Wang, Y., & Li, B. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 93(51), 16995-17001. [Link]
-
Arumugam, S., & Ponnuswamy, S. (2013). N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1490. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(11), 3169. [Link]
-
Pescitelli, G., & Di Bari, L. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12891-12900. [Link]
Sources
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 13. Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to X-ray Crystallography for Absolute Configuration Determination of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine Adducts
For researchers, synthetic chemists, and professionals in drug development, the unambiguous assignment of the absolute configuration of a chiral molecule is a cornerstone of molecular characterization. The three-dimensional arrangement of atoms dictates a molecule's biological activity, making this determination a critical step in the journey from discovery to application. While various techniques exist, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for its ability to provide a direct and definitive visualization of a molecule's atomic framework in three-dimensional space.[1]
This guide provides an in-depth technical comparison of X-ray crystallography with other prominent methods for absolute configuration determination. We will focus on the practical application of SC-XRD to diastereomeric adducts formed from the chiral auxiliary, (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine. This chiral amine is a valuable tool for introducing a known stereocenter, which then allows for the determination of a newly created, unknown stereocenter in a target molecule through the analysis of the resulting diastereomer.
The Challenge of Absolute Configuration and the Power of Diastereomeric Adducts
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their differentiation challenging. The formation of a covalent adduct between a chiral molecule of unknown configuration and a chiral auxiliary of known configuration, such as this compound, converts the enantiomeric pair into a pair of diastereomers. These diastereomers have different physical properties, including solubility and crystal packing, which facilitates their separation and crystallization.[2]
Once a suitable single crystal of one of the diastereomeric adducts is obtained, X-ray crystallography can be employed to determine its complete three-dimensional structure. Since the absolute configuration of the chiral auxiliary is already known, the absolute configuration of the new stereocenter in the target molecule can be unequivocally assigned by deduction.
X-ray Crystallography: The Definitive Method
The fundamental principle behind the determination of absolute configuration by X-ray crystallography lies in the phenomenon of anomalous dispersion (also known as anomalous scattering).[1] When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect leads to a breakdown of Friedel's Law, which states that the intensities of diffraction spots from (hkl) and (-h-k-l) planes in a crystal are equal. The subtle differences in the intensities of these "Bijvoet pairs" are dependent on the absolute arrangement of atoms in the crystal. By carefully measuring and analyzing these differences, the true absolute configuration of the molecule can be determined.
The Crucial Role of the Flack Parameter
In modern crystallographic refinement, the Flack parameter, developed by Howard Flack, provides a powerful tool for assessing the correctness of the determined absolute structure.[3][4] This parameter, refined against the diffraction data, indicates the relative proportion of the two possible enantiomers in the crystal. A Flack parameter close to zero with a small standard uncertainty indicates that the assigned absolute configuration is correct. Conversely, a value close to one suggests that the inverted structure is the correct one. A value around 0.5 may indicate a racemic twin or that the data is not sufficiently sensitive for an unambiguous assignment.
Comparative Analysis: X-ray Crystallography vs. Alternative Methods
While X-ray crystallography is considered the definitive method, its primary prerequisite is a high-quality single crystal, which can be a significant bottleneck.[1] Therefore, it is essential to consider alternative and complementary techniques.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Auxiliaries |
| Principle | Diffraction of X-rays by a single crystal | Differential absorption of left and right circularly polarized infrared light | Differential absorption of left and right circularly polarized UV-Vis light | Diastereomeric differentiation by a chiral derivatizing agent |
| Sample Phase | Solid (single crystal) | Solution or neat liquid | Solution | Solution |
| Sample Amount | µg to mg | 1-10 mg | 0.1-1 mg | 1-5 mg |
| Analysis Time | Hours to days | 1-12 hours for data acquisition | Minutes to hours | Hours |
| Heavy Atom Req. | Beneficial, sometimes necessary for light-atom molecules | Not required | Not required | Not required |
| Crystallization Req. | Yes, essential | No | No | No |
| Data Interpretation | Direct 3D structure, Flack parameter | Comparison with DFT calculations | Comparison with TD-DFT calculations | Analysis of chemical shift differences (Δδ) |
| Confidence Level | High (often considered definitive) | High (with good computational correlation) | Moderate to High | Moderate to High (model dependent) |
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5][6][7] The resulting spectrum is highly sensitive to the molecule's absolute configuration. The experimental VCD spectrum is then compared to a theoretically predicted spectrum generated by Density Functional Theory (DFT) calculations for one of the enantiomers. A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[8] VCD is particularly powerful for molecules that are difficult to crystallize.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), can be used to determine absolute configuration.[9][10] By forming a derivative with a chiral reagent, the resulting diastereomers will exhibit distinct NMR signals. The differences in chemical shifts (Δδ) can be correlated to the spatial arrangement of the substituents around the stereocenter, often guided by established empirical models.[11] This method is valuable as it is performed in solution and can provide information even when crystallization is not possible.
Experimental Protocols
Part 1: Synthesis and Crystallization of the Diastereomeric Adduct
This protocol outlines the general steps for forming an adduct between a chiral amine of unknown configuration and the chiral auxiliary, this compound, followed by crystallization.
-
Adduct Formation:
-
Dissolve the chiral amine of unknown configuration and a stoichiometric equivalent of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Add a coupling reagent (e.g., DCC, EDC) and a catalyst (e.g., DMAP) if forming an amide bond. For Schiff base formation, simply mixing the amine and an appropriate aldehyde or ketone may be sufficient.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Work up the reaction mixture to isolate the crude diastereomeric adducts.
-
-
Diastereomer Separation (Optional but Recommended):
-
Separate the diastereomers using flash column chromatography or preparative HPLC. This simplifies the crystallization process and ensures that the crystal grown is of a single diastereomer.
-
-
Crystallization:
-
Screen a variety of solvents and solvent systems (e.g., slow evaporation, vapor diffusion, liquid-liquid diffusion) to find suitable conditions for crystal growth.
-
For slow evaporation, dissolve the purified diastereomer in a suitable solvent (e.g., ethyl acetate, methanol) and allow the solvent to evaporate slowly in a loosely capped vial.
-
For vapor diffusion, dissolve the diastereomer in a small amount of a less-volatile solvent and place it in a sealed container with a larger reservoir of a more-volatile anti-solvent. The anti-solvent will slowly diffuse into the droplet, inducing crystallization.
-
Monitor the crystallization trials regularly under a microscope for the formation of single, well-defined crystals.
-
Part 2: X-ray Data Collection and Structure Determination
-
Crystal Mounting and Screening:
-
Carefully mount a suitable single crystal on a goniometer head.
-
Screen the crystal on an X-ray diffractometer to assess its quality based on the diffraction pattern.
-
-
Data Collection:
-
Collect a full sphere of diffraction data, ensuring good resolution and redundancy. It is crucial to collect data to a high enough resolution to accurately determine the positions of all atoms.
-
For absolute configuration determination, it is advantageous to use a radiation source that enhances the anomalous scattering signal (e.g., Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
-
Absolute Configuration Assignment:
-
During the final stages of refinement, introduce the Flack parameter.
-
Analyze the refined Flack parameter and its standard uncertainty. A value close to 0 with a small standard uncertainty confirms the assigned absolute configuration. If the value is close to 1, the model should be inverted and the refinement repeated.
-
Conclusion
The determination of absolute configuration is a non-negotiable aspect of modern chemical research and development. X-ray crystallography, through the analysis of diastereomeric adducts, provides a robust and unambiguous method for this purpose. The use of chiral auxiliaries like this compound simplifies the process by facilitating crystallization and providing a known stereochemical reference point. While techniques like VCD and NMR offer valuable alternatives, particularly when single crystals are elusive, X-ray crystallography remains the definitive technique for providing a direct and irrefutable picture of a molecule's absolute stereochemistry. The careful execution of the experimental protocols outlined in this guide, coupled with a thorough understanding of the underlying principles, will empower researchers to confidently and accurately determine the absolute configuration of their chiral molecules.
References
-
National Institutes of Health. (n.d.). Absolute Configuration of Small Molecules by Co-Crystallization. [Link]
-
Latypov, S. K., Seco, J. M., Quinoa, E., & Riguera, R. (1997). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 62(15), 5049–5057. [Link]
-
Clayden, J., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 14(12), 3167–3176. [Link]
-
Zhang, G., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 349. [Link]
-
Valle, G., et al. (2004). Synthesis and absolute configuration assignment of 5-amino-1,3,5-triphenyl-pentane-1,3-diol stereoisomers. Chirality, 16(5), 314-23. [Link]
-
Seco, J. M., Quíñoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical reviews, 104(1), 17-117. [Link]
-
Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. [Link]
-
University of Southampton. (n.d.). ABSOLUTE STEREOCHEMISTRY: The merits of ven and XRD. [Link]
-
Plourde, G. L. (2008). Determination of the Absolute Configurations of (+)-N-((3S)-3-{[(4-methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dien-2,8-dion-7-yl) Acetamide and Benzamide. Molbank, 2008(3), M579. [Link]
-
Tan, S. M., et al. (2013). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Chirality, 25(1), 1-16. [Link]
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(5), 17-20. [Link]
-
American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]
-
National Institutes of Health. (2018). Chiral resolution and absolute configuration determination of new metal-based photodynamic therapy antitumor agents. [Link]
-
Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]
-
ResearchGate. (n.d.). Determination of absolute configuration using X-ray diffraction. [Link]
-
National Institutes of Health. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. [Link]
-
National Institutes of Health. (n.d.). A m-quaterphenyl probe for absolute configurational assignments of primary and secondary amines. [Link]
-
ResearchGate. (n.d.). 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. [Link]
-
ResearchGate. (n.d.). 5-Phenyl-1,3,4-oxadiazol-2-amine. [Link]
-
Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry. [Link]
-
National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. [Link]
-
National Institutes of Health. (n.d.). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[9]thieno[3,2-j]phenanthridine and (E)-N-(4-bromobenzylidene)-1-(phenylsulfonyl)ethan-1-amine. [Link]
-
ResearchGate. (n.d.). Crystal structures of (5 RS )-( Z )-4-[5-(furan-2-yl)-1-phenyl-4,5-dihydro-1 H -pyrazol-3-yl]amino-4-oxobut-2-enoic acid and (5 RS )-( Z )-4-[5-(furan-2-yl)-1-(thiophen-2-yl)-4,5-dihydro-1 H -pyrazol-3-yl]amino-4-oxobut-2-enoic acid. [Link]
-
Flack, H. D., & Bernardinelli, G. (2000). Reporting and evaluating absolute-structure and absolute-configuration determinations. Journal of Applied Crystallography, 33(4), 1143-1148. [Link]
-
ResearchGate. (n.d.). How to get absolute configuration of organic chemistry?. [Link]
-
eScholarship, University of California. (n.d.). Assigning the Absolute Configuration of Amines and Synthesis of Allium and Alkaloid Natural Products. [Link]
-
MDPI. (2020). Chiral Tertiary Amine Catalyzed Asymmetric [4 + 2] Cyclization of 3-Aroylcoumarines with 2,3-Butadienoate. [Link]
-
National Institutes of Health. (n.d.). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. [Link]
-
Georg Thieme Verlag KG. (n.d.). 4.4. Determination of Absolute and Relative Configuration by Chiroptical Methods. [Link]
-
Frontiers Media S.A. (2022). Computational methods and points for attention in absolute configuration determination. [Link]
-
ResearchGate. (n.d.). Determination of Absolute Configuration—an Overview Related to This Special Issue. [Link]
-
Georg Thieme Verlag KG. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and absolute configuration assignment of 5-amino-1,3,5-triphenyl-pentane-1,3-diol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral resolution and absolute configuration determination of new metal-based photodynamic therapy antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine: A Conformationally Locked Chiral Amine for Asymmetric Synthesis
For professionals in pharmaceutical development and synthetic chemistry, the quest for efficient and highly selective methods to produce enantiomerically pure molecules is paramount. Chiral amines, in particular, are foundational building blocks for a vast array of active pharmaceutical ingredients. This guide provides an in-depth technical evaluation of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine , a specialized chiral amine intermediate. We will dissect its advantages and disadvantages, benchmark its performance against viable alternatives with supporting experimental data, and provide detailed protocols for its synthesis and application.
The Core Concept: Conformational Rigidity as a Stereochemical Control Element
This compound is best understood not as a conventional chiral auxiliary that is appended and removed, but as a conformationally locked chiral ammonia equivalent . It is derived from the readily available (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, a well-regarded chiral building block.[1][2][3] The introduction of the 2,2-dimethylacetal (acetonide) group locks the 1,3-diol into a rigid 1,3-dioxane ring system.
This structural constraint is the cornerstone of its utility. The 1,3-dioxane ring preferentially adopts a chair conformation to minimize steric interactions.[4][5] This forces the C4-phenyl group and the C5-amino group into well-defined equatorial and axial positions, respectively. The result is a chiral amine with a highly predictable and sterically defined environment around the nitrogen atom, which is leveraged to control the facial selectivity of reactions.
Caption: Synthesis of the title compound from its parent amino diol.
Primary Application: Asymmetric Strecker Synthesis of α,α-Disubstituted Amino Acids
A key application demonstrating the efficacy of this chiral amine is in the asymmetric Strecker synthesis to produce highly valuable α-quaternary arylglycines. In this context, it serves as a chiral source of ammonia. The reaction involves the condensation of the amine with a ketone and a cyanide source (e.g., trimethylsilyl cyanide) to form an α-aminonitrile. The rigid dioxane framework directs the nucleophilic attack of the cyanide ion to one face of the intermediate iminium ion, thereby establishing the new stereocenter with high fidelity.
One of the most compelling pieces of evidence for its utility comes from its use in the synthesis of α-quaternary arylglycines, where it has been shown to achieve optical purities of up to 98% enantiomeric excess (ee).[6]
Advantages: High Stereoselectivity and Predictability
The primary advantage of using this compound stems directly from its rigid structure:
-
High Diastereoselectivity: The locked chair conformation creates a significant steric bias, effectively shielding one face of the reactive intermediate (e.g., an iminium ion) and leading to high diastereoselectivity in nucleophilic additions. This is exemplified by the near-perfect stereocontrol (98% ee) in the Strecker synthesis.[6]
-
Predictable Stereochemical Outcome: The stereochemistry of the parent amino diol directly translates to a predictable configuration in the final product. This reliability is a critical factor in complex multi-step syntheses.
-
Stable and Crystalline Nature: As a protected amine, it is typically a stable, crystalline solid, which facilitates handling, purification, and storage compared to the parent, more polar amino diol.
Disadvantages and Practical Limitations
Despite its high performance, several practical disadvantages must be considered:
-
Stoichiometric Use: As a chiral substrate rather than a catalyst, it must be used in stoichiometric amounts. This negatively impacts atom economy, particularly for large-scale manufacturing.
-
Additional Synthetic Steps: The synthesis requires a protection step to form the dioxane and a deprotection step to remove it, adding two steps to the overall sequence.
-
Harsh Reagents: The Strecker synthesis necessitates the use of highly toxic cyanide sources, which requires specialized handling procedures and waste management.[7]
-
Cleavage Conditions: Removal of the dioxane ring requires acidic conditions.[4][8] While effective, this may not be compatible with other acid-sensitive functional groups present in the target molecule.
Performance Comparison with Alternative Methodologies
The synthesis of α,α-disubstituted amino acids is a significant challenge in organic chemistry.[9][10] Below is a comparison of the Strecker reaction using this compound with other leading methods.
| Method | Chiral Reagent/Catalyst | Typical Substrate | Selectivity (ee/dr) | Yield | Key Advantages | Key Disadvantages |
| Strecker Synthesis (This Guide) | This compound | Aryl Ketones | Up to 98% ee[6] | Good | High ee, predictable outcome | Stoichiometric auxiliary, use of cyanide[6][7] |
| Strecker Synthesis (Alternative Auxiliary) | (R)-Phenylglycine amide | Pivaldehyde, Aryl Ketones | >99:1 dr[11] | 76-93%[11] | Excellent dr via crystallization-induced asymmetric transformation | Stoichiometric auxiliary, requires crystallization |
| Catalytic Asymmetric Strecker | Chiral Thiourea Catalyst | N-Boc Ketoimines | 91-99% ee[12] | 80-99%[12] | Catalytic chirality, broad scope | Requires pre-formation of imine, catalyst cost |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Glycine Schiff Base | 90-99% ee[6] | High | Catalytic, operationally simple | Requires specific Schiff base substrates |
| Direct C-H Arylation | Chiral Pd(II) Catalyst | N-Aryl Glycine Esters | Up to 94% ee[2][13] | 51-91%[2] | High atom economy, novel approach | Catalyst cost, limited to arylation |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on standard procedures for acetal formation from 1,3-diols.[4][8]
-
Materials:
-
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (1.0 eq)
-
2,2-Dimethoxypropane (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 eq)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol and anhydrous toluene.
-
Add 2,2-dimethoxypropane and a catalytic amount of p-TSA.
-
Heat the mixture to reflux and monitor the collection of methanol/water in the Dean-Stark trap.
-
Once the reaction is complete (monitored by TLC, typically 2-4 hours), cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Caption: General workflow for the synthesis of the title compound.
Protocol 2: Asymmetric Strecker Reaction for α-Arylglycine Synthesis
This protocol is a representative procedure based on the known application of the title compound.[6]
-
Materials:
-
This compound (1.0 eq)
-
Aryl Ketone (e.g., Acetophenone) (1.1 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
-
Anhydrous solvent (e.g., Toluene or CH₂Cl₂)
-
Anhydrous MgSO₄ (as a drying agent)
-
-
Procedure:
-
To a flame-dried, nitrogen-purged flask, add the aryl ketone, this compound, and anhydrous MgSO₄ in the anhydrous solvent.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to a low temperature (e.g., -78 °C).
-
Slowly add TMSCN dropwise to the cold suspension.
-
Allow the reaction to stir at low temperature for several hours until completion (monitored by TLC or LC-MS).
-
Quench the reaction carefully at low temperature by adding saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the crude α-aminonitrile. This product is often taken directly to the next step without extensive purification.
-
Protocol 3: Deprotection to Yield the Final Amino Acid
This protocol describes the acidic hydrolysis of both the nitrile and the dioxane acetal.[4][7]
-
Materials:
-
Crude α-aminonitrile from Protocol 2
-
Concentrated Hydrochloric Acid (HCl) or H₂SO₄
-
1,4-Dioxane (as co-solvent, optional)
-
-
Procedure:
-
Dissolve the crude α-aminonitrile in a suitable solvent such as 1,4-dioxane.
-
Add concentrated aqueous HCl (e.g., 6M to 12M).
-
Heat the mixture to reflux for several hours (typically 8-24 hours). Monitor the reaction for the disappearance of the starting material and intermediates.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting crude amino acid hydrochloride can be purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the free amino acid. The chiral auxiliary precursor, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, can be recovered from the aqueous layer.
-
Conclusion
This compound is a highly effective, specialized reagent for asymmetric synthesis. Its principal advantage lies in the conformational rigidity imparted by the dioxane ring, which translates to excellent stereocontrol (up to 98% ee) when used as a chiral ammonia equivalent in the Strecker synthesis of α,α-disubstituted amino acids. However, its utility must be weighed against the inherent disadvantages of using a stoichiometric chiral substrate, including poor atom economy and the need for additional protection/deprotection steps. For research and development settings where achieving high enantioselectivity for challenging targets like quaternary amino acids is the primary goal, it represents a powerful and reliable tool. For large-scale synthesis, alternative catalytic methods, if available for the specific substrate, may offer a more economical and sustainable approach.
References
-
Jacobsen, E. N., & Vachal, P. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature. [Link]
-
Wei, X., Wang, G., & Yang, S. (2015). Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Chemical Communications, 51(5), 832-835. [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2010). Practical Methods for the Synthesis of Symmetrically α,α-Disubstituted α-Amino Acids. ChemInform, 41(14). [Link]
-
Zhang, Y., Vanderghinste, J., Wang, J., & Das, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474. [Link]
-
Boel, S., et al. (2021). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. ChemBioChem, 22(14), 2345-2350. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
ResearchGate. (PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]
-
Fujisawa, T., Itoh, S., & Shimizu, M. (1994). 2-Amino-1-phenyl-1,3-propanediol Derivatives. New Ligands for Asymmetric 1,4-Addition of Organozinc Reagents to Enones. Chemistry Letters, 23(10), 1777–1780. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
PubChem. (S(R,R))-2-amino-1-phenylpropane-1,3-diol. [Link]
-
Fatima, Z., et al. (2013). 2,6-Dimethyl-N-(2-methylphenyl)-1,3-dioxan-4-amine. Acta Crystallographica Section E, 69(Pt 10), o1490. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Organic Syntheses. Dimethyl(1-oxopropyl)phenylsilane. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB03092H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantioselective synthesis of arylglycine derivatives by direct C-H oxidative cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Chiral Auxiliaries in the Synthesis of α-Quaternary Arylglycines
In the pursuit of enantiomerically pure molecules, particularly complex amino acids that form the backbone of many modern therapeutics, the choice of a chiral auxiliary is a critical decision point in synthetic strategy. This guide provides an in-depth cost-benefit analysis of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine, a highly effective chiral auxiliary for the asymmetric synthesis of α-quaternary arylglycines. We will objectively compare its performance with established alternatives, supported by experimental data, to provide a clear framework for selecting the optimal chiral director for your research and development needs.
The Challenge of α-Quaternary Arylglycines and the Role of Chiral Auxiliaries
α-Quaternary arylglycines, amino acids with two substituents at the α-carbon, are of significant interest in medicinal chemistry due to their ability to induce conformational constraints in peptides, leading to enhanced biological activity and metabolic stability. However, the construction of their sterically congested quaternary stereocenter presents a formidable synthetic challenge. The asymmetric Strecker reaction, a powerful method for α-amino acid synthesis, often serves as a key step. In this context, chiral auxiliaries are indispensable tools that temporarily attach to the substrate, guide the stereochemical outcome of the reaction, and are subsequently removed.
This compound: A Rising Star in Asymmetric Synthesis
This compound has emerged as a highly promising chiral auxiliary, particularly for the diastereoselective alkylation of α-aminonitriles derived from the Strecker reaction. Its rigid dioxane backbone and strategically positioned phenyl group provide a well-defined chiral environment, leading to excellent stereocontrol.
Performance in the Asymmetric Synthesis of α-Quaternary Arylglycines
A study by Netz, Kucukdisli, and Opatz (2015) demonstrated the exceptional performance of this auxiliary in the synthesis of a series of α-quaternary arylglycines.[1][2][3][4] The key transformation involves the deprotonation of the α-aminonitrile intermediate followed by alkylation, where the chiral auxiliary dictates the facial selectivity of the incoming electrophile.
Table 1: Performance of this compound in the Asymmetric Alkylation of α-Aminonitriles [1][2][3][4]
| Entry | Aryl Group (Ar) | Alkylating Agent (R-X) | Yield of Alkylated Aminonitrile (%) | Enantiomeric Excess (e.e.) of Final Amino Acid (%) |
| 1 | Phenyl | Methyl iodide | 85 | 96 |
| 2 | Phenyl | Ethyl iodide | 82 | 98 |
| 3 | Phenyl | Propyl iodide | 78 | 98 |
| 4 | Phenyl | Benzyl bromide | 91 | 95 |
| 5 | 4-Methoxyphenyl | Methyl iodide | 88 | 97 |
| 6 | 4-Chlorophenyl | Methyl iodide | 83 | 94 |
The data clearly indicates that this chiral auxiliary consistently delivers high yields and excellent enantioselectivities for a range of substrates. Notably, the procedure avoids the need for chromatographic separation or crystallization of diastereomeric intermediates to enhance optical purity, streamlining the synthetic workflow.[1][2][3][4]
Comparative Analysis with Established Chiral Auxiliaries
To provide a comprehensive cost-benefit analysis, it is essential to compare the performance and cost of this compound with widely used alternatives in asymmetric synthesis.
Table 2: Comparative Overview of Chiral Auxiliaries
| Chiral Auxiliary | Typical Application | Reported Diastereoselectivity (d.r.) / e.e. | Approximate Cost (per gram) | Key Advantages | Key Disadvantages |
| This compound | Asymmetric Strecker/Alkylation | up to 98% e.e.[1][2][3] | Inquiry-based | High enantioselectivity, no intermediate purification needed.[2][3][4] | Limited commercial suppliers, cost not readily available. |
| Evans' Oxazolidinones (e.g., (S)-4-Benzyl-2-oxazolidinone) | Asymmetric Alkylation, Aldol Reactions | >95:5 d.r. | ~$40-60[5] | Well-established, versatile, predictable stereochemistry. | Requires acylation to substrate, cleavage can be harsh. |
| SAMP/RAMP Auxiliaries (e.g., (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine) | Asymmetric Alkylation of Carbonyls | >95% d.e. | ~$150-200[6] | High diastereoselectivity, reliable for α-alkylation. | Higher cost, requires hydrazone formation. |
Causality Behind Experimental Choices
The choice of a chiral auxiliary often dictates the entire synthetic route. The use of this compound is particularly advantageous in the context of the Strecker reaction. The in situ formation of the chiral aminonitrile simplifies the initial steps. The subsequent deprotonation and alkylation benefit from the rigid conformational bias imposed by the dioxane ring and the phenyl substituent, which effectively shields one face of the resulting carbanion, leading to high diastereoselectivity.
In contrast, Evans' oxazolidinones require an initial acylation step to attach the substrate, which adds to the step count. While highly effective, the conditions for cleavage can sometimes be harsh and may not be compatible with sensitive functional groups. SAMP and RAMP auxiliaries, while offering excellent stereocontrol for the alkylation of ketones and aldehydes, proceed through a hydrazone intermediate, which represents a different synthetic pathway.
Cost-Benefit Analysis: Beyond the Price Tag
A true cost-benefit analysis extends beyond the initial purchase price of the auxiliary. Key factors to consider include:
-
Process Efficiency: The ability to achieve high enantiopurity without intermediate purification, as demonstrated with the dioxane auxiliary, can significantly reduce solvent consumption, chromatography media costs, and labor, leading to a lower overall cost of goods.
-
Yield and Throughput: High yields in the key stereodetermining step directly impact the overall efficiency and cost-effectiveness of a synthetic route.
-
Auxiliary Recovery and Recycling: While not explicitly detailed in the primary literature for the dioxane auxiliary, the ability to recover and reuse a chiral auxiliary is a major economic advantage. The acidic hydrolysis conditions used to cleave the dioxane auxiliary may allow for its recovery, though this would need to be optimized.
-
Versatility: The applicability of an auxiliary across a range of substrates adds to its value. The data in Table 1 suggests good substrate scope for the dioxane auxiliary in the synthesis of various arylglycines.
Experimental Protocols
Synthesis of α-Quaternary Arylglycines using this compound
The following is a representative experimental protocol adapted from Netz et al. (2015).[1][2][3][4]
Workflow Diagram:
Caption: Workflow for the synthesis of α-quaternary arylglycines.
Step 1: Synthesis of the α-Aminonitrile
-
To a solution of the aromatic ketone (1.0 equiv) and this compound (1.0 equiv) in a suitable solvent (e.g., methanol), add trimethylsilyl cyanide (TMSCN, 1.2 equiv).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure to yield the crude α-aminonitrile, which is used in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
Dissolve the crude α-aminonitrile in a dry aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.
-
Slowly add a strong base (e.g., n-butyllithium, 1.1 equiv) and stir the mixture at -78 °C for 30 minutes.
-
Add the alkylating agent (e.g., methyl iodide, 1.2 equiv) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be used directly in the next step.
Step 3: Hydrolysis to the α-Quaternary Arylglycine
-
Treat the crude alkylated aminonitrile with a strong acid (e.g., 6 M hydrochloric acid) and heat the mixture at reflux.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid using a suitable base (e.g., sodium hydroxide).
-
The product amino acid can be isolated by filtration or extraction.
-
Purify the final product by column chromatography on silica gel.
Mechanism of Stereochemical Control
The high degree of stereocontrol exerted by the this compound auxiliary can be attributed to its rigid chair-like conformation and the steric influence of the phenyl group at the C4 position. Upon deprotonation of the α-aminonitrile, the resulting carbanion is part of a five-membered chelate with the lithium cation and the nitrogen atom. The bulky phenyl group effectively blocks one face of this chelated intermediate, directing the incoming alkylating agent to the opposite, less sterically hindered face.
Diagram of Proposed Stereochemical Model:
Caption: Proposed chelated intermediate guiding alkylation.
Conclusion and Future Outlook
This compound presents a compelling case as a highly efficient chiral auxiliary for the asymmetric synthesis of valuable α-quaternary arylglycines. Its key advantages lie in the high levels of enantioselectivity achieved and the simplified purification process, which can translate to significant cost and time savings in a research and development setting.
While established auxiliaries like Evans' oxazolidinones offer broader historical data and wider availability, the directness of the Strecker-alkylation route using the dioxane auxiliary makes it an attractive alternative. For drug development professionals and researchers working on novel peptide-based therapeutics, the ability to efficiently synthesize structurally diverse α-quaternary arylglycines is a significant asset.
Further studies comparing this auxiliary directly with other leading candidates under identical conditions, along with the development of efficient recovery and recycling protocols, will be crucial in solidifying its position as a go-to tool in the asymmetric synthesis toolbox. As the demand for complex, enantiopure pharmaceuticals continues to grow, the development and application of such highly effective and process-friendly chiral auxiliaries will undoubtedly play a pivotal role.
References
-
Netz, I., Kucukdisli, M., & Opatz, T. (2015). Enantioselective Synthesis of α-Quaternary Arylglycines by Alkylation of Deprotonated α-Aminonitriles. The Journal of Organic Chemistry, 80(13), 6864–6869. [Link][1][2][3][4]
-
CP Lab Chemicals. (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine product page. [Link][6]
Sources
- 1. Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tau.userservices.exlibrisgroup.com [tau.userservices.exlibrisgroup.com]
- 4. Sci-Hub. Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles / The Journal of Organic Chemistry, 2015 [sci-hub.jp]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
A Guide to Stereoselective Synthesis with 1,3-Dioxan-5-amine Derivatives: Principles, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries remain a powerful and reliable tool for achieving high levels of stereocontrol in chemical transformations.[1] This guide delves into the stereoselective methods employing 1,3-dioxan-5-amine derivatives, a class of chiral auxiliaries with significant potential owing to their rigid conformational structure and the versatility of the amine functionality. While direct comparative studies in the literature are nascent, this guide will provide a comprehensive overview of the underlying principles, detailed experimental protocols for key transformations, and a forward-looking perspective on their applications, drawing upon established methodologies for analogous chiral auxiliaries.
The 1,3-Dioxan-5-amine Scaffold: A Platform for Stereocontrol
The efficacy of a chiral auxiliary is largely dependent on its ability to create a sterically and electronically biased environment around a reactive center. The 1,3-dioxan-5-amine framework is particularly well-suited for this purpose. Derived from readily available chiral sources, these auxiliaries possess a conformationally locked six-membered ring, which effectively shields one face of a prochiral substrate.[2]
The chair-like conformation of the 1,3-dioxane ring, with bulky substituents preferentially occupying equatorial positions, creates a predictable and well-defined chiral pocket.[3] The amine group at the C5 position serves as a versatile handle for the attachment of various substrates, such as acyl groups to mediate enolate chemistry or carbonyl compounds to form imines for nucleophilic additions.
Caption: General workflow for the synthesis and application of a 1,3-dioxan-5-amine chiral auxiliary.
Diastereoselective Alkylation of Enolates
One of the most powerful applications of chiral auxiliaries is the diastereoselective alkylation of enolates.[4] By attaching a carboxylic acid derivative to the chiral amine, a chiral enolate can be generated, and its subsequent reaction with an electrophile proceeds with high diastereoselectivity.
Mechanistic Rationale
The stereochemical outcome of the alkylation is dictated by the conformation of the metal enolate. The rigid 1,3-dioxane ring forces the enolate to adopt a conformation where one face is effectively blocked by the auxiliary's structure. The approach of the electrophile is therefore directed to the less hindered face, resulting in the preferential formation of one diastereomer. The choice of base, solvent, and metal counter-ion can influence the geometry of the enolate and, consequently, the stereoselectivity.
Caption: Proposed pathway for diastereoselective alkylation.
Comparative Performance
While specific data for 1,3-dioxan-5-amine auxiliaries is limited, we can extrapolate from well-studied systems like Evans' oxazolidinones.[1] The key factors influencing diastereoselectivity are the rigidity of the auxiliary and the steric bulk around the enolate.
| Chiral Auxiliary System | Electrophile | Diastereomeric Ratio (d.r.) | Reference Analogy |
| Evans' Oxazolidinone | Benzyl bromide | >99:1 | [1] |
| Proposed 1,3-Dioxan-5-amine | Benzyl bromide | Expected to be high (>95:5) | - |
| Evans' Oxazolidinone | Methyl iodide | 97:3 | [1] |
| Proposed 1,3-Dioxan-5-amine | Methyl iodide | Expected to be high (>90:10) | - |
Experimental Protocol: Diastereoselective Benzylation
-
Preparation of the N-Acyl Auxiliary: To a solution of (S)-5-amino-2,2-dimethyl-1,3-dioxane (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, slowly add propionyl chloride (1.1 eq). Stir the reaction mixture at room temperature for 2 hours. Wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo. Purify by column chromatography to yield the N-propionyl auxiliary.
-
Enolate Formation and Alkylation: To a solution of the N-propionyl auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 30 minutes to form the lithium enolate. Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash chromatography to obtain the benzylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
Stereoselective Aldol-Type Reactions
The formation of imines or enamines from 1,3-dioxan-5-amine derivatives and carbonyl compounds opens the door to a variety of stereoselective additions to the C=N or C=C bond.
Diastereoselective Addition to Chiral Imines
Imines formed from a chiral 1,3-dioxan-5-amine and an aldehyde can undergo diastereoselective addition of nucleophiles. The stereochemical outcome is controlled by the preferred conformation of the imine, which is influenced by the rigid dioxane backbone.
Experimental Protocol: Diastereoselective Grignard Addition to an Imine
-
Imine Formation: To a solution of (S)-5-amino-2,2-dimethyl-1,3-dioxane (1.0 eq) in toluene, add benzaldehyde (1.0 eq). Heat the mixture to reflux with a Dean-Stark trap to remove water. After completion, remove the solvent under reduced pressure to obtain the crude imine.
-
Grignard Addition: Dissolve the crude imine in anhydrous THF and cool to -78 °C. Add methylmagnesium bromide (1.5 eq) dropwise. Stir at -78 °C for 3 hours.
-
Work-up and Analysis: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. The diastereoselectivity of the resulting amine can be determined by chiral HPLC or by conversion to a Mosher's amide derivative for NMR analysis.
Diastereoselective Conjugate (Michael) Addition
Enamines derived from chiral 1,3-dioxan-5-amines can serve as chiral nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds.
Mechanistic Considerations
The enamine, formed from the chiral amine and a ketone, will adopt a conformation that minimizes steric interactions. The approach of the Michael acceptor is then facially biased, leading to a diastereoselective C-C bond formation. The resulting iminium ion is subsequently hydrolyzed to afford the chiral product.
Sources
Safety Operating Guide
Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
For the pioneering researchers and scientists in drug development, the synthesis and handling of novel chemical entities are daily realities. With innovation comes the critical responsibility of ensuring safety, not only during experimentation but also through the entire lifecycle of a chemical, including its disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine, a dioxane-based chiral amine. In the absence of a specific Safety Data Sheet (SDS) with complete hazard information for this compound, this procedure is grounded in the principles of prudent laboratory practice for handling chemicals with unknown toxicity, drawing upon established guidelines for its constituent chemical classes.
The core principle of this guide is risk minimization. When comprehensive hazard data is unavailable, a chemical must be treated as hazardous.[1] This protocol is designed to be a self-validating system, ensuring that each step prioritizes the safety of personnel and the protection of the environment.
I. Pre-Disposal Risk Assessment: The Foundation of Safety
Before initiating any disposal procedure, a thorough risk assessment is mandatory. This is not merely a suggestion but a cornerstone of laboratory safety protocols as mandated by occupational safety regulations.[2]
A. Characterization of the Waste Stream:
The first step is to characterize the waste containing this compound. Is it a pure, unused reagent? Is it dissolved in a solvent? Is it part of a reaction mixture? The composition of the waste stream will dictate the appropriate disposal route.
B. Hazard Evaluation Based on Chemical Analogs:
Given the lack of specific toxicity data, we must infer potential hazards from the compound's structural motifs: a chiral amine and a dioxane derivative.
-
Amine Group: Amines can be corrosive and cause irritation to the skin, eyes, and respiratory tract. Some amines are toxic and can have systemic effects.[3][4] Aromatic amines, in particular, can present significant health hazards.[5] Exposure to amine vapors has been reported to cause visual disturbances.[6]
-
Dioxane Moiety: 1,4-Dioxane is classified as a likely human carcinogen and can form explosive peroxides upon exposure to air and light.[7][8] While the subject compound is a 1,3-dioxane derivative, prudence dictates that the potential for peroxide formation should be considered, especially if the material has been stored for an extended period.
C. Consultation of Institutional and Local Regulations:
Every research institution has a dedicated Environmental Health & Safety (EHS) office and a Chemical Hygiene Plan (CHP).[9] It is imperative to consult with your institution's EHS department to ensure full compliance with their specific procedures and with local, state, and federal regulations for hazardous waste disposal.
II. Quantitative Data Summary
While a full SDS is not available, the following table summarizes the known physical and chemical properties of this compound to aid in its proper handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | [][11] |
| Molecular Weight | 207.27 g/mol | [][11] |
| Appearance | Not specified (Assume solid or liquid) | - |
| Solubility | Not specified | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of waste containing this compound.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Always wear ANSI-approved safety goggles to protect against potential splashes.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.
2. Waste Segregation:
-
Properly segregate the waste at the point of generation.[12]
-
Solid Waste: If the compound is in solid form, collect it in a designated solid waste container. Do not mix it with liquid waste.
-
Liquid Waste: If the compound is in a solution, determine the solvent.
-
Halogenated Solvents: If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it must be collected in a designated "Halogenated Organic Waste" container.
-
Non-Halogenated Solvents: If dissolved in a non-halogenated solvent (e.g., methanol, ethanol, hexanes), it must be collected in a "Non-Halogenated Organic Waste" container.
-
-
Aqueous Waste: If in an aqueous solution, it should be collected as "Aqueous Hazardous Waste." Do not dispose of it down the drain.[13]
3. Containerization:
-
Use only containers that are compatible with the chemical waste.[14] Chemically resistant plastic or glass containers are generally suitable.
-
Ensure the container has a secure, leak-proof lid.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
4. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[12]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
List all components of the waste stream, including solvents and their approximate concentrations.
-
Indicate the date when the waste was first added to the container.
5. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a well-ventilated area, away from heat sources and direct sunlight.
-
Store incompatible waste streams separately to prevent accidental mixing.
6. Final Disposal:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, arrange for its pickup by a certified hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup.
7. Spill and Emergency Procedures:
-
In the event of a spill, immediately alert personnel in the area.
-
If the spill is small, and you are trained and equipped to handle it, use an appropriate absorbent material (e.g., chemical spill kit) to contain and clean up the spill. All materials used for cleanup must be disposed of as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team.
V. Trustworthiness Through Self-Validation
This protocol is designed to be a self-validating system by adhering to the "as low as reasonably achievable" (ALARA) principle for chemical exposure and environmental release. By treating a compound with unknown toxicity as hazardous and following established best practices for waste management, this procedure inherently builds in layers of safety. Regular consultation with your institution's EHS professionals will further ensure that this protocol remains aligned with current safety standards and regulations.
VI. Conclusion
The responsible disposal of chemical waste is a fundamental aspect of scientific integrity and laboratory safety. For novel compounds like this compound, where complete hazard information is not yet available, a cautious and systematic approach is paramount. By following this comprehensive guide, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby fostering a culture of safety and responsibility in the pursuit of scientific advancement.
References
-
University of California, Riverside Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,4-Dioxane. Retrieved from [Link]
-
Stericycle. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane. PubChem Compound Database. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amines as occupational hazards for visual disturbance. PMC. Retrieved from [Link]
-
University of California, Santa Barbara. (2013, January 28). 1,4-Dioxane - Standard Operating Procedure. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
RPS Group. (n.d.). Amines. Retrieved from [Link]
-
Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals. Retrieved from [Link]
-
Interstate Technology & Regulatory Council. (2020). 1. History of Use and Potential Sources. 1,4-Dioxane. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – 1,4-Dioxane. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Unidentified Chemical | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
University of Glasgow. (n.d.). COSHH, RISK ASSESSMENT AND CHEMICAL SAFETY. Retrieved from [Link]
-
Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D. Retrieved from [Link]
-
Environmental Leader. (2025, June 1). Production to Pollution: 1,4-Dioxane and its Environmental Footprint. Retrieved from [Link]
-
University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]
-
Safe Work Australia. (n.d.). Managing risks of hazardous chemicals in the workplace Code of Practice. Retrieved from [Link]
-
Chemsrc. (2025, August 25). (4R,5S)-ethyl 2,2-dimethyl-5-phenyl-1,3-dioxolane-4-carboxylate. Retrieved from [Link]
Sources
- 1. twu.edu [twu.edu]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Amines | RPS [rpsgroup.com]
- 4. tri-iso.com [tri-iso.com]
- 5. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
- 6. Amines as occupational hazards for visual disturbance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. vumc.org [vumc.org]
- 11. Page loading... [guidechem.com]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 13. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Safe Handling of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans for (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine, a chiral amine derivative incorporating a 1,3-dioxane ring.
This guide synthesizes these known risks to provide a framework for the safe laboratory use of this compound, ensuring the well-being of laboratory personnel and the surrounding environment.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the recommended PPE for handling this compound, categorized by the nature of the laboratory operation.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Flame-resistant lab coat | Recommended, especially if handling powders. Use a NIOSH-approved respirator with an organic vapor cartridge. |
| Solution Preparation & Transfers | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Flame-resistant lab coat | Work in a certified chemical fume hood is mandatory. |
| Running Reactions | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Flame-resistant lab coat | Work in a certified chemical fume hood is mandatory. |
| Work-up and Purification | Chemical splash goggles and face shield | Nitrile gloves (double-gloving recommended) | Flame-resistant lab coat and chemical-resistant apron | Work in a certified chemical fume hood is mandatory. |
| Waste Disposal | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves | Flame-resistant lab coat and chemical-resistant apron | Work in a certified chemical fume hood is mandatory. |
II. Procedural Guidance for Safe Handling and Disposal
Adherence to a stringent, step-by-step protocol is essential for minimizing risk. The following workflow provides a logical sequence for the safe handling and disposal of this compound.
A. Pre-Operational Safety Checklist
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.
-
PPE Inspection: Thoroughly inspect all PPE for signs of damage or degradation before each use.
-
Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials for organic compounds is readily accessible.
-
Emergency Contact Information: Verify that emergency contact numbers are clearly posted and visible.
B. Step-by-Step Handling Protocol
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Material Transfer: Conduct all transfers of this compound within the certified chemical fume hood.
-
Avoid Inhalation: Do not handle the compound in a powdered form outside of a fume hood or other ventilated enclosure.
-
Prevent Skin Contact: Avoid direct contact with the skin. In case of accidental contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Container Management: Keep containers of the compound tightly sealed when not in use to prevent the formation of peroxides and to minimize the release of vapors.
C. Disposal Plan: A Critical Final Step
Improper disposal of chemical waste can have severe environmental and safety consequences.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name and a description of the contents.
-
Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.
-
Decontamination of Glassware: All glassware that has come into contact with the compound should be rinsed with an appropriate organic solvent (e.g., acetone, ethanol) in a fume hood. The rinsate must be collected as hazardous waste.
III. Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagram illustrates the key decision points and actions in the safe handling and disposal of this compound.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
